Pyrrolidine
Description
This compound is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom; the parent compound of the this compound family. It is a saturated organic heteromonocyclic parent, a member of pyrrolidines and an azacycloalkane. It is a conjugate base of a pyrrolidinium ion.
This compound is a natural product found in Cannabis sativa, Vitis vinifera, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Record name | PYRROLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89014-29-9, 25150-61-2 (hydrochloride) | |
| Record name | Pyrrolidine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89014-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059559 | |
| Record name | Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma | |
| Record name | PYRROLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrrolidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pyrrolidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C | |
| Record name | PYRROLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pyrrolidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853 | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pyrrolidine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8 | |
| Record name | Pyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1429 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless to pale yellow liq | |
CAS No. |
123-75-1 | |
| Record name | PYRROLIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1409 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYRROLIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJU5627FYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-57.79 °C, -63 °C | |
| Record name | PYRROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PYRROLIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Pyrrolidine: A Comprehensive Technical Guide to its Structure and Bonding Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine, a saturated five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique stereochemical and electronic properties, largely dictated by the non-planar nature of its ring system, make it a critical component in molecular design and drug development. The conformational flexibility of the this compound ring, characterized by a dynamic puckering behavior, and the stereochemical stability of the nitrogen center are key determinants of the biological activity and physical properties of the molecules in which it is embedded.[1] This technical guide provides an in-depth analysis of the structure and bonding properties of this compound, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicinal chemistry.
Molecular Structure and Geometry
The this compound ring is not planar and adopts puckered conformations to relieve torsional strain. The two most stable conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are in rapid equilibrium through a process known as pseudorotation.[1]
Structural Parameters
The precise bond lengths and angles of this compound have been determined experimentally, primarily through gas electron diffraction. These parameters are crucial for accurate molecular modeling and understanding the steric and electronic effects within the molecule.
| Parameter | Value (Gas Electron Diffraction) |
| Bond Lengths (Å) | |
| C-N | 1.467 ± 0.005 |
| C-C | 1.545 ± 0.005 |
| C-H | 1.107 ± 0.005 |
| N-H | 1.020 (assumed) |
| Bond Angles (°) | |
| ∠C-N-C | 108.5 ± 1.0 |
| ∠N-C-C | 104.5 ± 1.0 |
| ∠C-C-C | 105.5 ± 1.0 |
| ∠H-C-H | 109.5 (assumed) |
| ∠C-N-H | 111.5 (assumed) |
Data sourced from gas electron diffraction studies. The uncertainties represent the standard deviations.
Bonding Properties
The bonding in this compound is characterized by sp³ hybridized carbon and nitrogen atoms, resulting in a tetrahedral geometry around these centers. The lone pair of electrons on the nitrogen atom plays a pivotal role in the chemical reactivity and physical properties of this compound, conferring both basicity and nucleophilicity.
Hybridization and Electronic Effects
The nitrogen atom in this compound is sp³ hybridized, with its lone pair of electrons occupying one of the tetrahedral orbitals. This lone pair is readily available for donation, making this compound a moderately strong base (pKa of the conjugate acid is approximately 11.3). The electronegativity of the nitrogen atom also induces a dipole moment in the molecule.
Conformational Dynamics and Energy Barriers
The puckering of the this compound ring is a dynamic process involving low energy barriers, allowing for rapid interconversion between different conformations at room temperature. The barrier to pseudorotation, the process by which the ring interconverts between its various puckered forms, is relatively low. Furthermore, the nitrogen atom can undergo pyramidal inversion, a process where it passes through a planar transition state, leading to the inversion of its stereochemistry.
| Process | Energy Barrier (kcal/mol) |
| Pseudorotation | ~0.5 - 3.0 |
| Nitrogen Inversion | ~6 - 8 |
These values are approximate and can be influenced by substitution on the ring and the surrounding chemical environment.
Experimental Protocols
The determination of the structural and bonding properties of this compound relies on a combination of experimental and computational techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of molecules in the solid state.[3][4][5]
Methodology Outline:
-
Crystal Growth: High-quality single crystals of the this compound-containing compound are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution.[6][7][8] For this compound, NMR is particularly useful for conformational analysis.
Methodology Outline:
-
Sample Preparation: A solution of the this compound-containing compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, NOESY, and ROESY.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons provide information about the electronic environment of each atom.
-
Coupling Constants: Vicinal coupling constants (³J_HH) are used to determine dihedral angles via the Karplus equation, providing insights into the ring pucker.
-
Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments reveal through-space interactions between protons, which helps to define the relative stereochemistry and conformation of the molecule.
-
-
Conformational Modeling: The experimental NMR data are often used in conjunction with computational modeling to generate and validate three-dimensional models of the predominant conformations in solution.
Visualizations
This compound Ring Puckering
The following diagram illustrates the two primary puckered conformations of the this compound ring: the envelope and the twist.
Nitrogen Inversion Pathway
The nitrogen atom in this compound can undergo pyramidal inversion, which is a rapid process at room temperature.
Conclusion
The structural and bonding properties of this compound are fundamental to its diverse roles in chemistry and biology. Its non-planar, flexible ring system and the basic, nucleophilic nature of its nitrogen atom provide a rich platform for molecular design. A thorough understanding of its conformational preferences, the energy barriers associated with dynamic processes, and the experimental techniques used for their characterization is essential for scientists and researchers aiming to harness the unique properties of this important heterocyclic scaffold. This guide serves as a foundational resource to aid in these endeavors, providing key data and methodological insights for the effective application of this compound chemistry in research and development.
References
- 1. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline this compound ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. excillum.com [excillum.com]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. rigaku.com [rigaku.com]
- 6. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of this compound Units [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Physicochemical Landscape of Pyrrolidine and Pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the core physicochemical parameters of two structurally related five-membered nitrogen-containing heterocycles: the saturated pyrrolidine and the aromatic pyrrole. Understanding the distinct properties of these fundamental scaffolds is crucial for their application in medicinal chemistry and materials science, where they serve as key building blocks. This document outlines their key differences in acidity/basicity, volatility, polarity, and solubility, supported by quantitative data, general experimental methodologies, and visual diagrams to illustrate their structure-property relationships.
Core Physicochemical Parameters: A Comparative Analysis
The seemingly subtle difference in the saturation of the five-membered ring between this compound and pyrrole leads to profound distinctions in their chemical behavior and physical properties. This compound, as a saturated cyclic secondary amine, exhibits properties typical of aliphatic amines. In stark contrast, pyrrole's properties are dominated by the aromaticity of its ring system, where the nitrogen's lone pair of electrons participates in the π-conjugated system.
Quantitative Data Summary
The following tables summarize the key physicochemical parameters for this compound and pyrrole, providing a clear, side-by-side comparison of their quantitative values.
Table 1: Acidity and Basicity
| Parameter | This compound | Pyrrole |
| pKa of Conjugate Acid (pKaH) | 11.27 - 11.31[1][2][3] | -3.8 to 0.4[4][5][6] |
| pKa (N-H acidity) | ~32[6] | 16.5 - 17.5[4][7][8][9] |
Table 2: Physical Properties
| Parameter | This compound | Pyrrole |
| Melting Point | -63 °C[2][10] | -23 °C[4][5][7] |
| Boiling Point | 87 - 89 °C[2][10][11][12] | 129 - 131 °C[4][7][13] |
| Dipole Moment | ~1.5 D (points towards N)[14] | ~1.58 - 1.8 D (points away from N)[4][5][14][15] |
| Density | ~0.866 g/cm³[2] | ~0.967 g/cm³[4][13] |
Table 3: Solubility
| Parameter | This compound | Pyrrole |
| Solubility in Water | Miscible[2][16][17] | Slightly soluble/Partially miscible[7][18][19][20][21][22] |
| Solubility in Organic Solvents | Miscible with most organic solvents[16][17] | Soluble in ethanol, ether, benzene[7][18][20] |
Elucidation of Physicochemical Differences
The data presented above highlights the significant impact of aromaticity on the properties of pyrrole compared to its saturated counterpart, this compound.
Acidity and Basicity: this compound is a relatively strong base for a secondary amine, with the pKa of its conjugate acid being around 11.3[1][2][3]. This is because the lone pair of electrons on the nitrogen atom is readily available to accept a proton. Conversely, pyrrole is a very weak base, with a significantly lower pKa for its conjugate acid[4][5][6]. This is a direct consequence of the nitrogen's lone pair being delocalized within the aromatic π-system; protonation would disrupt this stabilizing aromaticity[6][14]. Interestingly, the N-H proton of pyrrole is significantly more acidic (pKa ≈ 17) than that of this compound (pKa ≈ 32)[4][6][8][9][23]. Deprotonation of pyrrole results in the formation of the aromatic pyrrolide anion, a stabilized conjugate base.
Boiling and Melting Points: Pyrrole exhibits a higher boiling point (129-131 °C) and melting point (-23 °C) compared to this compound (87-88 °C and -63 °C, respectively)[2][4][5][7][10][11][12][13]. The greater intermolecular forces in pyrrole, likely due to π-π stacking interactions between the aromatic rings and dipole-dipole interactions, contribute to its higher boiling and melting points.
Dipole Moment: A fascinating contrast is observed in their dipole moments. While both molecules have similar magnitudes of dipole moment, the direction is opposite. In this compound, the dipole moment vector points towards the electronegative nitrogen atom, as expected for an amine[14]. In pyrrole, however, the delocalization of the nitrogen's lone pair into the ring results in a dipole moment that points away from the nitrogen and towards the carbon atoms of the ring[14][15][24][25].
Solubility: this compound is miscible with water, a property attributed to its ability to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on nitrogen) with water molecules[2][16][17]. Pyrrole, on the other hand, is only slightly soluble in water[7][18][19][20][21][22]. While it can act as a hydrogen bond donor, the delocalization of the nitrogen's lone pair makes it a much weaker hydrogen bond acceptor. Its larger, less polar aromatic ring also contributes to its lower water solubility.
Visualizing the Core Differences
The following diagrams, generated using the DOT language, provide a visual representation of the structural and property relationships discussed.
Caption: Structural and electronic differences between this compound and pyrrole.
Caption: Conceptual workflow of structure-property relationships.
Experimental Protocols: General Methodologies
The determination of the physicochemical parameters discussed in this guide relies on well-established experimental techniques. While specific protocols may vary, the underlying principles are universal.
1. Determination of pKa:
-
Potentiometric Titration: This is a classic and highly accurate method for determining pKa[26]. A solution of the compound is titrated with a standard acid or base, and the pH is monitored using a pH meter. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and basic forms of the compound are equal[27]. For weakly basic compounds like pyrrole, non-aqueous titrations may be necessary.
-
UV-Vis Spectrophotometry: This method is suitable for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra[26]. The absorbance of the compound is measured at a specific wavelength across a range of pH values. The pKa can then be calculated from the resulting sigmoidal curve of absorbance versus pH[28][29].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei, particularly those close to the site of protonation or deprotonation, are often pH-dependent. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point[30].
2. Determination of Boiling and Melting Points:
-
Melting Point: The melting point is typically determined using a melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Boiling Point: The boiling point is determined by heating the liquid until it is in equilibrium with its vapor. For small quantities, techniques like the Siwoloboff method can be employed. It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
3. Determination of Dipole Moment:
The dipole moment of a molecule is typically determined by measuring the dielectric constant of a dilute solution of the substance in a nonpolar solvent over a range of concentrations and temperatures. The Debye equation is then used to calculate the dipole moment from these measurements.
4. Determination of Solubility:
-
Shake-Flask Method: This is a common method for determining the solubility of a substance in a particular solvent[28]. An excess amount of the solute is added to a known volume of the solvent in a flask. The mixture is agitated (shaken) at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique, such as spectroscopy or chromatography.
Conclusion
The distinction between this compound and pyrrole provides a classic textbook example of how aromaticity fundamentally alters the physicochemical properties of a molecule. For researchers in drug development and materials science, a firm grasp of these differences is essential for rational design and synthesis. The high basicity and flexibility of the this compound ring make it a common feature in alkaloids and a valuable scaffold for creating chiral ligands and catalysts. In contrast, the planarity, electronic properties, and reactivity of the aromatic pyrrole ring are exploited in the synthesis of porphyrins, conductive polymers, and a wide array of pharmaceuticals. This guide serves as a foundational resource for understanding and leveraging the unique characteristics of these two important heterocyclic systems.
References
- 1. This compound | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemheterocycles.com [chemheterocycles.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]
- 6. acid base - What is the pKaH of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 8. proprep.com [proprep.com]
- 9. Basic behavior of pyrrole, thiophene and furan [quimicaorganica.org]
- 10. This compound [commonorganicchemistry.com]
- 11. nacchemical.com [nacchemical.com]
- 12. This compound [drugfuture.com]
- 13. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 16. This compound | 123-75-1 [chemicalbook.com]
- 17. Page loading... [wap.guidechem.com]
- 18. PYRROLE - Ataman Kimya [atamanchemicals.com]
- 19. biosynce.com [biosynce.com]
- 20. Pyrrole | 109-97-7 [chemicalbook.com]
- 21. quora.com [quora.com]
- 22. uop.edu.pk [uop.edu.pk]
- 23. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]
- 24. echemi.com [echemi.com]
- 25. dipole moment of pyrrole and furan - PG.CHEMEASY [chemisfast.blogspot.com]
- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ulm.edu [ulm.edu]
- 30. pubs.acs.org [pubs.acs.org]
The Double-Edged Sword of the Plant Kingdom: A Technical Guide to the Natural Occurrence of Pyrrolidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine alkaloids represent a vast and structurally diverse class of secondary metabolites that are widespread throughout the plant kingdom. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological and toxicological properties. This technical guide provides an in-depth exploration of the natural occurrence of this compound alkaloids in plants, their biosynthesis, and quantitative distribution. Furthermore, it details the experimental protocols for their extraction, isolation, and analysis, and delves into the molecular signaling pathways through which they exert their biological effects.
Introduction
This compound alkaloids are a class of nitrogen-containing organic compounds characterized by a this compound ring structure. A significant and well-studied subgroup of these are the pyrrolizidine alkaloids (PAs), which contain two fused five-membered rings sharing a nitrogen atom. It is estimated that approximately 3% of the world's flowering plants synthesize these alkaloids as a defense mechanism against herbivores.[1][2] Their presence is particularly prominent in the plant families Asteraceae, Boraginaceae, and Fabaceae.[3][4][5]
The biological activities of this compound alkaloids are diverse, ranging from antimicrobial, anti-inflammatory, and anticancer effects to severe hepatotoxicity, neurotoxicity, and carcinogenicity.[6] This dual nature makes them both a potential source of novel therapeutic agents and a significant concern for human and animal health due to the contamination of food and herbal medicines.[3] This guide aims to provide a comprehensive technical overview for professionals engaged in the study and utilization of these potent natural products.
Biosynthesis of this compound Alkaloids
The biosynthesis of pyrrolizidine alkaloids, the most extensively studied class of this compound alkaloids, originates from the amino acid L-ornithine. The initial committed step involves the enzyme homospermidine synthase, which catalyzes the formation of homospermidine from two molecules of putrescine (derived from ornithine). The pathway then proceeds through a series of oxidation and cyclization reactions to form the characteristic bicyclic necine base.
The structural diversity of PAs arises from the esterification of the necine base with one or more necic acids, which are branched-chain carboxylic acids derived from various amino acids such as isoleucine, leucine, threonine, and valine.[7] The combination of different necine bases and necic acids leads to the formation of hundreds of distinct PA structures.
Natural Occurrence and Quantitative Distribution
This compound alkaloids are found in a wide array of plant species. The concentration of these alkaloids can vary significantly depending on the plant species, the specific alkaloid, the plant part, and environmental conditions. The following tables summarize quantitative data on the occurrence of representative pyrrolizidine alkaloids in various plants.
Table 1: Quantitative Data of Pyrrolizidine Alkaloids in the Asteraceae Family
| Plant Species | Plant Part | Alkaloid(s) | Concentration (µg/g dry weight) | Reference |
| Senecio vulgaris | Aerial parts | Senecionine, Seneciphylline, Retrorsine | 130 - 4500 | [3] |
| Senecio jacobaea | Flowers | Jacobine, Erucifoline, Senecionine | 2000 - 5000 | [3] |
| Tussilago farfara | Leaves | Senkirkine, Senecionine | 0.1 - 15 | [3] |
| Eupatorium cannabinum | Roots | Echinatine, Lycopsamine | 100 - 1000 | [3] |
Table 2: Quantitative Data of Pyrrolizidine Alkaloids in the Boraginaceae Family
| Plant Species | Plant Part | Alkaloid(s) | Concentration (µg/g dry weight) | Reference |
| Symphytum officinale | Roots | Symphytine, Echimidine, Lycopsamine | 400 - 4000 | [3] |
| Borago officinalis | Leaves | Lycopsamine, Intermedine, Amabiline | 2 - 10 | [3] |
| Heliotropium europaeum | Aerial parts | Heliotrine, Lasiocarpine | 1000 - 30000 | [3] |
| Cynoglossum officinale | Leaves | Cynoglossophine, Echimidine | 500 - 2000 | [3] |
Table 3: Quantitative Data of Pyrrolizidine Alkaloids in the Fabaceae Family
| Plant Species | Plant Part | Alkaloid(s) | Concentration (µg/g dry weight) | Reference |
| Crotalaria retusa | Seeds | Monocrotaline | 10000 - 50000 | [4] |
| Crotalaria spectabilis | Seeds | Monocrotaline | up to 47000 | [4] |
Experimental Protocols
The accurate analysis of this compound alkaloids requires robust and validated experimental protocols for their extraction, isolation, and quantification.
Extraction of Pyrrolizidine Alkaloids
4.1.1. Solvent Extraction
This method is widely used for the initial extraction of PAs from plant material.
-
Protocol:
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 10 g) with an acidified methanol solution (e.g., 0.5 M H₂SO₄ in 80% methanol) at room temperature for 24 hours.
-
Filtration: Filter the extract through filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in dilute acid (e.g., 0.5 M H₂SO₄).
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove pigments and other lipophilic impurities.
-
Make the aqueous phase alkaline (pH 9-10) with a base (e.g., ammonium hydroxide).
-
Extract the alkaloids from the alkaline solution with a polar organic solvent (e.g., chloroform or dichloromethane).
-
-
Final Concentration: Evaporate the organic solvent to yield the crude alkaloid fraction.
-
4.1.2. Solid-Phase Extraction (SPE)
SPE is a common technique for the cleanup and concentration of PAs from crude extracts. Cation-exchange cartridges are particularly effective.
-
Protocol:
-
Sample Loading: Dissolve the crude extract in a dilute acidic solution (e.g., 0.05 M H₂SO₄) and load it onto a pre-conditioned strong cation-exchange (SCX) SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove neutral and acidic impurities, followed by a wash with methanol to remove less polar impurities.
-
Elution: Elute the retained PAs from the cartridge using a basic methanolic solution (e.g., 5% ammonia in methanol).
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for LC-MS).
-
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile alkaloids.
-
Protocol:
-
Derivatization (Optional but often necessary): Silylation of the hydroxyl groups of the alkaloids can improve their volatility and chromatographic behavior.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a temperature gradient program to separate the individual alkaloids.
-
Detection: The mass spectrometer is used to detect and identify the separated compounds based on their mass spectra and retention times.
-
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used and sensitive method for the quantification of PAs in complex matrices.[3]
-
Protocol:
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure the protonation of the alkaloids.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in the positive ion mode.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target alkaloid.
-
-
Quantification: Quantify the alkaloids by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with certified reference standards.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Alkaloid Analysis
Caption: A generalized experimental workflow for the extraction and analysis of this compound alkaloids from plant materials.
Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a saturated five-membered heterocycle, is a cornerstone of numerous natural products, pharmaceuticals, and catalysts. Its stereochemistry and conformational landscape are pivotal in dictating molecular recognition, biological activity, and reactivity. This technical guide provides a comprehensive exploration of the stereochemical and conformational analysis of the this compound ring, intended for researchers and professionals in drug development and chemical sciences. We delve into the principles of this compound ring puckering and pseudorotation, the influence of substituents on conformational preference, and detail the primary experimental and computational methodologies employed for these analyses.
Introduction: The Significance of this compound Stereochemistry
The this compound scaffold's prevalence in medicinal chemistry underscores the importance of its three-dimensional structure.[1] The non-planar nature of the saturated five-membered ring gives rise to a complex conformational isomerism that can significantly impact a molecule's interaction with biological targets.[2] A thorough understanding of the stereochemical and conformational behavior of substituted pyrrolidines is therefore critical for rational drug design and the development of stereoselective syntheses.[3]
Fundamentals of this compound Conformation
Unlike planar aromatic rings, the sp³-hybridized carbons of the this compound ring lead to a puckered structure to alleviate torsional strain. The conformational landscape of this compound is primarily described by two key concepts: ring puckering and pseudorotation.
Ring Puckering: Envelope and Twist Conformations
The this compound ring predominantly adopts two low-energy, non-planar conformations: the envelope (E) and the twist (T) forms.
-
Envelope (E) Conformation: In this arrangement, four of the five ring atoms are coplanar, with the fifth atom displaced out of this plane. The out-of-plane atom can be either a carbon or the nitrogen. For instance, in Cγ-exo and Cγ-endo conformations, the Cγ (C4) carbon is out of the plane defined by the other four atoms.[2]
-
Twist (T) Conformation: In the twist form, two adjacent atoms are displaced in opposite directions from the plane defined by the other three atoms.
Pseudorotation: A Pathway of Interconversion
The envelope and twist conformations of this compound are not static but are in rapid equilibrium through a low-energy process known as pseudorotation . This process involves a continuous, wave-like motion of the ring pucker around the ring without passing through a high-energy planar state. The entire pseudorotation circuit describes the interconversion of ten envelope and ten twist conformations.
The conformation of the this compound ring at any point in the pseudorotation circuit can be described by two puckering parameters:
-
Puckering Amplitude (q): This parameter describes the extent of puckering or deviation from planarity.
-
Phase Angle of Pseudorotation (Φ): This angle defines the position of the pucker in the pseudorotation circuit, indicating which atoms are displaced and in which direction.
The interconversion between these conformers is rapid, with a relatively low energy barrier. For the parent this compound molecule, the barrier to pseudorotation has been determined to be approximately 220 ± 20 cm⁻¹ (about 0.63 kcal/mol).[4] Computational studies have also calculated this barrier, with values around 284 cm⁻¹ (approximately 0.81 kcal/mol) being reported.[4]
Influence of Substituents on Conformational Preference
Substituents on the this compound ring can significantly influence the conformational equilibrium by favoring certain puckered forms over others. This control over conformation is a key tool in drug design. The primary factors governing these preferences are steric and electronic effects.
Steric Effects
Bulky substituents tend to occupy a pseudoequatorial position to minimize steric interactions. This preference can effectively "lock" the this compound ring into a specific conformation. For example, the introduction of a sterically demanding tert-butyl group at the C4 position strongly favors a pseudoequatorial orientation, leading to a cis-exo pucker for L-prolines when the substituent is cis to the carboxyl group, and a trans-endo pucker when it is trans.[5][6]
Electronic Effects
The electronegativity of substituents also plays a crucial role in determining the ring pucker. A well-established principle is that for 4-substituted prolines, an electronegative substituent in the cis (relative to the C5 carboxylate) position favors the Cγ-endo pucker, while a trans electronegative substituent favors the Cγ-exo pucker.[2][5][6] This is often attributed to stereoelectronic effects, such as hyperconjugation.
Quantitative Conformational Analysis
The conformational preferences of this compound derivatives can be quantified in terms of the relative energies of different conformers and the energy barriers to their interconversion. This data is crucial for understanding the dynamic behavior of these molecules.
| Compound/Derivative | Conformer 1 | Conformer 2 | Energy Difference (kcal/mol) | Method | Reference |
| This compound (unsubstituted) | Equatorial NH | Axial NH | 0.08 (29 cm⁻¹) | Experimental (fs DFWM) | [4] |
| This compound (unsubstituted) | Equatorial NH | Axial NH | 0.05 (17 cm⁻¹) | Computational (CCSD(T)) | [4] |
| 5-Phenylthis compound-2-carboxylate unit | Cγ-endo | Cγ-exo | 1.2 (in DMSO) | Computational (QM) | [7] |
| 5-Phenylthis compound-2-carboxylate unit | Cγ-endo | Cγ-exo | 2.8 (in gas phase) | Computational (QM) | [7] |
| N-acetyl-N'-methylamide of α-methyl-azetidine | γ-turn | - | Higher tendency than proline analogs | Computational | [8] |
Table 1: Selected Quantitative Data on this compound Conformations
Experimental and Computational Protocols for Conformational Analysis
A combination of experimental and computational techniques is typically employed to elucidate the stereochemistry and conformational preferences of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation of pyrrolidines.
Detailed Methodologies:
-
Sample Preparation: 5-10 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the conformational equilibrium.
-
¹H and ¹³C NMR: Standard 1D spectra are acquired to identify the chemical shifts of all protons and carbons. For ¹H NMR, typically 16-32 scans are sufficient, while ¹³C NMR requires a larger number of scans (≥1024) due to the low natural abundance of the ¹³C isotope.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is essential for assigning the proton signals of the this compound ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å). The intensities of NOE/ROE cross-peaks provide information about inter-proton distances, which can be used to distinguish between different conformers. Typical mixing times for NOESY are in the range of 300-800 ms, while for ROESY, they are around 200-500 ms.
-
-
Karplus Equation Analysis: The vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra are used to estimate the dihedral angles within the this compound ring using the Karplus equation. This allows for a quantitative determination of the ring's conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.
Detailed Methodologies:
-
Crystallization: High-quality single crystals of the this compound derivative are grown. Common techniques include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a less-soluble solvent.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
-
Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data. The final refined structure provides precise atomic coordinates, from which the exact conformation of the this compound ring can be determined.
Computational Chemistry
Computational methods are invaluable for mapping the potential energy surface of this compound derivatives and calculating the relative energies of different conformers and the barriers between them.
Detailed Methodologies:
-
Conformational Search: An initial conformational search is performed using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., with B3LYP functional and a suitable basis set like 6-31G*) or ab initio methods (e.g., MP2).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.
-
Transition State Search: To determine the energy barriers for interconversion, transition state structures connecting the minima are located using methods like synchronous transit-guided quasi-Newton (STQN).
Conclusion
The stereochemistry and conformational analysis of the this compound ring are of paramount importance in the design and development of new drugs and chemical entities. The conformational flexibility of the five-membered ring, governed by the principles of ring puckering and pseudorotation, can be effectively controlled by the strategic placement of substituents with specific steric and electronic properties. A multi-faceted approach, combining high-resolution NMR spectroscopy, single-crystal X-ray crystallography, and sophisticated computational modeling, is essential for a comprehensive understanding of the conformational landscape of this compound derivatives. The detailed methodologies and principles outlined in this guide provide a robust framework for researchers to investigate and harness the rich stereochemical and conformational diversity of this privileged scaffold.
References
- 1. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of this compound Units [frontiersin.org]
- 2. Efficient free energy calculations for compounds with multiple stable conformations separated by high energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Karplus equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 7. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ring contraction on the conformational preferences of α-substituted proline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Early Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, stereochemical complexity, and ability to engage in various biological interactions have cemented its role as a cornerstone in the design and development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for professionals engaged in early drug discovery.
The Significance of the this compound Moiety
The versatility of the this compound scaffold stems from several key features:
-
Three-Dimensionality: The non-planar, puckered nature of the saturated this compound ring allows for the precise spatial orientation of substituents, enabling optimal interactions with the complex topographies of biological targets.[1][2]
-
Stereochemistry: The presence of multiple chiral centers in substituted pyrrolidines gives rise to a rich stereoisomeric landscape, where different stereoisomers can exhibit distinct pharmacological profiles.[1]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to target binding and influencing crucial drug-like properties such as solubility and bioavailability.[3]
-
Natural Product Presence: The this compound ring is a common motif in a vast array of natural products, including alkaloids like nicotine and hygrine, and the amino acid proline, underscoring its evolutionary selection as a biologically relevant structure.[4][5]
These attributes have led to the incorporation of the this compound scaffold in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6]
Therapeutic Applications and Biological Activities
This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for targeting a multitude of diseases.
Anticancer Activity
A significant body of research has focused on the development of this compound-based anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression. Spirooxindole-pyrrolidine derivatives, for instance, have shown potent anti-proliferative activity against various cancer cell lines.[7]
Enzyme Inhibition
This compound derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A prominent class of this compound-based drugs are the DPP-IV inhibitors, such as vildagliptin and saxagliptin, used in the treatment of type 2 diabetes.[3][9] These compounds prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[2][8] The cyanothis compound moiety is a key pharmacophore in many potent DPP-IV inhibitors.[9]
-
α-Glucosidase Inhibitors: this compound-based chalcones have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, these compounds can help to manage postprandial hyperglycemia in diabetic patients.[10]
-
N-acylethanolamine acid amidase (NAAA) Inhibitors: this compound amides have been investigated as NAAA inhibitors, which can restore the levels of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), offering a potential therapeutic strategy for inflammatory conditions.[11]
-
Dihydrofolate Reductase (DHFR) Inhibitors: this compound-based thiosemicarbazones have been synthesized and evaluated as DHFR inhibitors, a validated target in cancer and infectious diseases.[12]
Other Biological Activities
The therapeutic potential of this compound derivatives extends to a variety of other areas, including:
-
Antiviral: this compound-containing compounds have been investigated for their antiviral properties.[13]
-
Antibacterial: The this compound scaffold is present in some antibacterial agents.[13]
-
Anti-inflammatory: As mentioned with NAAA inhibitors, this compound derivatives have shown promise as anti-inflammatory agents.[11][13]
-
Anticonvulsant: The this compound-2,5-dione scaffold is a known pharmacophore in the design of anticonvulsant drugs.[13][14]
-
Chemokine Receptor Antagonism: this compound derivatives have been developed as antagonists of chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammation.[5]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of various this compound derivatives against different biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazolothis compound-1,2,3-triazole analogues | HeLa (Cervical Cancer) | 0.32 - 1.80 | [15] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [16] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [16] |
| Acridine-pyrrolidine-thiazolidine hybrids | HCT-116 (Colorectal Carcinoma) | 7.00 - 19.57 | [14] |
| Acridine-pyrrolidine-thiazolidine hybrids | Jurkat (Leukemia) | 6.47 - 31.75 | [14] |
| Pyrimidopyrrolizine derivatives | MCF7 (Breast Cancer) | 0.02 - 19.58 | [17] |
| Polysubstituted pyrrolidines | HCT116 (Colorectal Carcinoma) | 2.9 - 16 | [18] |
| Polysubstituted pyrrolidines | HL60 (Leukemia) | 2.9 - 16 | [18] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| This compound-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | IC50: 12.37 - 54.10 µM | [12] |
| Cyclohexylglycine-(2S)-cyanothis compound | Dipeptidyl Peptidase IV (DPP-IV) | Ki: 1.4 nM | [19] |
| 4-fluorothis compound-2-carbonitrile derivative | Dipeptidyl Peptidase IV (DPP-IV) | IC50: 0.017 µM | [20] |
| α-amino pyrrole-2-carbonitrile analogs | Dipeptidyl Peptidase IV (DPP-IV) | IC50: 4 nM | [20] |
| Tetralin-sulfonamide derivatives | Dipeptidyl Peptidase IV (DPP-IV) | IC50: 2.80 nM | [20] |
Key Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing this compound ring (e.g., from L-proline) and the de novo construction of the ring from acyclic precursors.[1][21] A powerful and widely used method for the latter is the [3+2] cycloaddition reaction.
General Protocol for the Synthesis of Spirooxindole Pyrrolidines via [3+2] Cycloaddition:
This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole pyrrolidines.[22]
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine or another secondary amino acid (1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione) (1.0 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%)
Procedure:
-
To a 10 mL round-bottomed flask, add isatin, the secondary amino acid, and the dipolarophile.
-
Add ethanol to the flask to dissolve the reactants.
-
Add the catalyst to the reaction mixture.
-
Stir the resulting mixture at 100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]
Materials:
-
Cancer cell lines (e.g., HCT-116, Jurkat)
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in drug discovery is crucial for understanding and communication.
CXCR4 Signaling Pathway
This compound derivatives that act as CXCR4 antagonists interfere with the signaling cascade initiated by the binding of its ligand, CXCL12 (also known as SDF-1). This pathway is pivotal in cell migration, proliferation, and survival, and its dysregulation is implicated in cancer metastasis.[1][7][11][13][23]
Caption: The CXCR4 signaling pathway and the inhibitory action of this compound antagonists.
DPP-IV Inhibition Mechanism
DPP-IV inhibitors, many of which are based on the this compound scaffold, prevent the inactivation of incretin hormones like GLP-1 and GIP. This leads to a cascade of events that ultimately lowers blood glucose levels.[2][3][4][8]
Caption: Mechanism of action of this compound-based DPP-IV inhibitors.
High-Throughput Screening Workflow for Enzyme Inhibitors
The discovery of novel enzyme inhibitors often begins with high-throughput screening (HTS) of large compound libraries. This workflow outlines the key steps in a typical HTS campaign.[5][6][24][25]
Caption: A generalized workflow for high-throughput screening of this compound derivatives as enzyme inhibitors.
Conclusion
This compound derivatives continue to be a rich source of inspiration and a valuable tool in the quest for novel therapeutics. Their inherent structural and chemical diversity provides a fertile ground for the design of potent and selective modulators of a wide array of biological targets. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, is essential for harnessing the full potential of this remarkable scaffold in early drug discovery. The strategic application of modern drug discovery technologies, such as high-throughput screening and detailed mechanistic studies, will undoubtedly lead to the development of the next generation of this compound-based medicines.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Synthesis, in vitro biological evaluation and in silico studies of novel this compound derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 23. abeomics.com [abeomics.com]
- 24. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
The Genesis of a Cornerstone: A Technical History of Pyrrolidine Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a ubiquitous and vital scaffold in the landscape of modern pharmacology and natural product chemistry. Its unique structural and electronic properties have positioned it as a privileged substructure in a multitude of FDA-approved drugs and biologically active molecules. This in-depth guide navigates the historical milestones of this compound's discovery and the evolution of its synthesis, providing a technical foundation for researchers engaged in the design and development of novel therapeutics.
From Natural Alkaloids to Laboratory Synthesis: The Discovery of this compound
While the this compound moiety is a fundamental component of numerous natural alkaloids, such as nicotine and hygrine, the precise moment of the initial isolation and characterization of the parent this compound compound is less definitively documented than its synthesis. This compound alkaloids are found in a variety of plants, including those of the Solanaceae and Erythroxylaceae families. The recognition of this common structural element in bioactive natural products undoubtedly spurred the interest of chemists in the late 19th century to develop methods for its synthesis.
The first significant breakthrough in the artificial preparation of this compound is credited to the German chemist Albert Ladenburg. In 1886, Ladenburg reported the synthesis of this compound from putrescine (1,4-diaminobutane), a foul-smelling diamine found in decaying animal tissue. This seminal work marked a pivotal moment, demonstrating that this key heterocyclic structure could be constructed in the laboratory, paving the way for systematic investigation into its chemical properties and potential applications.
Key Historical Syntheses of this compound
The early syntheses of this compound laid the groundwork for the diverse and sophisticated methods available to chemists today. Two of the most historically significant approaches are detailed below.
Ladenburg's Synthesis from Putrescine (1886)
Albert Ladenburg's pioneering synthesis involved the cyclization of putrescine through intramolecular substitution. While the original 1886 publication in Berichte der deutschen chemischen Gesellschaft provides the foundational report, later patents and adaptations have clarified the reaction conditions.
Experimental Protocol:
A mixture of putrescine (tetramethylenediamine) and a supported nickel catalyst is heated. The reaction proceeds with the liberation of ammonia as the diamine cyclizes to form this compound. The temperature is typically maintained between 100°C and 160°C. The this compound product is then isolated by distillation. A notable yield of 87% has been reported for this method.[1]
Reaction Scheme:
Caption: Ladenburg's synthesis of this compound from putrescine.
Yurev and Prokina's Synthesis from Tetrahydrofuran (1938)
In 1938, the Russian chemists Y. K. Yurev and L. M. Prokina developed a method for the synthesis of this compound from a readily available starting material, tetrahydrofuran (THF). This vapor-phase reaction with ammonia over a solid catalyst represented a significant advancement in terms of starting material accessibility.
Experimental Protocol:
Tetrahydrofuran is reacted in the vapor phase with an excess of ammonia. This gaseous mixture is passed over a heated alumina (Al₂O₃) catalyst. The original publication specified a reaction temperature of 400°C, which resulted in a yield of 43%.[2] Subsequent industrial process improvements, utilizing a gamma-alumina catalyst at temperatures between 275-375°C, have achieved significantly higher yields of 70-78%.[2]
Reaction Scheme:
Caption: Yurev and Prokina's synthesis from tetrahydrofuran.
Evolution of this compound Synthesis: A Chronological Overview
Following these foundational discoveries, the synthetic repertoire for constructing the this compound ring has expanded considerably. The following table summarizes key historical methods and their characteristics.
| Synthesis Method | Year | Precursors | Reagents/Catalyst | Yield (%) | Key Features |
| Ladenburg Synthesis | 1886 | Putrescine | Heat, Ni catalyst | ~87 | First major synthesis from a diamine. |
| Yurev & Prokina Synthesis | 1938 | Tetrahydrofuran, Ammonia | Alumina, 400°C | 43 | Utilized a readily available starting material. |
| Industrial THF Amination | Mid-20th Century | Tetrahydrofuran, Ammonia | γ-Alumina, 275-375°C | 70-78 | Optimized industrial process with higher yields.[2] |
| [3+2] Cycloaddition | Mid-20th Century | Azomethine ylides, Alkenes | Varies | Varies | Highly versatile for substituted pyrrolidines. |
| From Proline | Mid-20th Century | Proline | Reducing agents (e.g., LiAlH₄) | Varies | Access to chiral this compound derivatives. |
Named Reactions in the Synthesis of this compound and its Derivatives
Several classic named reactions in organic chemistry have been instrumental in the synthesis of the this compound scaffold and its derivatives, reflecting the broad importance of this heterocyclic system.
Gabriel Synthesis
While the Gabriel synthesis, developed by Siegmund Gabriel in 1887, is primarily a method for preparing primary amines from alkyl halides using potassium phthalimide, it can be adapted for the synthesis of molecules containing a this compound ring by using appropriate haloalkyl precursors that can subsequently undergo cyclization.
Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. While not a direct synthesis of the parent this compound, its application in the synthesis of more complex alkaloids often involves the formation of a this compound ring as part of a larger fused system, particularly when starting with tryptophan or its derivatives.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction, reported in the early 20th century, is a method for the N-methylation of primary and secondary amines using formic acid and formaldehyde. This reaction is highly relevant to the functionalization of the this compound nitrogen, allowing for the straightforward synthesis of N-methylthis compound, a common structural motif in many alkaloids and pharmaceuticals.
Modern Synthetic Strategies
The historical methods have paved the way for a vast array of modern synthetic strategies for constructing the this compound ring, often with high levels of stereocontrol. These include, but are not limited to:
-
Intramolecular Cyclization: A broad category of reactions that form the this compound ring by creating a bond between a nitrogen atom and a carbon atom within the same molecule.
-
Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic alkenes, which can then be reduced to the corresponding saturated this compound.
-
Aza-Michael Additions: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, which can be designed as an intramolecular process to form the this compound ring.
-
Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine in the presence of a reducing agent.
The logical relationship between these key synthetic approaches, from historical to modern, can be visualized as an evolution of strategies.
Caption: Evolution of this compound synthesis strategies.
Conclusion
The journey of this compound from its recognition as a key component of natural products to the development of a rich and diverse synthetic toolbox is a testament to the progress of organic chemistry. The foundational work of chemists like Ladenburg and Yurev and Prokina provided the initial access to this crucial scaffold, enabling further exploration of its chemical and biological properties. Today, the legacy of this historical work continues to inform the development of novel, efficient, and stereoselective methods for the synthesis of this compound-containing molecules, driving innovation in drug discovery and the broader chemical sciences. Understanding this history provides a valuable context for contemporary researchers as they continue to unlock the full potential of the this compound ring.
References
A Technical Guide to the Spectroscopic Properties of Unsubstituted Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of unsubstituted pyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic data for structural elucidation, quality control, and reaction monitoring. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for major spectroscopic techniques, and includes visualizations of experimental workflows.
Introduction
This compound, a saturated five-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and synthetic compounds.[1][2] Its simple, non-aromatic structure provides a foundational model for understanding the spectroscopic behavior of saturated cyclic amines. A thorough characterization of its spectroscopic properties is essential for identifying this moiety in more complex molecules and for developing new chemical entities.[2] This guide covers the essential spectroscopic techniques used to characterize unsubstituted this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its symmetric structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows three signals: one for the N-H proton and two for the methylene (CH₂) groups. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[3][4][5] The addition of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange, a useful technique for its identification.[3][4][5] The protons on the carbons adjacent to the nitrogen (α-carbons) are deshielded and appear further downfield compared to the protons on the β-carbons.[5]
Table 1: ¹H NMR Spectroscopic Data for Unsubstituted this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | ~0.5 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[3][4][5] |
| α-CH₂ | ~2.5 - 3.0 | Triplet | Protons on carbons adjacent to the nitrogen. |
| β-CH₂ | ~1.6 - 1.9 | Quintet | Protons on carbons beta to the nitrogen. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is also straightforward, showing two distinct signals for the two types of carbon atoms. The carbons directly bonded to the nitrogen (α-carbons) are deshielded and thus have a larger chemical shift compared to the β-carbons.[5]
Table 2: ¹³C NMR Spectroscopic Data for Unsubstituted this compound
| Carbon | Chemical Shift (δ, ppm) |
| α-C | ~47 |
| β-C | ~25 |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of liquid amines like this compound is as follows:
-
Sample Preparation:
-
Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent can affect the chemical shifts, particularly of the N-H proton.
-
For quantitative measurements, an internal standard with a known concentration can be added.[7]
-
-
Instrument Setup:
-
The NMR spectrometer is typically set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H).
-
The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[6]
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse-acquire sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
For N-H peak identification, a second ¹H NMR spectrum can be acquired after adding a drop of D₂O to the NMR tube and shaking.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key IR Absorptions
The IR spectrum of this compound shows characteristic absorptions for N-H and C-H bonds. As a secondary amine, it displays a single N-H stretching band, which is typically less intense and sharper than the broad O-H band of alcohols.[4] The absence of C=C or C=O stretching bands confirms the saturated nature of the ring.
Table 3: Key IR Absorption Bands for Unsubstituted this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3350 - 3300 | Medium | Stretch |
| C-H (aliphatic) | 3000 - 2850 | Strong | Stretch |
| CH₂ | ~1450 | Medium | Bend (Scissoring) |
| C-N | 1250 - 1020 | Medium | Stretch |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (gas, liquid, solid).[8]
Experimental Protocol for IR Spectroscopy (Liquid Sample)
For a liquid sample like this compound, the spectrum can be obtained as a neat liquid film.
-
Sample Preparation:
-
Instrument Setup:
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates or the ambient atmosphere.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., methylene chloride or ethanol) and stored in a desiccator to prevent damage from moisture.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization Mass Spectrum
Under electron ionization (EI) conditions, this compound undergoes fragmentation. The molecular ion peak (M⁺) is observed at m/z 71, corresponding to the molecular weight of this compound (C₄H₉N). A prominent peak in the mass spectrum of this compound is often the base peak at m/z 43, which results from the loss of an ethyl radical via α-cleavage, a characteristic fragmentation pattern for amines.
Table 4: Key Fragments in the Electron Ionization Mass Spectrum of Unsubstituted this compound
| m/z | Proposed Fragment | Relative Intensity |
| 71 | [C₄H₉N]⁺ (Molecular Ion) | High |
| 70 | [M-H]⁺ | Moderate |
| 43 | [C₂H₅N]⁺ | Base Peak |
| 42 | [C₂H₄N]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
Source: NIST Mass Spectrometry Data Center.[11]
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Alternatively, for headspace analysis, a small amount of the liquid can be placed in a sealed vial and heated to analyze the vapor.
-
Derivatization, for example with heptafluorobutyl chloroformate (HFBCF), can be employed for complex biological matrices.[12][13][14]
-
-
Instrument Setup:
-
A gas chromatograph is equipped with a capillary column suitable for separating amines.
-
The GC oven temperature program is set to ensure separation of this compound from the solvent and any impurities.
-
The GC is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer, operating in electron ionization (EI) mode.
-
-
Data Acquisition:
-
A small volume (typically 1 µL) of the sample solution is injected into the GC.
-
The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium).
-
As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrometer scans a range of m/z values to generate a mass spectrum for the eluting compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule.
UV-Vis Absorption
Saturated compounds like this compound that lack chromophores (i.e., conjugated π systems) do not absorb light in the standard UV-Vis range (200-800 nm).[15] this compound contains a nitrogen atom with non-bonding electrons, allowing for n → σ* transitions.[15] These are high-energy transitions that occur in the vacuum ultraviolet region, typically below 200 nm.[15][16] Therefore, a standard UV-Vis spectrum of this compound in a solvent like ethanol will not show any significant absorption peaks.
Table 5: UV-Vis Spectroscopic Data for Unsubstituted this compound
| Transition Type | λₘₐₓ (nm) | Region |
| n → σ* | < 200 | Vacuum UV |
Source: NIST Chemistry WebBook.[16]
Experimental Protocol for UV-Vis Spectroscopy
While this compound itself does not show significant absorbance, this protocol is relevant for analyzing this compound-containing derivatives that do possess a chromophore.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to measure the baseline.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the instrument.
-
Run the scan to obtain the absorption spectrum of the sample. The instrument software will automatically subtract the baseline.
-
Conclusion
The spectroscopic properties of unsubstituted this compound are well-defined and serve as a benchmark for the characterization of more complex this compound-containing molecules. Its simple NMR and IR spectra are readily identifiable, and its mass spectrometric fragmentation pattern is characteristic of cyclic amines. The lack of absorption in the standard UV-Vis range confirms its saturated, non-conjugated nature. The data and protocols presented in this guide provide a foundational resource for scientists engaged in research and development involving this important heterocyclic scaffold.
References
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. This compound [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. This compound [webbook.nist.gov]
The Thermodynamic Stability of the Pyrrolidine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of many natural products, pharmaceuticals, and catalysts. Its non-planar, flexible nature imparts distinct three-dimensional characteristics to molecules, profoundly influencing their biological activity and chemical reactivity. Understanding the thermodynamic stability of the this compound ring is therefore critical for rational drug design and the development of stereoselective synthetic methodologies. This guide provides a comprehensive overview of the conformational landscape of this compound, the energetic factors governing its stability, and the experimental and computational methods used in its analysis.
Conformational Landscape of the this compound Ring
Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms in this compound necessitate a non-planar conformation to alleviate torsional and angle strain. The ring exists in a dynamic equilibrium between various puckered forms. This dynamic process is known as pseudorotation, as it involves the apparent rotation of the puckering around the ring without significant changes in energy for the unsubstituted ring. The two principal conformations are the envelope (C(_s) symmetry) and the twist (C(_2) symmetry).
In the envelope conformation , four of the ring atoms are coplanar, while the fifth is out of the plane. The out-of-plane atom can be a carbon or the nitrogen atom. In the context of proline, a common this compound derivative, the puckering is often described in relation to the position of the Cγ (C4) atom relative to the carboxyl group. An endo pucker describes the Cγ being on the same side as the carboxyl group, while an exo pucker places it on the opposite side.[1][2]
The twist conformation has two adjacent atoms out of the plane of the other three, on opposite sides. The energy difference between the envelope and twist forms of unsubstituted this compound is very small, and the barrier to interconversion via pseudorotation is also low.
Another key aspect of this compound's conformational dynamics is nitrogen inversion , where the nitrogen atom and its lone pair rapidly oscillate through a planar transition state.[3][4] This process, coupled with ring pseudorotation, results in a complex but fascinating conformational energy surface.
Quantitative Thermodynamic Data
The relative energies of different conformers and the barriers to their interconversion are crucial for understanding the stability of the this compound ring. These values are influenced by the substitution pattern on the ring. Below is a summary of key thermodynamic parameters for unsubstituted and substituted pyrrolidines.
| Parameter | System | Value (kcal/mol) | Method | Reference(s) |
| Envelope vs. Twist Stability | Unsubstituted this compound | Envelope is 0.75 kcal/mol more stable | Ab initio (MP2/6-31G**) | [5] |
| Unsubstituted this compound | N-H equatorial is 0.05 kcal/mol more stable than axial | Ab initio (CCSD(T)) | [6] | |
| Pseudorotation Barrier | Unsubstituted this compound | 3.1 | Estimated from vibrational spectra | [5] |
| Unsubstituted this compound | 0.81 | Ab initio (CCSD(T)) | [6] | |
| Nitrogen Inversion Barrier | Azetidine (for comparison) | 7.2 | Experimental | [3] |
| This compound | Low barrier, rapid interconversion | General knowledge | [3] | |
| Substituent Effects | Ac-Pro-OMe (endo vs. exo) | ~0.5 | NMR Spectroscopy | [7] |
| Z↔E Isomerization in β-proline dimer | ΔG‡ = 20.6 | DFT (B3LYP/6-311+G(d,p)) | [8] | |
| Z↔E Equilibrium in β-proline oligopeptides | ΔG = 0.4–1.3 | NMR Spectroscopy | [8] | |
| 4R- and 4S-substituted prolines | Endo ring pucker favored by 4S-substituents | Crystallography and Calculations | [2] | |
| cis- and trans-4-tert-butyl-L-prolines | Strongly favor pseudoequatorial orientation | X-ray and NMR | [9][10] |
Factors Influencing this compound Ring Stability
The thermodynamic stability of a specific this compound ring conformation is a delicate balance of several factors:
-
Torsional Strain: Eclipsing interactions between adjacent C-H bonds are minimized in the puckered conformations compared to a hypothetical planar ring.
-
Angle Strain: The deviation from the ideal sp³ bond angle of 109.5° contributes to the overall ring strain.
-
Substituent Effects: The nature and position of substituents have a profound impact on the preferred conformation.
-
Steric Effects: Bulky substituents, such as a tert-butyl group, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. This can effectively "lock" the ring into a specific pucker.[9][10]
-
Stereoelectronic Effects: Electronegative substituents, like fluorine or a hydroxyl group, can significantly influence the conformational equilibrium through effects like the gauche effect. For instance, in 4-substituted prolines, an electronegative substituent in the trans position tends to favor an exo pucker, while a cis substituent favors an endo pucker.[9][10] This is due to hyperconjugative interactions between the C-X anti-bonding orbital and adjacent C-H bonding orbitals.[2]
-
-
N-Inversion: The barrier to nitrogen inversion is generally low in pyrrolidines, allowing for rapid equilibration between invertomers.[3] However, incorporation into strained ring systems or the presence of electronegative substituents on the nitrogen can increase this barrier.[11]
Experimental and Computational Protocols
A variety of experimental and computational techniques are employed to elucidate the thermodynamic stability and conformational preferences of the this compound ring.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the solution-phase conformation of pyrrolidines.
-
Protocol for Conformational Analysis using NMR:
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 1-10 mM.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
-
Coupling Constant (³J) Analysis: Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants can be related to the dihedral angles between the protons via the Karplus equation, providing information about the ring pucker.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments. The presence and intensity of cross-peaks between protons that are close in space (typically < 5 Å) provide distance restraints that are crucial for defining the three-dimensional structure and preferred conformation.[12] For example, strong NOEs between protons on opposite sides of the ring can indicate a specific puckered conformation.[12]
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of conformational exchange. Changes in chemical shifts, coupling constants, and the coalescence of signals can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for processes like ring pseudorotation and cis-trans isomerization of proline-containing peptides.[13]
-
Data Analysis: Integrate NOE cross-peak volumes and use them to calculate inter-proton distances.[12] These experimental restraints are then often used in conjunction with molecular modeling to generate a family of low-energy structures consistent with the NMR data. The relative populations of different conformers can be determined from the integration of distinct sets of signals, and the Gibbs free energy difference can be calculated using the Boltzmann equation (ΔG = -RTln(K)).[8]
-
X-ray Crystallography: This technique provides highly accurate information about the solid-state conformation of this compound derivatives.
-
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound of interest suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[14][15] X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, defining the exact puckering of the this compound ring in the solid state.[14][15] It is important to note that the solid-state conformation may not be the most stable conformation in solution due to crystal packing forces.
-
Gas Electron Diffraction (GED): GED is a powerful method for determining the structure of molecules in the gas phase, free from intermolecular interactions.[16]
-
Protocol for Gas Electron Diffraction:
-
Sample Introduction: The this compound derivative is vaporized and introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the gas-phase sample.
-
Scattering Pattern Detection: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived. This data is often used in conjunction with high-level computational calculations to refine the molecular structure.[17]
-
Computational Methodologies
Computational chemistry plays a vital role in mapping the potential energy surface of the this compound ring and calculating the relative energies of its conformers.
-
Protocol for DFT Calculations of Conformational Energies:
-
Structure Building: Construct the initial 3D structures of the different possible conformers (e.g., various envelope and twist forms) of the this compound derivative using a molecular modeling program.
-
Method Selection: Choose a suitable level of theory and basis set. Density Functional Theory (DFT) with hybrid functionals like B3LYP or M06-2X, combined with Pople-style (e.g., 6-31+G(d,p), 6-311++G(2d,2p)) or correlation-consistent (e.g., aug-cc-pVDZ) basis sets, is commonly used.[8][18][19] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) can be employed, though they are more computationally expensive.[5][6][18]
-
Geometry Optimization: Perform a full geometry optimization for each starting conformer. This process finds the lowest energy structure for each conformer by adjusting the positions of all atoms.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency data can also be used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy to obtain Gibbs free energies.
-
Transition State Search: To determine the energy barrier for a conformational change (e.g., pseudorotation), a transition state search must be performed. Methods like the synchronous transit-guided quasi-Newton (STQN) method can be used to locate the transition state structure connecting two minima.[6] A frequency calculation on the transition state should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Analysis: Compare the final energies (electronic, ZPVE-corrected, or Gibbs free energies) of the different conformers to determine their relative stabilities. The energy of the transition state relative to the ground state conformer gives the activation energy barrier for the interconversion.
-
Visualizing this compound Dynamics
Graphviz diagrams can be used to illustrate the relationships between different conformations and the workflow for their analysis.
Conclusion
The thermodynamic stability of the this compound ring is a complex interplay of torsional strain, angle strain, and the electronic and steric effects of its substituents. Its inherent flexibility, characterized by pseudorotation and nitrogen inversion, allows it to adopt a variety of conformations with low energetic penalties. This conformational adaptability is a key reason for its prevalence in biologically active molecules, as it enables the precise positioning of functional groups for optimal interaction with biological targets. A thorough understanding of the principles outlined in this guide, coupled with the application of modern experimental and computational techniques, is essential for leveraging the unique properties of the this compound scaffold in drug discovery and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 5. Ab-initio molecular geometry and normal coordinate analysis of this compound molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudorotation in this compound: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. raineslab.com [raineslab.com]
- 8. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of this compound Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Locked conformations for proline this compound ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of this compound Units [frontiersin.org]
- 13. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Pyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, rightfully earning the title of a "privileged scaffold." Its prevalence in a vast array of natural products, FDA-approved drugs, and clinical candidates underscores its significance. The structural and physicochemical properties of the this compound nucleus—specifically its three-dimensional sp³-hybridized nature, the presence of a basic nitrogen atom, and the potential for stereochemical diversity—provide a versatile framework for the design of novel therapeutic agents with a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its application in various therapeutic areas, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and drug discovery workflows.
The Versatility of the this compound Scaffold
The this compound ring's utility in drug design can be attributed to several key features:
-
Three-Dimensionality: The non-planar, puckered conformation of the this compound ring allows for an extensive exploration of three-dimensional chemical space. This is a critical advantage over flat, aromatic systems, as it enables more precise and complex interactions with the intricate binding sites of biological targets.[1][2]
-
Stereochemical Complexity: The this compound ring can possess multiple stereogenic centers, leading to a rich diversity of stereoisomers. The specific spatial arrangement of substituents can dramatically influence a compound's biological activity and selectivity, allowing for fine-tuning of its pharmacological profile.[1][2]
-
Physicochemical Properties: The nitrogen atom in the this compound ring can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and improved pharmacokinetic properties of drug candidates.[4]
-
Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the this compound ring, making it a readily accessible scaffold for medicinal chemists.[5][6][7]
Therapeutic Applications and Quantitative Data
This compound-containing compounds have demonstrated remarkable efficacy across a broad range of therapeutic areas. The following sections provide an overview of their applications in key disease areas, supported by quantitative data on their biological activity.
Anticancer Activity
The this compound scaffold is a prominent feature in a multitude of anticancer agents, targeting various mechanisms of cancer progression.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Spirooxindole-pyrrolidine | Compound 43a | HepG2 | 0.85 ± 0.20 | [8] |
| Spirooxindole-pyrrolidine | Compound 43b | HepG2 | 0.80 ± 0.10 | [8] |
| Spirooxindole-pyrrolidine | Compound 43c | MCF-7 | 4.00 ± 0.29 | [8] |
| Thiazolo-oxindole-pyrrolidine | Compound 37a (Copper Complex) | SW480 | 0.99 ± 0.09 | [8] |
| Pyrrolidinone-hydrazone | Derivative with PPC-1 selectivity | PPC-1 | 2.5 - 20.2 | [9] |
| Tetrazolothis compound-1,2,3-triazole | Compound 7a | HeLa | 0.32 ± 1.00 | [10] |
| Tetrazolothis compound-1,2,3-triazole | Compound 7i | HeLa | 1.80 ± 0.22 | [10] |
Anticonvulsant Activity
The this compound-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant drugs. These compounds have shown significant efficacy in preclinical models of epilepsy.
| Compound Class | Specific Compound | Animal Model | ED50 (mg/kg) | Reference(s) |
| This compound-2,5-dione-acetamide | Compound 14 | MES | 49.6 | [11] |
| This compound-2,5-dione-acetamide | Compound 14 | 6 Hz (32 mA) | 31.3 | [11] |
| This compound-2,5-dione-acetamide | Compound 14 | scPTZ | 67.4 | [11] |
| This compound-2,5-dione-acetamide | Compound 14 | 6 Hz (44 mA) | 63.2 | [11][12] |
| This compound-2,5-dione-acetamide | Compound 6 | MES | 68.30 | [13] |
| This compound-2,5-dione-acetamide | Compound 6 | 6 Hz (32 mA) | 28.20 | [13] |
Antibacterial Activity
This compound derivatives have demonstrated potent activity against a range of bacterial pathogens, including multidrug-resistant strains.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| This compound-2,5-dione derivative | Compound 8 | Staphylococcus aureus | 16 - 64 | [14] |
| This compound-2,5-dione derivative | Compound 5 | Vibrio cholerae | 32 - 128 | [14] |
| Thiazolyl-pyrrolidine | Derivative Series | Acinetobacter baumannii | 31.25 | [15] |
| Thiazolyl-pyrrolidine | Derivative Series | Mycobacterium tuberculosis H37Rv | 0.98 - 1.96 | [15] |
| This compound-3,4-diamine | Derivative Series | Staphylococcus aureus | Varies | [10] |
| This compound-3,4-diamine | Derivative Series | Escherichia coli | Varies | [10] |
Antiviral Activity
The this compound scaffold is present in several antiviral drugs, including those targeting HIV and Hepatitis C virus.
| Compound Class | Specific Compound/Drug | Virus | IC50 (µM) | Reference(s) |
| Pyrroloquinolone derivative | Isaindigotone | HSV-1 | 15.3 µg/mL | [15] |
| Fluorinated Thiobarbituric Acid Derivative | Not Specified | HIV-1 | Varies | [16] |
| Pyrrolizine-based | Not specified | Not specified | Varies | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of a Chiral trans-2,5-Disubstituted this compound
This protocol describes a general method for the asymmetric synthesis of a trans-2,5-disubstituted this compound, a common and valuable building block. The synthesis starts from an enantiopure sulfinimine and proceeds through a key iodocyclization step.[5][6]
Step 1: Asymmetric Synthesis of N-Sulfinyl β-Amino Weinreb Amide
-
To a solution of the desired enantiopure sulfinimine in an appropriate solvent (e.g., THF) at -78 °C, add a solution of the Weinreb amide enolate (prepared by treating the Weinreb amide with a strong base like lithium diisopropylamide) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-sulfinyl β-amino Weinreb amide.
Step 2: Reduction to N-Sulfinyl β-Amino Aldehyde
-
Dissolve the N-sulfinyl β-amino Weinreb amide in a suitable solvent (e.g., THF) and cool the solution to -78 °C.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the designated time.
-
Quench the reaction carefully with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-sulfinyl β-amino aldehyde, which is often used in the next step without further purification.
Step 3: Wittig Reaction to Form Homoallylic Sulfonamide
-
To a suspension of the appropriate phosphonium salt in a suitable solvent (e.g., THF) at 0 °C, add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Stir the resulting colored solution at 0 °C for a specified time.
-
Add a solution of the crude N-sulfinyl β-amino aldehyde in the same solvent to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the homoallylic sulfonamide.
Step 4: Iodocyclization to form the trans-2,5-Disubstituted this compound
-
Dissolve the homoallylic sulfonamide in a mixture of acetonitrile and water.
-
Add potassium carbonate and iodine to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired enantiopure trans-2,5-disubstituted 3-iodothis compound.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[5][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test this compound compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Visualizing the complex biological pathways and the drug discovery process is crucial for understanding the mechanism of action and the development of new therapeutic agents.
Mechanism of Action of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors feature a this compound scaffold. The following diagram illustrates their mechanism of action.[3][20][21]
Caption: Mechanism of action of this compound-based DPP-4 inhibitors.
General Drug Discovery Workflow for this compound-Based Compounds
The development of a new drug is a long and complex process. The following diagram outlines the typical workflow for the discovery and development of a novel this compound-based therapeutic agent.[1][4][22]
Caption: A typical drug discovery and development pipeline.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile building block in the design and discovery of new drugs. Its unique structural and physicochemical properties provide a robust platform for the development of potent and selective therapeutic agents across a wide range of diseases. As our understanding of disease biology deepens and synthetic methodologies advance, the privileged this compound scaffold is poised to play an even more significant role in the future of medicinal chemistry and the development of innovative medicines to address unmet medical needs.
References
- 1. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted this compound-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of chiral cis-2,5-disubstituted this compound organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of this compound (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent insights about this compound core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Hybrid Anticonvulsants Derived from this compound-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of Chiral Pyrrolidine-Based Organocatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral pyrrolidine-based organocatalysts and their application in key organic transformations. The information is intended to be a practical guide for researchers in academia and industry, including those involved in drug development, who are interested in utilizing these powerful catalytic tools.
Introduction
Chiral this compound derivatives have emerged as a cornerstone of asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically enriched molecules.[1] Since the pioneering work with natural L-proline, a diverse array of highly efficient and selective this compound-based organocatalysts has been developed.[2] These catalysts are prized for their ability to promote a wide range of asymmetric reactions, such as aldol additions, Michael additions, and Diels-Alder reactions, with high levels of stereocontrol.[1][3] Their operational simplicity, stability, and reduced toxicity compared to many metal-based catalysts make them attractive tools for green and sustainable chemistry.
This guide focuses on three prominent classes of chiral this compound-based organocatalysts:
-
Proline and its simple derivatives: The foundational organocatalysts, still widely used for their robustness and availability.
-
Diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts): Highly active and soluble catalysts that have demonstrated broad applicability and exceptional stereoselectivity.[4][5]
-
cis-2,5-Disubstituted pyrrolidines and Prolinamides/Thioureas: Structurally diverse catalysts designed for specific applications and improved performance.[6][7]
Synthesis of Chiral this compound-Based Organocatalysts
The asymmetric synthesis of these catalysts is a critical first step in their application. Below are detailed protocols for the preparation of representative examples from two major classes.
Protocol 1: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (A Jørgensen-Hayashi Catalyst)
This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of this widely used catalyst.[8][9]
Step 1: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Materials:
-
(S)-Proline (1 equiv)
-
Phenylmagnesium bromide solution (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexanes
-
-
Procedure:
-
To a solution of phenylmagnesium bromide in anhydrous THF at 0 °C, slowly add a solution of (S)-proline in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from hexanes to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.
-
Step 2: Silylation to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
-
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture for elution
-
-
Procedure:
-
Dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol in anhydrous DCM and cool the solution to -78 °C.
-
Add triethylamine, followed by the dropwise addition of TMSOTf.
-
Allow the reaction mixture to slowly warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired product as a colorless oil.
-
Quantitative Data for Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether:
| Step | Product | Yield | Purity | Reference |
| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 70-80% | >98% | [8][9] |
| 2 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | 85-95% | >98% | [8][9] |
Experimental Workflow for the Synthesis of a Jørgensen-Hayashi Catalyst
Caption: Workflow for the two-step synthesis of a Jørgensen-Hayashi catalyst.
Protocol 2: Synthesis of a Chiral Prolinamide Organocatalyst
This protocol describes a general method for the synthesis of chiral prolinamides, which are effective catalysts for various asymmetric transformations.
-
Materials:
-
N-Boc-L-proline (1 equiv)
-
A chiral amine (e.g., (1S,2S)-(-)-1,2-diphenylethylenediamine) (1 equiv)
-
EDC·HCl (1.1 equiv)
-
HOBt (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of N-Boc-L-proline, the chiral amine, EDC·HCl, and HOBt in anhydrous DCM at 0 °C, add DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected prolinamide is purified by column chromatography.
-
Dissolve the purified intermediate in DCM and add TFA. Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford the final prolinamide catalyst.
-
Quantitative Data for a Representative Prolinamide Synthesis:
| Catalyst | Starting Materials | Yield | Reference |
| (S)-N-((1S,2S)-1,2-diphenyl-2-aminoethyl)this compound-2-carboxamide | N-Boc-L-proline, (1S,2S)-(-)-1,2-diphenylethylenediamine | 75-85% (over 2 steps) | [1] |
Application in Asymmetric Synthesis
Chiral this compound-based organocatalysts are instrumental in a variety of asymmetric reactions. Below are detailed protocols for three key transformations.
Application Protocol 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This reaction is a powerful method for the construction of chiral γ-nitro aldehydes, which are versatile synthetic intermediates. The Jørgensen-Hayashi catalyst is particularly effective for this transformation.[10]
-
Materials:
-
Aldehyde (1.5-2 equiv)
-
Nitroolefin (1 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05-0.1 equiv)
-
4-Nitrophenol (0.05-0.1 equiv)
-
Toluene
-
Sodium borohydride (for in situ reduction)
-
Methanol
-
1M aqueous HCl solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the nitroolefin in toluene, add the aldehyde, 4-nitrophenol, and the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 1-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and add methanol, followed by the slow addition of sodium borohydride to reduce the aldehyde to the corresponding alcohol for easier purification and characterization.
-
Quench the reaction with 1M aqueous HCl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is purified by flash column chromatography.
-
Quantitative Data for Asymmetric Michael Addition:
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | dr (syn:anti) | ee (%) | Yield (%) | Reference |
| Propanal | trans-β-Nitrostyrene | 5 | >20:1 | 98 | 91-93 | [10] |
| Isovaleraldehyde | trans-β-Nitrostyrene | 10 | 95:5 | 99 | 85 | [3] |
| Cyclohexanecarboxaldehyde | (E)-2-Nitro-1-phenylprop-1-ene | 10 | 98:2 | 97 | 92 | [11] |
Catalytic Cycle for the Asymmetric Michael Addition
Caption: Generalized catalytic cycle for the Michael addition.
Application Protocol 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Proline and its derivatives are classic catalysts for this transformation.
-
Materials:
-
Ketone (e.g., cyclohexanone) (2-10 equiv)
-
Aldehyde (1 equiv)
-
(S)-Proline (0.1-0.3 equiv)
-
Solvent (e.g., DMSO, DMF, or CH3CN)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve (S)-proline in the chosen solvent.
-
Add the ketone followed by the aldehyde.
-
Stir the reaction at room temperature for the required time (typically 2-24 hours).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Asymmetric Aldol Reaction:
| Ketone | Aldehyde | Catalyst | dr (anti:syn) | ee (%) | Yield (%) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (30 mol%) | 97:3 | 96 | 68 | [1] |
| Acetone | Isobutyraldehyde | (S)-Proline (20 mol%) | - | 93 | 97 | [1] |
| Cyclopentanone | Benzaldehyde | (S)-Prolinamide-thiourea (10 mol%) | 95:5 | 99 | 95 | [6] |
Catalytic Cycle for the Asymmetric Aldol Reaction
Caption: Generalized catalytic cycle for the Aldol reaction.
Application Protocol 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral this compound-based catalysts can effectively catalyze this reaction with high enantioselectivity.[12]
-
Materials:
-
α,β-Unsaturated aldehyde (1 equiv)
-
Diene (2-3 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1-0.2 equiv)
-
Acid additive (e.g., trifluoroacetic acid, TFA) (0.1-0.2 equiv)
-
Solvent (e.g., toluene, CH2Cl2)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the α,β-unsaturated aldehyde in the chosen solvent, add the diene, the catalyst, and the acid additive.
-
Stir the reaction at the specified temperature (can range from -78 °C to room temperature) for the required time (typically 4-48 hours).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Asymmetric Diels-Alder Reaction:
| Dienophile | Diene | Catalyst | endo:exo | ee (%) (endo) | Yield (%) | Reference |
| Acrolein | Cyclopentadiene | MacMillan's Imidazolidinone | 95:5 | 94 | 82 | [12] |
| Cinnamaldehyde | Cyclopentadiene | Jørgensen-Hayashi Catalyst | 13:87 | 99 (exo) | 99 | [13] |
| Crotonaldehyde | Isoprene | Jørgensen-Hayashi Catalyst | - | 92 | 80 | [14] |
Catalytic Cycle for the Asymmetric Diels-Alder Reaction
Caption: Generalized catalytic cycle for the Diels-Alder reaction.
Conclusion
Chiral this compound-based organocatalysts are indispensable tools in modern asymmetric synthesis. The protocols and data presented in this guide offer a starting point for researchers to synthesize these catalysts and apply them to a range of important chemical transformations. The continued development of novel this compound scaffolds and their application in complex chemical syntheses promises to further advance the fields of organic chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and application of chiral cis-2,5-disubstituted this compound organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidine derivatives utilizing microwave-assisted organic synthesis (MAOS). The this compound scaffold is a crucial structural motif in numerous pharmaceuticals and biologically active compounds. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency.[1][2]
This guide focuses on two primary and powerful strategies for the construction of the this compound ring: the [3+2] Cycloaddition of Azomethine Ylides for the synthesis of complex spiro-pyrrolidines and the Intramolecular Iminyl Radical Cyclization for the preparation of functionalized pyrrolines. An additional protocol for the N-Alkylation of a this compound-Fused Chlorin is also included to demonstrate the utility of microwave synthesis in the post-functionalization of this compound-containing systems.
Application Note 1: One-Pot, Three-Component [3+2] Cycloaddition for the Synthesis of Spiro-Pyrrolidines
The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of this compound synthesis. When coupled with microwave irradiation in a multicomponent setup, this reaction becomes a highly efficient method for generating molecular diversity.[3][4][5] This approach is particularly valuable for the synthesis of spiro-pyrrolidines, which are prominent in many natural products and pharmacologically active molecules.[5]
The reaction typically involves the in situ generation of an azomethine ylide from the decarboxylative condensation of an isatin and an α-amino acid (such as L-proline or sarcosine) under microwave heating. This transient dipole then rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a β-nitrostyrene or a 3-alkenyl oxindole, to afford the desired spiro-pyrrolidine product.[3][6] The key advantages of the microwave-assisted protocol are the significant reduction in reaction time from hours to minutes and often a notable increase in product yield compared to conventional heating methods.[4][7]
Quantitative Data Presentation
The following table summarizes the results of a microwave-assisted, one-pot, three-component synthesis of spirooxindole-pyrrolizidines from isatin, L-proline, and various β-nitrostyrenes in methanol at 65 °C.
| Entry | Isatin Derivative (R¹) | β-Nitrostyrene (R²) | Time (min) | Yield (%) |
| 1 | H | 4-Cl | 10 | 92 |
| 2 | H | 4-F | 10 | 90 |
| 3 | H | 4-Br | 12 | 88 |
| 4 | H | 4-NO₂ | 15 | 85 |
| 5 | 5-Br | H | 10 | 94 |
| 6 | 5-Br | 4-Cl | 12 | 91 |
| 7 | 5-Cl | H | 10 | 93 |
| 8 | 5-NO₂ | 4-Cl | 15 | 86 |
Data adapted from Maniam et al., 2021.
Experimental Protocol: Synthesis of Spiro[indoline-3,3'-pyrrolizidin]-2-one Derivatives
Materials:
-
Substituted Isatin (1.0 mmol)
-
L-proline (1.2 mmol)
-
Substituted β-Nitrostyrene (1.0 mmol)
-
Methanol (3 mL)
-
Microwave reactor vials (10 mL) with magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), L-proline (1.2 mmol), the substituted β-nitrostyrene (1.0 mmol), and methanol (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 65 °C for 10-15 minutes with continuous stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum to afford the pure spiro-pyrrolidine derivative.
-
The product can be further purified by recrystallization if necessary.
Logical Workflow Diagram
References
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Microwave Multicomponent Synthesis [mdpi.com]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Functionalization of the Pyrrolidine Ring
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] The functionalization of the this compound nitrogen (N-functionalization) is a critical step in the synthesis and derivatization of these molecules, allowing for the modulation of their biological activity, physicochemical properties, and catalytic efficacy. This document provides detailed application notes and experimental protocols for the most common and effective methods for N-functionalization of the this compound ring, including N-arylation, N-alkylation, N-acylation, and reductive amination.
N-Arylation of Pyrrolidines
N-aryl pyrrolidines are key structural units in many biologically active compounds.[3] The formation of the C(aryl)-N bond is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[4] Photocatalytic methods have also emerged as a milder alternative.[5]
Application Notes
-
Buchwald-Hartwig Amination : This is a highly versatile and widely used method for C-N bond formation, employing a palladium catalyst with a phosphine ligand.[4] It demonstrates broad substrate scope and functional group tolerance. The choice of ligand is crucial and can be tuned to improve reactivity, particularly for less reactive aryl chlorides.
-
Ullmann Condensation : A classical method using a copper catalyst, often at higher temperatures than Buchwald-Hartwig reactions. It is particularly effective for aryl iodides and bromides.
-
Photocatalytic N-Arylation : These methods offer milder reaction conditions compared to traditional cross-coupling reactions and can be performed using metal catalysts, organic dyes, or heterogeneous semiconductors.[5] Product yields are often enhanced by electron-withdrawing groups on the aryl halide.[5]
General Workflow for N-Arylation
Caption: General workflow for transition metal-catalyzed N-arylation.
Comparative Data for N-Arylation Methods
| Method | Catalyst System | Aryl Halide | Base | Ligand | Solvent | Temp (°C) | Yield (%) | Citation |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl Bromide | NaOtBu | (rac)-BINAP | Toluene | 80 | Good | [6] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl Bromide | NaOtBu | dppe | Toluene | 110 | 67 | [6] |
| Buchwald-Hartwig | Pd(OAc)₂ | 4-Bromophenol | K₃PO₄ | Xantphos | Dioxane | 100 | ~95 | [4] |
| Ullmann | CuI | 4-Iodophenol | K₂CO₃ | 1,10-Phenanthroline | DMF | 120 | ~85 | [4] |
Detailed Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol is adapted from the general procedure for the synthesis of N-aryl-2-benzyl pyrrolidines.[6]
Materials:
-
γ-aminoalkene (1.0 equiv)
-
Aryl bromide (e.g., bromobenzene) (1.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol %)
-
(rac)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((rac)-BINAP) (2 mol %)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (1 mol %), (rac)-BINAP (2 mol %), and NaOtBu (2.4 equiv).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by the γ-aminoalkene (1.0 equiv) and the aryl bromide (1.0 equiv).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC analysis.
-
Upon complete consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl this compound.
N-Alkylation of Pyrrolidines
Direct N-alkylation is a straightforward method for introducing alkyl groups onto the this compound nitrogen, typically involving the reaction of this compound with an alkyl halide in the presence of a base.
Application Notes
N-alkylation is a fundamental transformation. The choice of base and solvent is critical to success. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).[7] For less reactive alkylating agents or to avoid quaternization, irreversible deprotonation with a strong base like sodium hydride (NaH) may be employed.[7] Microwave-assisted protocols can significantly accelerate the reaction.
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Comparative Data for N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Conditions | Notes | Citation |
| Alkyl Halide | K₂CO₃ | DMF | 0 °C to RT | Standard, versatile conditions. | [7] |
| Alkyl Halide | Na₂CO₃, NaI | Acetonitrile | Reflux | In situ Finkelstein alkylation. | [7] |
| Alkyl Halide | NaH | THF / DMF | RT to 80 °C | For irreversible deprotonation. | [7] |
| Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good yield for specific substrates. | [8] |
Detailed Protocol: N-Alkylation with an Alkyl Halide
This protocol is based on general methods described for heterocyclic alkylation.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated this compound.
N-Acylation of Pyrrolidines
N-acylation involves the introduction of an acyl group onto the this compound nitrogen, typically through reaction with an acyl chloride or anhydride. The resulting N-acyl pyrrolidines are important intermediates and are found in various functional molecules.[9][10]
Application Notes
This reaction is generally high-yielding and rapid. It is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl or carboxylic acid byproduct. The reaction is typically exothermic and may require cooling.
Detailed Protocol: N-Acetylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride or Acetic anhydride (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the cooled solution. A white precipitate (triethylamine hydrochloride) will form.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford N-acetylthis compound, which can be further purified by distillation or chromatography if necessary.
Reductive Amination for this compound N-Functionalization
Reductive amination is a powerful method to form N-substituted pyrrolidines, often by constructing the ring from a primary amine and a 1,4-dicarbonyl equivalent.[3][11] This approach is highly efficient, forming the C-N bond and the heterocyclic ring in a single conceptual process.
Application Notes
A common and effective method involves the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium, using sodium borohydride (NaBH₄) as the reducing agent.[11] This method is fast, provides good to excellent yields, and is compatible with a wide variety of substituents on the amine.[11] A key advantage is that water is the only significant byproduct.[3]
General Workflow for Reductive Amination
Caption: Workflow for reductive amination to form N-substituted pyrrolidines.
Detailed Protocol: Reductive Amination with 2,5-Dimethoxytetrahydrofuran
This protocol is adapted from Verardo, G., et al., Synthesis, 1999.[11]
Materials:
-
Primary amine (e.g., aniline) (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.5 equiv)
-
Sulfuric acid (H₂SO₄)
-
Methanol and Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare the acidic medium by carefully adding sulfuric acid to a mixture of water and methanol.
-
Add the primary amine (1.0 equiv) to the acidic solution, followed by 2,5-dimethoxytetrahydrofuran (1.0 equiv).
-
Cool the flask in an ice bath.
-
Slowly add sodium borohydride (2.5 equiv) in small portions to the stirred solution, maintaining the temperature below 20-25 °C. The reaction is typically fast.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Make the reaction mixture alkaline by the careful addition of a concentrated NaOH solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-substituted this compound by vacuum distillation or column chromatography.
References
- 1. Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01384K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [helda.helsinki.fi]
- 6. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[pyrrolidine-3,3'-oxindole] scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting significant biological activities.[1][2] This unique three-dimensional structure has garnered considerable attention in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this scaffold have been shown to interfere with key cellular processes implicated in cancer progression, such as cell cycle regulation and apoptosis.[2] Notably, some spiro[this compound-3,3'-oxindoles] have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in tumor suppression. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of spiro[this compound-3,3'-oxindoles] for cancer research.
Synthetic Strategies
The construction of the spiro[this compound-3,3'-oxindole] core is primarily achieved through two main synthetic routes: the 1,3-dipolar cycloaddition reaction and the Pictet-Spengler oxidative ring contraction.
1,3-Dipolar Cycloaddition
This method is a powerful and versatile strategy for the stereoselective synthesis of polysubstituted spiro[this compound-3,3'-oxindoles]. The reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an α-amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile.
Experimental Protocols
Protocol 1: Synthesis of Spiro[this compound-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition
This protocol describes a general one-pot, three-component reaction for the synthesis of spiro[this compound-3,3'-oxindoles].
Materials:
-
Substituted isatin (1.0 mmol)
-
L-proline or Sarcosine (1.2 mmol)
-
Dipolarophile (e.g., (E)-chalcones, N-substituted maleimides) (1.0 mmol)
-
Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the substituted isatin (1.0 mmol) and the α-amino acid (1.2 mmol) in the appropriate alcohol (10-20 mL) in a round-bottom flask, add the dipolarophile (1.0 mmol).
-
Stir the reaction mixture at room temperature or under reflux. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of Spiro[this compound-3,3'-oxindoles] via Pictet-Spengler Oxidative Ring Contraction
This protocol outlines a one-pot synthesis of the spiro[this compound-3,3'-oxindole] scaffold from tryptamine.[2][3]
Materials:
-
Tryptamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a 1:1 mixture of THF and water.
-
Add a catalytic amount of TFA to the mixture.
-
Add NBS (1.0 mmol) portion-wise to the stirring solution at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired spiro[this compound-3,3'-oxindole].
Anticancer Activity Evaluation
The cytotoxic effects of the synthesized spiro[this compound-3,3'-oxindoles] are commonly evaluated against a panel of human cancer cell lines using cell viability assays such as the MTT or Sulforhodamine B (SRB) assay.
Protocol 3: MTT Cell Viability Assay
This protocol provides a method to assess the cytotoxicity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized spiro[this compound-3,3'-oxindole] compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is another colorimetric method for determining cytotoxicity based on the measurement of cellular protein content.[4]
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Synthesized spiro[this compound-3,3'-oxindole] compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed and treat the cells with the test compounds as described in the MTT assay protocol (Steps 1-3).
-
After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Quantitative Data
The following tables summarize the anticancer activity of representative spiro[this compound-3,3'-oxindole] derivatives from the literature.
Table 1: Cytotoxicity of Spiro[this compound-3,3'-oxindoles] against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | MCF-7 (Breast) | 4.8 | [4][5] |
| HCT116 (Colon) | 3.9 | [4][5] | |
| Huh7 (Liver) | 8.2 | [4][5] | |
| Compound 5l | MCF-7 (Breast) | Not specified, but potent | [3] |
| Compound 5g | HepG2 (Liver) | More potent than cisplatin | [6] |
| MCF-7 (Breast) | More potent than cisplatin | [6] | |
| HCT-116 (Colon) | Similar to cisplatin | [6] |
Mechanism of Action and Signaling Pathways
Several spiro[this compound-3,3'-oxindoles] have been found to exert their anticancer effects by modulating key signaling pathways. A significant mechanism involves the inhibition of the p53-MDM2 interaction.[2] MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Other identified cellular targets include histone deacetylase 2 (HDAC2) and prohibitin 2.[3]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of spiro[this compound-3,3'-oxindoles].
Caption: Proposed mechanism of action: Inhibition of the p53-MDM2 interaction by spiro[this compound-3,3'-oxindoles].
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Spiro[this compound-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Pyrrolidine Derivatives as Potent Enzyme Inhibitors: A Detailed Overview
Introduction
Pyrrolidine derivatives have emerged as a versatile and highly valuable scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key enzymes implicated in a range of diseases. The unique structural features of the five-membered nitrogen-containing ring allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity. This document provides a detailed overview of the application of this compound derivatives as inhibitors of α-glucosidase, prolyl oligopeptidase (POP), neuraminidase, and dipeptidyl peptidase-4 (DPP-4), complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
This compound Derivatives as α-Glucosidase Inhibitors
Application Note: this compound-based iminosugars and other derivatives are effective inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] By blocking this enzyme in the gut, these compounds can delay glucose absorption and help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus.[1][2][3] Several synthesized this compound derivatives have shown potent α-glucosidase inhibitory activity, with some exhibiting greater potency than the established drug, acarbose.[4]
Quantitative Data Summary
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| This compound-2,5-dione | Compound 11o | α-Glucosidase | 28.3 ± 0.28 | [3] |
| Thiazolidine-2,4-dione Hybrid | Compound 22a | α-Glucosidase | 0.98 ± 0.008 | [3] |
| This compound-Based Pyrazoline | Compound 21 | α-Glucosidase | 52.79 ± 6.00 | [4][5] |
| This compound Derivative | Compound 3g | α-Amylase | 26.24 µg/mL | [6] |
| This compound Derivative | Compound 3a | α-Amylase | 36.32 µg/mL | [6] |
| Reference | Acarbose | α-Glucosidase | 121.65 ± 0.50 | [4][5] |
| Reference | Metformin | α-Amylase | 25.31 µg/mL | [6] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [1][6]
This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.1 N)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution (1 U/mL) to each well containing the test compounds or control at various concentrations.
-
Incubate the plate at 37°C for 20 minutes.[6]
-
Following incubation, add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[6]
-
Initiate the reaction by adding 20 µL of 1 M pNPG substrate to each well.[1][6]
-
Incubate the plate for an additional 30 minutes at 37°C.[1][6]
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.[1]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway
Caption: Inhibition of α-glucosidase by this compound derivatives blocks carbohydrate digestion.
This compound Derivatives as Prolyl Oligopeptidase (POP) Inhibitors
Application Note: Prolyl oligopeptidase (POP) is a serine peptidase implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] Cyanothis compound-based compounds have been identified as potent inhibitors of POP, with some derivatives exhibiting inhibitory activity in the low nanomolar range.[7] These inhibitors are designed to interact with the catalytic site of POP and show potential for penetrating the blood-brain barrier, making them promising therapeutic candidates for neurological disorders.[7]
Quantitative Data Summary
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
| CbzMetPrdN | Prolyl Oligopeptidase (POP) | ~ 2 | [7] |
| CbzGlnPrdN | Prolyl Oligopeptidase (POP) | ~ 2 | [7] |
| BocTrpPrdN | Prolyl Oligopeptidase (POP) | > 2 | [7] |
| BocGlyPrdN | Prolyl Oligopeptidase (POP) | > 2 | [7] |
| CbzAlaPrdN | Prolyl Oligopeptidase (POP) | > 2 | [7] |
| KYP-2047 (Reference) | Prolyl Oligopeptidase (POP) | Not specified | [7] |
Experimental Protocol: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
Materials:
-
Purified prolyl oligopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (cyanothis compound derivatives)
-
Reference inhibitor (e.g., KYP-2047)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add a defined amount of purified POP enzyme to each well of a 96-well black microplate.
-
Add the test compounds or reference inhibitor to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
Logical Relationship Diagram
Caption: Inhibition of Prolyl Oligopeptidase by cyanothis compound derivatives.
This compound Derivatives as Neuraminidase Inhibitors
Application Note: Neuraminidase (NA) is a key surface glycoprotein of the influenza virus, essential for the release of progeny virions from infected cells.[8] Inhibition of NA is a clinically validated strategy for the treatment of influenza.[8][9] this compound derivatives have been designed and synthesized as potent inhibitors of influenza A (H3N2) neuraminidase, with some compounds showing IC50 values comparable to the licensed drug oseltamivir.[8][9][10]
Quantitative Data Summary
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.40 | [8][9] |
| 9c | Influenza A (H3N2) Neuraminidase | 1.56 - 2.40 | [8][9] |
| 9f | Influenza A (H3N2) Neuraminidase | 1.56 - 2.40 | [8][9] |
| 10e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.40 | [8][9] |
| 9e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 | [9] |
| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [11] |
| A-192558 (20e) | Influenza B Neuraminidase | 8 | [11] |
| Oseltamivir (Reference) | Influenza A (H3N2) Neuraminidase | 1.06 | [8][9] |
Experimental Protocol: Neuraminidase Inhibition Assay
Materials:
-
Influenza A (H3N2) neuraminidase
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Test compounds (this compound derivatives)
-
Oseltamivir (positive control)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and oseltamivir in the assay buffer.
-
Add the test compounds or control to the wells of a 96-well black microplate.
-
Add a standardized amount of neuraminidase enzyme to each well.
-
Pre-incubate the enzyme and inhibitors for a specified period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate the reaction mixture for a defined time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence microplate reader (e.g., excitation at 365 nm and emission at 450 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.
Experimental Workflow
Caption: Workflow for the neuraminidase inhibition assay.
This compound Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Application Note: Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[12][13] Inhibition of DPP-4 enhances the activity of incretins, leading to increased insulin secretion and improved glycemic control in type 2 diabetes.[12][14] this compound-containing compounds, particularly those with a cyanothis compound moiety, are potent and selective DPP-4 inhibitors.[12][13]
Quantitative Data Summary
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Piperazinothis compound Analog | Compound 23 | DPP-4 | 3.73 | [14] |
| Prolyl-Fluorothis compound | Compound 36 | DPP-4 | 0.017 | [14] |
| This compound Sulfonamide | Compound 23d | DPP-4 | 11.32 ± 1.59 | [15] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Vildagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a 96-well black microplate.
-
Add a solution of human recombinant DPP-4 to each well.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the kinetic reaction at 37°C for a specified duration (e.g., 30 minutes) by measuring the fluorescence of the released AMC product (excitation at 360 nm, emission at 460 nm).
-
The rate of reaction is determined from the linear phase of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Caption: Mechanism of action for DPP-4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A prospect for this compound iminosugars as antidiabetic α-glucosidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of this compound-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Novel this compound-Based Pyrazolines as 뱉Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - ACS Omega - Figshare [figshare.com]
- 6. This compound derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Effect of Novel Cyanothis compound-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia [frontiersin.org]
- 8. Design, Synthesis, and Preliminary Evaluation of New this compound ...: Ingenta Connect [ingentaconnect.com]
- 9. Design, synthesis, inhibitory activity, and SAR studies of this compound derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and preliminary evaluation of new this compound derivatives as neuraminidase inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 13. Docking Study of Novel this compound Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent insights about this compound core skeletons in pharmacology [frontiersin.org]
Enantioselective Synthesis of Pyrrolidines via Intramolecular Aza-Michael Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts. Its prevalence underscores the critical importance of developing efficient and stereocontrolled synthetic methodologies for its construction. The intramolecular aza-Michael (IAM) reaction has emerged as a powerful tool for the synthesis of the this compound ring system. This application note provides a detailed overview of recent advancements in the enantioselective synthesis of pyrrolidines using this key reaction, focusing on organocatalytic approaches. Detailed protocols and data are presented to facilitate the application of these methods in a research and development setting.
Introduction to Enantioselective Intramolecular Aza-Michael Reaction
The intramolecular aza-Michael reaction involves the cyclization of a substrate containing both a nucleophilic nitrogen atom (amine, carbamate, etc.) and a Michael acceptor (typically an α,β-unsaturated carbonyl or nitro compound). The use of chiral catalysts allows for the control of the stereochemistry at the newly formed stereocenters, leading to enantioenriched this compound derivatives. This reaction is highly valued for its atom economy and ability to construct the heterocyclic core in a single step.
Recent years have seen a surge in the development of powerful organocatalytic systems for this transformation. These catalysts, which are small organic molecules, offer several advantages over traditional metal-based catalysts, including lower toxicity, air and moisture stability, and often milder reaction conditions. Bifunctional catalysts, such as those derived from cinchona alkaloids and squaramides, have proven to be particularly effective by activating both the nucleophile and the electrophile simultaneously.[1][2]
Data Presentation: Organocatalytic Enantioselective Intramolecular Aza-Michael Reactions
The following table summarizes the performance of various organocatalysts in the enantioselective intramolecular aza-Michael reaction for the synthesis of substituted pyrrolidines. This data allows for a direct comparison of different catalytic systems and their substrate scope.
| Catalyst Type | Catalyst Loading (mol%) | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona-based primary amine | 10 | Carbamate with α,β-unsaturated ketone | Toluene | RT | 24 | 95 | 96 | [1] |
| Squaramide | 5 | Tosylaminomethyl enone | Dichloromethane | RT | 12 | 99 | >99 | [2] |
| Chiral Phosphoric Acid | 10 | N-Boc-protected bis-homoallylic amine | Dichloromethane | 40 | 48 | 85 | 92 | [3] |
| (S)-Proline | 20 | δ-Amino-α,β-unsaturated ester | DMSO | RT | 72 | 78 | 85 | [4] |
| Diarylprolinol silyl ether | 10 | Aldehyde with nitroalkene (cascade) | Toluene | -20 | 24 | 91 | 99 | [5] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the enantioselective synthesis of a substituted this compound using a squaramide catalyst, based on reported procedures.[2][6]
Synthesis of a Chiral Trisubstituted this compound via Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition
Materials:
-
Tosylaminomethyl enone (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
Chiral Squaramide Catalyst (e.g., (1S,2S)-cyclohexanediamine-derived squaramide) (5 mol%)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the tosylaminomethyl enone (e.g., 0.2 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.01 mmol, 5 mol%).
-
Dissolve the solids in dichloromethane (2.0 mL).
-
Add the nitroalkene (0.24 mmol, 1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired chiral trisubstituted this compound.
-
Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
General Workflow for Enantioselective this compound Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of chiral pyrrolidines via an intramolecular aza-Michael reaction.
References
- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral hybrid materials based on this compound building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Functionalized Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, owing to its prevalence in natural products and its ability to confer favorable physicochemical properties to bioactive molecules.[1] The three-dimensional nature of the this compound ring allows for a thorough exploration of chemical space, which is crucial for the development of novel therapeutics.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrrolidines utilizing copper catalysis, a versatile and increasingly important tool in modern organic synthesis.
Introduction to Copper-Catalyzed Methodologies
Copper catalysis offers several advantages in the synthesis of pyrrolidines, including mild reaction conditions, high functional group tolerance, and the ability to achieve high levels of stereocontrol.[4][5] Key copper-catalyzed strategies for the construction of the this compound ring include:
-
[3+2] Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is a powerful method for the enantioselective synthesis of highly substituted pyrrolidines.[4][6]
-
Intramolecular C-H Amination: This approach allows for the direct formation of the this compound ring via the cyclization of amine-containing substrates through the activation of otherwise inert C-H bonds.[5][7][8]
-
Alkene Functionalization: Copper catalysts can mediate the intramolecular carboamination and aminooxygenation of unactivated alkenes, providing access to a diverse range of functionalized pyrrolidines.[9][10]
These methods have been successfully applied to the synthesis of complex molecules and intermediates for drug development.[6][11]
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data from representative copper-catalyzed this compound syntheses, allowing for a direct comparison of their efficiency and selectivity.
Table 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides [4]
| Entry | Dipolarophile | Catalyst System | Yield (%) | dr | ee (%) |
| 1 | β-Fluoroacrylate | Cu(CH₃CN)₄BF₄ / Chiral N,O-Ligand | 99 | >20:1 | 99 |
| 2 | Ethyl Acrylate | Cu(OAc)₂ / (R)-BINAP | 86 | >20:1 | 94 |
| 3 | Dimethyl Maleate | Cu(I) / Chiral Ligand | 95 | - | 98 |
dr = diastereomeric ratio; ee = enantiomeric excess
Table 2: Intramolecular C-H Amination [7][8][12]
| Entry | Substrate | Catalyst System | Yield (%) |
| 1 | N-Fluoro Amide | [Tpⁱᴾʳ²Cu(NCMe)] | 99 |
| 2 | N-Chloro Amide | [Tpⁱᴾʳ²Cu(NCMe)] | 83 |
| 3 | N-Sulfonyl Amide | Cu(OAc)₂ | 85 |
Tpⁱᴾʳ² = hydrotris(3,5-diisopropyl-1-pyrazolyl)borate
Table 3: Intramolecular Carboamination and Aminooxygenation of Alkenes [9][10]
| Entry | Reaction Type | Substrate | Catalyst System | Yield (%) | dr |
| 1 | Carboamination | γ-Alkenyl N-Arylsulfonamide | Cu(neodecanoate)₂ | 71 | >20:1 (cis) |
| 2 | Aminooxygenation | α-Substituted 4-Pentenyl Sulfonamide | Cu(2-ethylhexanoate)₂ | 97 | >20:1 (cis) |
| 3 | Aminooxygenation | γ-Substituted 4-Pentenyl Sulfonamide | Cu(2-ethylhexanoate)₂ | 76 | 3:1 (trans) |
Experimental Protocols
Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides[5]
This protocol describes the synthesis of chiral 3-fluoropyrrolidines via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Cu(CH₃CN)₄BF₄
-
Chiral N,O-ligand (e.g., DHIPOH-based ligand)
-
Glycine imine ester (azomethine ylide precursor)
-
(Z)-β-Fluoroacrylate
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Cu(CH₃CN)₄BF₄ (0.01 mmol, 5 mol%) and the chiral N,O-ligand (0.011 mmol, 5.5 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the glycine imine ester (0.2 mmol, 1.0 equiv) and the (Z)-β-fluoroacrylate (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired functionalized this compound.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Intramolecular C-H Amination of N-Fluoro Amides[9][13]
This protocol details the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination.
Materials:
-
[Tpⁱᴾʳ²Cu(NCMe)] catalyst
-
N-fluoro amide substrate
-
Anhydrous solvent (e.g., toluene-d₈ for NMR monitoring)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, dissolve the N-fluoro amide substrate (0.1 mmol, 1.0 equiv) and the [Tpⁱᴾʳ²Cu(NCMe)] catalyst (0.005 mmol, 5 mol%) in anhydrous toluene-d₈ (0.5 mL) in an NMR tube fitted with a J. Young valve.
-
Heat the reaction mixture at the specified temperature (e.g., 90 °C) in a thermostated oil bath.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, the yield can be determined by NMR using an internal standard. For isolation, the reaction can be performed on a larger scale using a standard Schlenk flask, followed by removal of the solvent and purification by column chromatography.
Protocol 3: Intramolecular Aminooxygenation of Alkenes[11]
This protocol describes the diastereoselective synthesis of 2,5-disubstituted pyrrolidines.
Materials:
-
Copper(II) 2-ethylhexanoate [Cu(EH)₂]
-
α-Substituted 4-pentenyl sulfonamide
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Anhydrous solvent (e.g., xylenes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the α-substituted 4-pentenyl sulfonamide (0.2 mmol, 1.0 equiv), Cu(EH)₂ (0.3 mmol, 1.5 equiv), and TEMPO (0.6 mmol, 3.0 equiv).
-
Add anhydrous xylenes (2.0 mL).
-
Heat the reaction mixture at 130 °C in a preheated oil bath for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,5-cis-disubstituted this compound.
-
Determine the yield and diastereoselectivity (by ¹H NMR).
Visualizations
Caption: General workflows for copper-catalyzed this compound synthesis.
Caption: The central role of pyrrolidines and their synthesis in drug discovery.
References
- 1. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of this compound-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis [organic-chemistry.org]
- 6. Catalytic asymmetric synthesis of enantioenriched α-deuterated this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective this compound Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Pyrrolidine Synthesis
Welcome to the technical support center for diastereoselective pyrrolidine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Q1: We are observing a low diastereomeric ratio (d.r.) in our reaction. What are the common causes and how can we improve it?
A low diastereomeric ratio suggests that the energy difference between the competing transition states leading to the different diastereomers is small.[1] To enhance selectivity, consider the following systematic approach:
-
Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between diastereomeric transition states, often leading to improved selectivity.[1]
-
Screen Different Solvents: The polarity of the solvent can influence the conformation of the substrate and the solvation of the transition state.[1] It is advisable to experiment with a range of both polar and non-polar solvents.
-
Vary the Catalyst or Reagent: If a catalyst is being used, its steric and electronic properties are critical. For Lewis acid-catalyzed reactions, try alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1][2] In the case of reductions, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can even invert selectivity.[1] For [3+2] cycloadditions, catalysts like Ag₂CO₃ have proven effective.[3][4]
-
Modify the Substrate: Altering the steric bulk of protecting groups, particularly on the this compound nitrogen, can significantly enhance facial differentiation and stereochemical control.[1]
-
Check Reagent Purity: Impurities, especially water, can interfere with catalysis (particularly with Lewis acids) and diminish selectivity.[1]
Q2: Our reaction is producing the undesired diastereomer as the major product. What strategies can be employed to reverse the selectivity?
Formation of the wrong diastereomer indicates that the current reaction conditions favor an undesired transition state. To obtain the desired product, a change in synthetic strategy is often necessary.
-
Reagent Control: The choice of reagent can fundamentally alter the stereochemical outcome. For instance, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, using LiBHEt₃ can produce one diastereomer with high selectivity (e.g., 99:1), while a DIBAL-H/LiHMDS system can yield the opposite diastereomer with similar high selectivity (e.g., 1:99).[1] The steric properties of the hydride source dictate the face of attack on the imine intermediate.[1]
-
Catalyst Selection: Different catalysts can promote different reaction pathways. For example, in the synthesis of 2,5-disubstituted pyrrolidines, Yb(OTf)₃ catalysis in a three-component reaction favors the cis diastereomer.[5][6] In contrast, other methods might favor the trans isomer.
-
Auxiliary Control: Employing a chiral auxiliary can override the inherent bias of the substrate. Auxiliaries like (S)-1-amino-2-methoxymethylthis compound (SAMP) and (R)-1-amino-2-methoxymethylthis compound (RAMP) are powerful tools for directing stereochemistry.[][8]
-
Intramolecular vs. Intermolecular Strategy: The overall reaction design plays a role. Intramolecular reactions, due to conformational constraints, can offer very high or complete selectivity.[9]
Q3: We are struggling to achieve high cis vs. trans selectivity for a 2,5-disubstituted this compound. How can we favor one over the other?
The choice between cis and trans diastereomers depends heavily on the reaction mechanism and the reagents used.
-
For cis-2,5-Disubstituted Pyrrolidines:
-
A Yb(OTf)₃-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester is reported to produce the cis diastereomer with high selectivity (often >10:1 d.r.).[5]
-
Copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides also strongly favors the formation of 2,5-cis-pyrrolidines (d.r. >20:1).[10]
-
-
For trans-2,5-Disubstituted Pyrrolidines:
-
A substrate where the N-substituent is directly tethered to the α-carbon in a copper-promoted aminooxygenation can exclusively yield the 2,5-trans this compound.[10]
-
Manipulating reaction pathways, for example, through the cycloaddition of nitrones with 1,1-cyclopropanediesters followed by N-O bond cleavage and cyclization, can lead to the formation of 2,5-trans substituted pyrrolidines.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in this compound synthesis?
There are four main strategies:
-
Substrate Control: The inherent chirality within the starting material directs the formation of new stereocenters.
-
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[11] this compound-based auxiliaries like SAMP and RAMP are frequently used due to the rigidity of their scaffold.[][8][11] Oxazolidinones, popularized by David Evans, are another effective class.[]
-
Reagent/Catalyst Control: The choice of an external chiral or achiral reagent or catalyst dictates the stereoselectivity.[1] This is a highly versatile strategy, with examples including Lewis acids (Yb(OTf)₃, TiCl₄), organocatalysts (cinchona alkaloids, squaramides), and transition metal catalysts (iridium, gold, copper).[1][10][12][13][14][15]
-
Reaction Condition Control: Parameters like temperature, solvent, and reaction time can be optimized to favor the formation of one diastereomer over another.[1] Lower temperatures are a common tactic to improve selectivity.[1]
Q2: Which reaction types are most commonly used for the diastereoselective synthesis of pyrrolidines?
Several powerful reaction types are employed:
-
[3+2] Cycloaddition Reactions: This is a highly effective method, particularly the reaction of azomethine ylides with alkenes.[4][12][16] These reactions can be catalyzed by various metals, such as silver or iridium, and can generate multiple stereocenters with high control.[3][4][12]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to build complex molecules efficiently.[2] Yb(OTf)₃ and TiCl₄ are effective Lewis acid catalysts for MCRs that produce highly substituted pyrrolidines with excellent diastereoselectivity.[2][5][6]
-
Intramolecular Aza-Michael Addition: This cyclization reaction is a powerful route to this compound derivatives.[17][18] The conformational constraints of the intramolecular process often lead to high levels of stereocontrol.[19]
-
Organocatalytic Cascade Reactions: These reactions, often using catalysts like squaramides or cinchona alkaloids, can create multiple bonds and stereocenters in a single, highly controlled sequence.[14][15][20]
Q3: How do I select an appropriate chiral auxiliary for my synthesis?
The choice depends on the specific reaction and desired stereochemical outcome.
-
For Asymmetric Alkylation: SAMP and RAMP are highly effective auxiliaries for the asymmetric alkylation of ketones and aldehydes via chiral hydrazone intermediates.[][8]
-
For Aldol and Diels-Alder Reactions: Oxazolidinone auxiliaries are well-established for controlling stereoselectivity in aldol reactions, alkylations, and Diels-Alder reactions.[] The substituents on the oxazolidinone ring direct the approach of the electrophile.[]
-
For Conjugate Additions and Aldol Reactions: Amides derived from prolinol are another important class, often exerting stereocontrol through the formation of rigid, chelated transition states with a metal cation.[8]
Data Presentation
Table 1: Yb(OTf)₃ Catalyzed Three-Component Reaction for cis-Pyrrolidine Synthesis[15]
| Entry | Aldehyde | Amine | Yield (%) | d.r. (cis:trans) |
| 1 | Benzaldehyde | Benzylamine | 96 | 93:7 |
| 2 | 4-Nitrobenzaldehyde | Benzylamine | 95 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 98 | 94:6 |
| 4 | Benzaldehyde | Allylamine | 85 | 92:8 |
Table 2: Iridium-Catalyzed [3+2] Cycloaddition[15]
| Entry | N-Substituent (Amide) | Dipolarophile | Yield (%) | d.r. |
| 1 | Methyl | N-phenylmaleimide | 85 | 10:1 |
| 2 | Benzyl | N-phenylmaleimide | 92 | >20:1 |
| 3 | Benzyl | Dimethyl fumarate | 88 | 15:1 |
| 4 | Benzyl | Methyl acrylate | 78 | 12:1 |
Table 3: Copper-Promoted Intramolecular Aminooxygenation[10]
| Entry | Substrate | Product | Yield (%) | d.r. |
| 1 | α-Substituted 4-pentenyl sulfonamide | 2,5-cis-pyrrolidine | 97 | >20:1 |
| 2 | γ-Substituted 4-pentenyl sulfonamide | 2,3-trans-pyrrolidine | 78 | 3:1 |
| 3 | N-tethered α-substituted sulfonamide | 2,5-trans-pyrrolidine | 30 | >20:1 |
Table 4: TiCl₄-Catalyzed Multicomponent Reaction[2]
| Entry | Nucleophile | Yield (%) | d.r. |
| 1 | Allyltrimethylsilane | 90 | >99:1 |
| 2 | Allyltributylstannane | 85 | >99:1 |
| 3 | Triethylsilane | 80 | 90:10 |
Key Experimental Protocols
Protocol 1: Yb(OTf)₃-Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines[1][5]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent like toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture, followed by Yb(OTf)₃ (10 mol%).
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the this compound product, which typically exhibits a cis relationship between the C2 and C5 substituents.[1][5]
Protocol 2: TiCl₄-Catalyzed Multicomponent Synthesis of Highly Substituted Pyrrolidines[1][2]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.[2]
-
Stir the mixture at -78 °C for 1 hour.[2]
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.[2]
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.[2]
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.[1]
Visualizations
Caption: A systematic workflow for troubleshooting poor diastereoselectivity.
Caption: Decision tree for selecting a synthetic strategy based on the target isomer.
Caption: Catalyst control directing a reaction to the major diastereomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective this compound Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Stereochemical diversity in this compound synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2-Disubstituted Pyrrolidines
Welcome to the technical support center for the synthesis of 2,2-disubstituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings with a quaternary center at the 2-position are key structural motifs in numerous natural products and pharmaceuticals. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2,2-disubstituted pyrrolidines?
A1: The main challenge lies in the construction of the sterically congested quaternary stereocenter at the C2 position with high stereocontrol.[1][2] Key difficulties include:
-
Achieving high enantioselectivity: Controlling the absolute stereochemistry of the newly formed quaternary center.
-
Controlling diastereoselectivity: When other stereocenters are present in the molecule, achieving the desired relative stereochemistry can be difficult.
-
Low yields: Steric hindrance around the reaction center can often lead to sluggish reactions and lower product yields.[3]
-
Side reactions: Competing reaction pathways, such as elimination or rearrangement, can reduce the efficiency of the desired transformation.[4]
-
Purification: The separation of the desired product from starting materials, byproducts, and stereoisomers can be challenging.
Q2: Which synthetic strategies are most common for accessing 2,2-disubstituted pyrrolidines?
A2: Several powerful methods have been developed. The most prominent include:
-
Asymmetric Allylic Alkylation (AAA) followed by Ring Contraction: This method first establishes the chiral quaternary center through a palladium-catalyzed AAA reaction, followed by a subsequent ring contraction to form the this compound ring.[5][6]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes is a convergent approach to construct the this compound ring with multiple stereocenters in a single step.[7]
-
Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor, often an amino ketone or a related derivative, to form the this compound ring. This can be achieved through various methods, including reductive amination.[4][8]
Q3: How can I improve the enantioselectivity of my reaction?
A3: Improving enantioselectivity often involves careful selection of the catalyst and reaction conditions. Key strategies include:
-
Chiral Ligands: For metal-catalyzed reactions like AAA, the choice of the chiral ligand is crucial. Ligands such as phosphinooxazolines (PHOX) have shown excellent results.[5]
-
Chiral Catalysts: In organocatalytic approaches, chiral catalysts like squaramides can effectively control the stereochemical outcome.[9]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the reagents, leading to high stereoselectivity.
-
Solvent and Temperature Effects: Screening different solvents and optimizing the reaction temperature can have a significant impact on enantioselectivity. Lowering the temperature often leads to higher selectivity.[10]
Q4: What are common side reactions and how can they be minimized?
A4: A common side reaction in intramolecular reductive amination is the formation of a pyrrole byproduct through a competing Paal-Knorr reaction.[4] This can often be suppressed by adjusting the reaction conditions, for instance, by removing acid from the reaction mixture.[4] In other reactions, careful control of stoichiometry and temperature can help minimize the formation of undesired byproducts.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in 1,3-Dipolar Cycloaddition
Symptoms: Your 1,3-dipolar cycloaddition reaction to form a 2,2-disubstituted this compound is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst or Ligand | The stereochemical outcome is highly dependent on the catalyst system. Screen a variety of metal catalysts (e.g., Ag(I), Cu(I)) and chiral ligands to find the optimal combination for your specific substrate. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2). |
| Reaction Temperature Too High | Higher temperatures can lead to lower diastereoselectivity by overcoming the small energy difference between the diastereomeric transition states. Try running the reaction at a lower temperature (e.g., room temperature, 0 °C, or -78 °C).[10] |
| Poorly Matched Dipole and Dipolarophile | The electronic and steric properties of the azomethine ylide and the dipolarophile must be well-matched. Consider modifying the substituents on either component to enhance facial selectivity. |
Troubleshooting Workflow: Low Diastereoselectivity
Caption: A troubleshooting workflow for improving low diastereoselectivity.
Problem 2: Low Yield in Asymmetric Allylic Alkylation
Symptoms: The palladium-catalyzed asymmetric allylic alkylation to form the C2-quaternary center proceeds with low conversion and/or yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst may not be sufficiently active. Ensure the use of a suitable palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and that the ligand is pure.[5] The catalyst may also be sensitive to air and moisture, so ensure reactions are run under an inert atmosphere with dry solvents. |
| Inefficient Enolate Formation | The formation of the nucleophile may be incomplete. For prochiral enolates, the choice of base and conditions for enolate generation is critical. |
| Steric Hindrance | The substrates for forming 2,2-disubstituted centers are inherently sterically hindered. Increasing the reaction temperature or using a more active catalyst system might be necessary. However, be mindful that this could negatively impact stereoselectivity. |
| Ligand Decomposition | Some phosphine-based ligands can be prone to oxidation or other decomposition pathways. Ensure the ligand is handled and stored correctly. |
Data Presentation
Table 1: Comparison of Catalysts for the Asymmetric Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition [11]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | AgOAc (10) | Toluene | 24 | 85 | 95:5 |
| 2 | Ag2O (10) | Toluene | 24 | 70 | 90:10 |
| 3 | Ag2CO3 (10) | Toluene | 12 | 92 | >95:5 |
| 4 | Cu(OAc)2 (10) | Toluene | 48 | 65 | 80:20 |
| 5 | Cu(OTf)2 (10) | Toluene | 48 | 50 | 75:25 |
Reactions were performed with (S)-N-tert-butanesulfinyl imine (0.3 mmol), α-imino ester (0.6 mmol), and catalyst in the specified solvent at room temperature. Diastereomeric ratio (d.r.) was determined by 1H NMR.
Experimental Protocols
Protocol 1: Asymmetric Allylic Alkylation to form a Quaternary Center[5]
This protocol describes the synthesis of (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione, a precursor to a 2,2-disubstituted this compound.
Materials:
-
Pd(OAc)2
-
(S)-(CF3)3-t-BuPHOX ligand
-
Imide substrate
-
tert-Butyl methyl ether (TBME), anhydrous
Procedure:
-
In a glovebox, an oven-dried scintillation vial is charged with Pd(OAc)2 (0.01 equiv) and (S)-(CF3)3-t-BuPHOX (0.03 equiv).
-
Anhydrous TBME is added, and the mixture is stirred for 30 minutes.
-
The imide substrate (1.0 equiv) is dissolved in TBME and added to the catalyst mixture.
-
The reaction vial is sealed and stirred at 65 °C for 66 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Workflow for Asymmetric Allylic Alkylation and Ring Contraction
Caption: A simplified workflow for the synthesis of 2,2-disubstituted pyrrolidines.
Protocol 2: Three-Component 1,3-Dipolar Cycloaddition[13]
This protocol describes a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives.
Materials:
-
Isatin
-
N-methylglycine
-
Substituted acrylonitrile (dipolarophile)
-
Absolute ethanol
Procedure:
-
A mixture of isatin (1.0 equiv), N-methylglycine (1.2 equiv), and the substituted (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile (1.0 equiv) is prepared in absolute ethanol.
-
The reaction mixture is heated at reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired spiro[indoline-3,2'-pyrrolidine] product.
References
- 1. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrrolidine-Catalyzed Aldol Reactions
Welcome to the Technical Support Center for Pyrrolidine-Catalyzed Aldol Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and stereoselectivities.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound-catalyzed aldol reactions in a question-and-answer format.
Low Yield
Q1: My reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in this compound-catalyzed aldol reactions can stem from several factors. The initial points to check are the purity of your reagents and the reaction conditions. Ensure your aldehyde, ketone, and solvent are pure and dry, as impurities can poison the catalyst or lead to side reactions. Additionally, verify the catalyst loading and reaction temperature, as these parameters significantly influence the reaction rate and overall yield. In some cases, running the reaction at a lower concentration can disfavor bimolecular side reactions that consume starting material.[1]
Q2: I'm observing a low yield specifically with aromatic aldehydes. What adjustments can I make?
A2: Aromatic aldehydes can sometimes be less reactive than their aliphatic counterparts. To improve the yield, consider increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). You can also try adding a co-catalyst, such as a weak Brønsted acid like catechol, which can accelerate the reaction.[2] The choice of solvent is also critical; switching to a more polar aprotic solvent like DMSO or DMF can sometimes enhance the reaction rate.[1][3]
Q3: My reaction stalls before all the starting material is consumed. What could be the issue?
A3: A stalled reaction can indicate catalyst deactivation or the formation of an inhibitory byproduct. The presence of excess water can sometimes slow down the reaction by interfering with the catalytic cycle. While a small amount of water can be beneficial, ensure your reagents and solvent are appropriately dried if you suspect this is an issue.[1] Catalyst degradation can also occur under harsh conditions. If you are running the reaction at an elevated temperature, consider lowering it and extending the reaction time.
Poor Stereoselectivity
Q4: I am observing low enantioselectivity in my reaction. What are the most common initial checks I should perform?
A4: When faced with poor enantioselectivity, it is crucial to systematically verify the integrity of your starting materials and reaction setup. Begin with these fundamental checks:
-
Catalyst Purity and Integrity : Ensure the chiral this compound catalyst is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions.[1]
-
Reagent Purity : Verify the purity of your substrates (donors and acceptors) and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[1]
-
Reaction Conditions : Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.[1]
-
Moisture and Air : While many organocatalytic reactions are robust, excessive moisture can sometimes negatively impact performance. Ensure your solvent and reagents are appropriately dried if required by the specific protocol.[1]
Q5: How does the choice of solvent affect the enantioselectivity of the reaction?
A5: The solvent plays a crucial role in the stereochemical outcome of the reaction by influencing the transition state geometry. Generally, non-polar solvents can lead to higher enantioselectivity. It is recommended to screen a range of solvents with varying polarities to determine the optimal conditions for your specific substrates.
Q6: Can I improve low diastereoselectivity by changing the reaction conditions?
A6: Yes, low diastereoselectivity can often be improved by optimizing the reaction conditions. A primary strategy is to lower the reaction temperature, which can amplify the small energy differences between the diastereomeric transition states, favoring the formation of one diastereomer.[4][5] The choice of solvent can also have a significant impact; experimenting with a variety of both polar and non-polar solvents is advisable.[4][5]
Side Reactions and Byproducts
Q7: I am observing significant side reactions, such as self-aldol condensation. How can I minimize these?
A7: The formation of side products like self-aldol condensation products can compete with the desired reaction pathway, reducing both yield and selectivity. To suppress these undesired reactions, you can try the following:
-
Diluted Conditions : Running the reaction at a lower concentration can disfavor bimolecular side reactions.[1]
-
Reduced Catalyst Loading : In some instances, a lower catalyst loading can improve the outcome.[1]
-
Slow Addition : Slowly adding one of the reactants (usually the aldehyde) to the reaction mixture can help to maintain a low concentration of that reactant, thereby minimizing self-condensation.
Q8: My aldol product seems to be dehydrating to form an α,β-unsaturated carbonyl compound. How can I prevent this?
A8: Dehydration of the initial β-hydroxy carbonyl product is a common side reaction, often promoted by heat or acidic/basic conditions. To minimize dehydration, conduct the reaction at a lower temperature. Also, ensure that the workup procedure is mild and avoids strong acids or bases. Quenching the reaction with a buffered solution can help to neutralize any acidic or basic species.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and stereoselectivity of this compound-catalyzed aldol reactions.
Table 1: Effect of Solvent on Yield and Diastereoselectivity
| Entry | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | anti:syn Ratio |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | Dioxane | 8 | 61 | 62:38 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | THF | 8 | 52 | 55:45 |
| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | CH2Cl2 | 8 | 45 | 45:55 |
| 4 | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 8 | 38 | 58:42 |
| 5 | Cyclohexanone | 4-Nitrobenzaldehyde | Water | 0.5 | 91 | >99:1 |
Data adapted from Singh, G. et al.[6]
Table 2: Effect of Catalyst Loading and Temperature on Yield and Enantioselectivity
| Entry | Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Pyrrolidine sulfonamide | 20 | rt | 72 | 83 | 91 |
| 2 | (S)-Pyrrolidine sulfonamide | 20 | 0 | 96 | 97 | 97 |
| 3 | L-Prolinamide derivative | 30 | rt | 48 | 95 | 85 |
| 4 | L-Prolinamide derivative | 30 | -25 | 48 | 66 | 93 |
Data adapted from Wang, W. et al. and a related prolinamide study.
Experimental Protocols
General Procedure for a this compound-Catalyzed Aldol Reaction
This protocol provides a general starting point for the optimization of a this compound-catalyzed aldol reaction between an aldehyde and a ketone.
-
Reaction Setup : To a clean, dry reaction vessel, add the aldehyde (1.0 equiv) and the ketone (2.0-10.0 equiv).
-
Solvent Addition : Add the desired solvent (e.g., DMSO, CHCl₃, or neat) to the reaction vessel.
-
Catalyst Addition : Add the this compound catalyst (typically 10-30 mol%).
-
Reaction Monitoring : Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
-
Analysis : Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the purified product using appropriate analytical techniques (e.g., NMR, chiral HPLC).[1]
Visualizations
Catalytic Cycle of a this compound-Catalyzed Aldol Reaction
References
"troubleshooting low yields in pyrrolidine ring-closing metathesis"
Welcome to the technical support center for pyrrolidine ring-closing metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound rings via RCM.
Troubleshooting Guides
This section provides answers to common problems encountered during this compound ring-closing metathesis, offering potential causes and solutions.
Question: Why is my this compound RCM reaction showing low or no conversion?
Possible Causes and Solutions:
-
Catalyst Inactivity/Decomposition: Ruthenium metathesis catalysts can be sensitive to air, moisture, and impurities in the solvent or substrate.[1][2]
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][3] Use freshly purified and degassed solvents. If catalyst deactivation is suspected, consider using a fresh batch of catalyst or handling it in a glovebox.[1][2]
-
-
Inappropriate Catalyst Choice: The choice of catalyst is crucial and substrate-dependent. First and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are commonly used for forming nitrogen-containing heterocycles.[4][5]
-
Substrate-Related Issues: The presence of coordinating groups (like basic nitrogen atoms) in the substrate can sometimes inhibit the catalyst.[5] Steric hindrance around the reacting olefins can also slow down or prevent the reaction.[4]
-
Solution: For substrates with basic nitrogen atoms, protonation of the nitrogen with a mild acid additive can sometimes improve yields.[6] If steric hindrance is an issue, a more active catalyst or higher reaction temperatures might be necessary.
-
-
Suboptimal Reaction Conditions: The reaction temperature, concentration, and time are critical parameters.
-
Solution: Perform a systematic optimization of reaction conditions. This could involve screening different temperatures and reaction times while monitoring the reaction progress using techniques like TLC or GC-MS.[1] For sluggish reactions, increasing the temperature or using a higher boiling point solvent (e.g., toluene instead of dichloromethane) may be beneficial.[7]
-
Question: My reaction is producing significant side products. What are they and how can I minimize them?
Common Side Products and Mitigation Strategies:
-
Olefin Isomerization: This is a common side reaction in metathesis, leading to the formation of undesired constitutional isomers of the product.[5][8] This can be caused by the degradation of the catalyst into ruthenium hydride species.[8]
-
Dimerization/Oligomerization (ADMET): Acyclic diene metathesis (ADMET) can compete with the desired intramolecular RCM, especially at high substrate concentrations.[5]
-
Solution: Run the reaction at a lower concentration (typically 0.001 M to 0.1 M). Slow addition of the substrate to the reaction mixture can also favor the intramolecular cyclization over intermolecular reactions.
-
-
Desallyl Side Products: In substrates containing O-allyl groups, deallylation can be a problematic side reaction.[8]
-
Solution: Optimized reaction conditions, such as lower temperatures and the use of specific additives like phenol with second-generation Grubbs catalyst, have been shown to suppress deallylation.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for this compound RCM?
A1: The optimal catalyst is substrate-dependent. However, second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are often good starting points due to their higher activity and broader functional group tolerance compared to first-generation Grubbs (G-I) catalysts.[4][5]
Q2: What are the typical reaction conditions for this compound RCM?
A2: Typical conditions involve dissolving the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) at a concentration of 0.01-0.1 M under an inert atmosphere. The catalyst (1-10 mol%) is then added, and the reaction is stirred at room temperature or heated to reflux. Reaction times can range from a few hours to 24 hours.[5][7]
Q3: How do I remove the ruthenium catalyst from my product?
A3: Several methods can be used for ruthenium removal. Chromatographic purification on silica gel is often effective. Alternatively, treatment with a water-soluble phosphine like P(CH₂OH)₃ or passing the reaction mixture through a filter aid with a lead scavenger can help remove ruthenium byproducts.[5][9]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Substrate Type | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-diallylamine | Grubbs I (0.5) | CH₂Cl₂ | Reflux | 2.5 | 90-94 | [5] |
| N-Boc-diallylamine | Ethylidene 2a (0.1) | CH₂Cl₂ | Room Temp | 15 | 98 | [5] |
| Diallylamine derivatives | Grubbs I (cat.) | CH₂Cl₂ | Room Temp | - | 70-95 | [6] |
| Enyne with basic N | Grubbs I | CH₂Cl₂ | Room Temp | 24 | 85 | [4] |
| Enyne with basic N | Grubbs II | CH₂Cl₂ | Room Temp | 3 | 92 | [4] |
Table 2: Effect of Additives on Suppressing Desallyl Side Products in Peptide RCM
| Catalyst | Additive | Temperature (°C) | RCM Product Yield (%) |
| Grubbs II | None | 60 | 20 |
| Grubbs II | Phenol | 60 | <15 |
| Grubbs II | Phenol | 40 | 31-79 |
| Hoveyda-Grubbs II | None | 40 | ~80 |
| Hoveyda-Grubbs II | Phenol | 40 | Lower than without phenol |
| Data adapted from a study on solid-phase peptide synthesis involving Tyrosine(O-allyl).[8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Ring-Closing Metathesis
-
Glassware Preparation: Rigorously dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: Use anhydrous, degassed solvent. If necessary, purify the diene substrate by flash chromatography to remove any impurities.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the diene substrate.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to achieve the desired concentration (e.g., 0.05 M).
-
Inert Atmosphere: Purge the flask with inert gas for 10-15 minutes.
-
Catalyst Addition: Add the appropriate ruthenium catalyst (e.g., Grubbs II, 5 mol%) to the stirred solution. The addition can be done in a glovebox for air-sensitive catalysts.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature or reflux) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
Visualizations
Caption: A decision tree for troubleshooting low yields in this compound RCM.
Caption: The general catalytic cycle for ring-closing metathesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Method for the Synthesis of Chiral this compound Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring Closing Metathesis [organic-chemistry.org]
"mitigating side reactions in pyrrolidine functionalization"
Welcome to the technical support center for pyrrolidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of this compound is showing poor regioselectivity, with a mixture of C2, C3, and C4 substituted products. How can I improve this?
A1: Achieving high regioselectivity in this compound C-H functionalization is a common challenge. The outcome is often a delicate balance of electronic and steric factors. Here are some key strategies to improve selectivity:
-
Utilize Directing Groups: Employing a directing group is the most effective strategy. For instance, an aminoquinoline (AQ) auxiliary attached at the C3 position can effectively direct arylation to the C4 position.[1][2] Similarly, directing groups on the nitrogen can steer functionalization to the C2 or C3 positions.[3]
-
Steric Hindrance from N-Protecting Groups: The choice of the nitrogen protecting group can significantly influence the regioselectivity. A bulky protecting group like tert-butyloxycarbonyl (N-Boc) can sterically hinder the C2 and C5 positions, thereby favoring functionalization at C3 or C4.[1]
-
Ligand and Catalyst Selection: The ligand on the metal catalyst can play a crucial role. For instance, in nickel-hydride catalyzed hydroalkylation of 3-pyrrolines, the choice of ligand can determine whether C2 or C3 alkylation occurs.[4][5]
-
Inherent Reactivity: Be aware of the inherent reactivity of the C-H bonds. The C2 position is often considered more activated due to the adjacent nitrogen atom.[1][3]
Q2: I am observing a mixture of cis and trans diastereomers in my product. How can I improve the stereoselectivity?
A2: Controlling stereoselectivity is critical, especially in the synthesis of bioactive molecules.[6][7] Here are some approaches to enhance diastereoselectivity:
-
Directing Group Influence: Certain directing groups, like the aminoquinoline (AQ) amide at C3, have been shown to yield exclusively cis-isomers in Pd-catalyzed C-H arylation of pyrrolidines.[1]
-
Chiral Ligands and Catalysts: The use of chiral ligands, such as chiral phosphoric acids in palladium-catalyzed C-H arylation, can induce high enantioselectivity.[8] Similarly, cobalt or nickel catalysts with bisoxazoline (BOX) ligands can achieve high regio- and enantioselectivity in the hydroalkylation of 3-pyrrolines.[5]
-
Reaction Conditions: Lowering the reaction temperature can often improve stereoselectivity, although it may lead to longer reaction times.[9]
-
Substrate Conformation: The preferred conformation of the this compound ring, influenced by substituents and protecting groups, can dictate the facial selectivity of the reaction. For example, with carbamate N-protecting groups, the amide may adopt a pseudoaxial conformation to orient the directing group toward the cis-C(3)–H bond.[3]
Q3: My reaction is giving low yields or stalling at partial conversion. What are the potential causes and how can I improve the conversion?
A3: Low conversion can be frustrating. Several factors could be at play:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. In some Pd-catalyzed reactions, switching the base from potassium carbonate to cesium carbonate has been explored to circumvent catalyst deactivation.[2]
-
Incompatible Reaction Conditions: The use of strong bases like NaOtBu can limit the functional group tolerance of the reaction and may not be compatible with certain protecting groups (e.g., Cbz) or electrophiles (e.g., aryl triflates).[10] Switching to milder bases like Cs2CO3 or K3PO4 can improve yields and substrate scope.[10]
-
Electronic Effects of Substrates: In Pd-catalyzed arylations, the electronic nature of the aryl iodide can significantly impact the reaction rate. Electron-rich aryl iodides tend to react faster and give higher yields.[1][2]
-
Solvent Effects: The choice of solvent can dramatically affect the reaction outcome. For instance, in some Pd-catalyzed carboaminations, switching from toluene to dioxane can lead to a significant improvement in yield.[10]
Q4: I am concerned about unwanted ring-opening of the this compound scaffold. Under what conditions is this likely to occur and how can it be prevented?
A4: While the this compound ring is generally stable, certain conditions can promote its cleavage. Unwanted ring-opening is a significant side reaction to consider.[11][12][13][14][15]
-
Reductive Cleavage: Strong reducing conditions, such as those employing powerful single-electron transfer reagents, can lead to the reductive cleavage of C-N bonds, particularly in N-acyl or N-benzoyl pyrrolidines.[12][13][14]
-
Oxidative Cleavage: Oxidative methods can lead to the formation of iminium ions, which can be susceptible to nucleophilic attack and subsequent ring-opening.[16]
-
Lewis Acid and Photoredox Catalysis: A combination of Lewis acids and photoredox catalysis has been shown to enable the selective cleavage of the C2-N bond in N-benzoyl pyrrolidines.[12][13][14]
To avoid unwanted ring-opening, carefully consider the stability of your substrate under the chosen reaction conditions and avoid overly harsh reductive or oxidative environments unless ring-opening is the desired transformation.
Q5: How can I prevent the formation of pyrrole byproducts through dehydrogenation?
A5: The formation of aromatic pyrrole byproducts can occur under certain oxidative conditions or at high temperatures, especially in the presence of transition metal catalysts like palladium.[17] To mitigate this:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable rate for the desired transformation.[17]
-
Control Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to minimize byproduct formation.[17]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[17]
-
Catalyst Choice: If dehydrogenation is a persistent issue, consider a catalyst that is less prone to promoting this side reaction, or explore metal-free alternatives if possible.[17]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pd-Catalyzed C-H Arylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Mixture of C2 and C4 arylated products | Inadequate steric hindrance at C2/C5 positions. | Use a bulkier N-protecting group (e.g., N-Boc).[1] |
| Insufficient directing group efficiency. | Employ a bidentate directing group like aminoquinoline (AQ) at C3 to strongly favor C4 functionalization.[1][2] | |
| Electronic effects favoring C2 arylation. | Optimize the ligand on the palladium catalyst to enhance steric control over electronic preference. |
Issue 2: Low Diastereoselectivity (Mixture of cis and trans isomers)
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of both cis and trans products | Insufficient facial control during the reaction. | Utilize a directing group that locks the conformation of the substrate to favor one approach, such as a C3-AQ group for cis selectivity.[1] |
| High reaction temperature allowing for equilibration. | Lower the reaction temperature.[9] | |
| Inadequate stereocontrol from the catalyst. | Introduce a chiral ligand, such as a chiral phosphoric acid, to influence the stereochemical outcome.[8] |
Issue 3: Reaction Stalls or Results in Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete conversion | Catalyst deactivation. | Screen different bases (e.g., Cs2CO3 instead of K2CO3 or NaOtBu).[2][10] Consider a higher catalyst loading, but be mindful of potential side reactions. |
| Substrate incompatibility with the base. | For base-sensitive functional groups, switch from a strong base (NaOtBu) to a milder one (Cs2CO3 or K3PO4).[10] | |
| Poor reactivity of the coupling partner. | For electron-poor aryl iodides, consider using a more electron-rich ligand on the palladium catalyst to facilitate oxidative addition.[2] | |
| Unfavorable solvent. | Screen different solvents; for example, dioxane may be superior to toluene in some Pd-catalyzed carboaminations.[10] |
Quantitative Data Summary
Table 1: Optimization of Pd-Catalyzed C-H Arylation of N-Boc-L-proline Amide
| Entry | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) | cis:trans ratio |
| 1 | Pd(OAc)2 (5) | AgOAc | Toluene | 100 | 28 (C4) + minor C2 | >20:1 |
| 2 | Pd(OAc)2 (10) | AgOAc | Toluene | 100 | 45 (C4) + minor C2 | >20:1 |
| 3 | Pd(OAc)2 (5) | K2CO3 | Toluene | 120 | 65 (C4) | >20:1 |
| 4 | Pd(OAc)2 (2.5) | K2CO3 | Toluene | 120 | 72 (C4) | >20:1 |
Data adapted from studies on C-H functionalization.[1][3]
Table 2: Effect of Base on Pd-Catalyzed Carboamination
| Entry | Amine Protecting Group | Base | Solvent | Yield (%) |
| 1 | Boc | NaOtBu | Toluene | 60 |
| 2 | Boc | Cs2CO3 | Toluene | 38 |
| 3 | Boc | Cs2CO3 | Dioxane | 82 |
| 4 | Cbz | NaOtBu | Dioxane | 0 |
| 5 | Cbz | Cs2CO3 | Dioxane | 75 |
Data highlights the importance of base and solvent selection for accommodating different protecting groups and improving yields.[10]
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-carboxamide
-
Reactant Preparation: To an oven-dried reaction vessel, add the N-Boc-pyrrolidine-3-carboxamide substrate (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (2.5 mol %), and K2CO3 (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated this compound.
This is a generalized protocol based on reported methods.[1] Specific conditions may need to be optimized for different substrates.
Protocol 2: Mild Pd-Catalyzed Carboamination of N-Protected γ-Aminoalkenes
-
Reactant Preparation: In a glovebox or under an inert atmosphere, combine the N-protected γ-aminoalkene (1.0 equiv), aryl bromide (1.2 equiv), Cs2CO3 (2.3 equiv), Pd(OAc)2 (2 mol %), and the appropriate phosphine ligand (e.g., Dpe-phos, 4 mol %) in a reaction tube.
-
Solvent Addition: Add anhydrous dioxane to the reaction tube.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction for the consumption of starting material using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the functionalized this compound product.
This protocol is adapted for its mild conditions and tolerance of various functional groups.[10]
Visualizations
Caption: Troubleshooting workflow for isomerism issues.
Caption: Logical flow for optimizing low-yield reactions.
Caption: Mitigating side reactions in this compound functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of chiral pyrrolidine derivatives. The information is designed to assist you in overcoming common challenges encountered during the purification process, ensuring high purity and yield of your target enantiomers.
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of chiral this compound derivatives using various techniques.
Diastereomeric Salt Crystallization
Question: I'm not getting any crystals to form after adding the chiral resolving agent. What should I do?
Answer: The absence of crystallization is a common issue and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Verify Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.
-
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of the desired diastereomeric salt to the solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
-
Optimize Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble (an anti-solvent) to induce precipitation.
-
-
Temperature Control: Lowering the temperature can decrease solubility and promote crystallization.
-
Solution: Gradually cool the solution, potentially to 0 °C or lower, and allow it to stand for an extended period.
-
Question: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
Answer: Low diastereomeric excess indicates that the undesired diastereomer is co-crystallizing with the desired one. Consider the following optimization strategies:
-
Solvent Screening: The choice of solvent is critical for achieving high selectivity. Perform a systematic screening of different solvents and solvent mixtures to find a system where the solubility difference between the two diastereomers is maximized.
-
Recrystallization: A single crystallization may not be sufficient. Recrystallize the obtained solid one or more times to enhance the diastereomeric purity.
-
Controlled Cooling: Cool the crystallization mixture slowly. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Stoichiometry of Resolving Agent: Vary the amount of the chiral resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve selectivity.
Question: The yield of my desired diastereomeric salt is very low. How can I increase it?
Answer: Low yield suggests that a significant amount of the desired diastereomer remains in the mother liquor. To improve your yield:
-
Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired salt and experiment with lower crystallization temperatures.
-
Recover from Mother Liquor: The mother liquor is enriched in the more soluble diastereomer but still contains the desired one. Concentrate the mother liquor and attempt a second crystallization.
-
Recycle the Unwanted Enantiomer: If feasible, the unwanted enantiomer from the mother liquor can be racemized and recycled, improving the overall process yield.
Chiral Chromatography (HPLC & SFC)
Question: I'm seeing poor resolution between my enantiomers on a chiral column. What are the first steps to troubleshoot this?
Answer: Poor resolution is a frequent challenge in chiral chromatography. Here’s a systematic approach to address it:
-
Optimize the Mobile Phase:
-
Normal Phase (HPLC/SFC): Adjust the ratio of the non-polar solvent (e.g., hexane, CO₂) to the polar modifier (e.g., isopropanol, ethanol, methanol). Small changes can have a significant impact on selectivity.[1]
-
Additives: For basic compounds like many this compound derivatives, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.[1]
-
-
Change the Chiral Stationary Phase (CSP): There is no universal CSP. If optimization of the mobile phase is unsuccessful, screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate to see if resolution improves.
-
Vary the Temperature: Temperature can significantly affect chiral recognition. Experiment with both increasing and decreasing the column temperature.
Question: My peaks are splitting or tailing in my chiral SFC/HPLC analysis. What could be the cause?
Answer: Peak splitting and tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent if possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent (check the column's manual for compatible solvents). For immobilized polysaccharide-based columns, a regeneration procedure may be possible.[2]
-
-
Co-eluting Impurities: An impurity may be co-eluting with your peak of interest, giving the appearance of a split peak.
-
Solution: Analyze the sample using a different analytical technique (e.g., LC-MS) to check for co-eluting species.
-
Liquid-Liquid Extraction
Question: An emulsion has formed between the aqueous and organic layers, and they won't separate. How can I break the emulsion?
Answer: Emulsion formation is a common problem, especially with basic compounds like this compound derivatives. Here are several techniques to break an emulsion:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for some time. Gentle swirling can help the layers to coalesce.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[3][4] This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[4]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and may break the emulsion.[5]
Section 2: Data Presentation
The following tables provide a summary of representative quantitative data for the purification of chiral this compound derivatives. Note that actual results will vary depending on the specific compound, scale, and experimental conditions.
Table 1: Comparison of Chiral Purification Techniques for this compound Derivatives
| Purification Technique | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Relative Processing Time | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | >98% (after recrystallization) | 40-50% (per enantiomer from racemate) | Long (days) | Scalable, cost-effective for large quantities.[6] | Trial-and-error method development, may require multiple recrystallizations. |
| Preparative Chiral HPLC | >99% | 80-95% | Moderate (hours to days) | High purity and recovery, applicable to a wide range of compounds.[7] | High solvent consumption, expensive for large scale.[6] |
| Preparative Chiral SFC | >99% | 85-98%[] | Short (hours) | Fast, "greener" with less organic solvent, lower cost at scale than HPLC.[9][10] | Higher initial instrument cost, solubility issues with very polar compounds.[] |
Table 2: Example Data for Preparative Chiral SFC Purification
| Compound Type | Column | Mobile Phase | Loading per Injection | Yield (%) | Final Purity (ee%) |
| This compound-based Amide | Chiralart SA (250 x 20 mm) | 40% 2-propanol in CO₂ | 500 mg | >95% | >99%[11] |
| This compound Derivative | 2-Ethylpyridine (250 x 30 mm) | 30% Methanol in CO₂ | 1.8 g (crude) | >90% | >99%[12] |
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key purification techniques.
Diastereomeric Salt Resolution
This protocol outlines a general procedure for the resolution of a racemic this compound derivative (a base) using a chiral acid as the resolving agent.
Protocol:
-
Salt Formation:
-
Dissolve one equivalent of the racemic this compound derivative in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid, (+)-mandelic acid) in the same solvent.
-
Slowly add the resolving agent solution to the this compound solution with stirring.
-
Gently heat the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For maximum yield, further cool the mixture in an ice bath or refrigerator.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH) to neutralize the chiral acid and liberate the free this compound derivative.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or SFC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Pyrrolidine Synthesis for Industrial Applications
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial-scale synthesis of pyrrolidine. This compound is a vital saturated heterocycle that serves as a fundamental building block in numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of your synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The most common industrial-scale methods for producing this compound involve the reaction of commodity chemicals under high temperature and pressure. The key routes are:
-
From 1,4-Butanediol (BDO) and Ammonia: This is a major industrial route where 1,4-butanediol is reacted with ammonia at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt and nickel oxide catalyst on an alumina support.[1][4]
-
From Tetrahydrofuran (THF) and Ammonia: This vapor-phase reaction involves passing THF and a significant excess of ammonia over a gamma alumina dehydration catalyst at temperatures between 275-375 °C.[5][6]
-
From Putrescine (Tetramethylenediamine): This method involves the cyclization of putrescine by heating it in the presence of a supported nickel catalyst at temperatures ranging from 100 °C to 160 °C, which liberates ammonia.[7]
Q2: Why is purification a critical challenge in industrial this compound synthesis?
A2: Purification is a significant hurdle due to the physical properties of this compound and the formation of by-products. This compound is a colorless, hygroscopic liquid that is miscible with water and most organic solvents.[1][8] Key challenges include:
-
Separation from Water: Water is a common by-product, and its removal is complicated by this compound's miscibility.[9]
-
Separation from Unreacted Starting Materials: Separating this compound from starting materials like THF can be difficult due to their similar molecular weights and structures.[6][10]
-
Removal of Impurities: By-products such as pyrrole and other secondary amines can form during synthesis and require dedicated purification steps to remove, as they can interfere with subsequent reactions or compromise the final product's quality.[11][12]
Q3: How can the purity of industrially produced this compound be improved?
A3: Achieving high purity (often >99.5%) requires multi-stage purification processes.[11] Common techniques include:
-
Distillation: Continuous distillation at reduced pressure is a standard method to separate this compound from water and other impurities.[9] Fractional distillation is also employed.[7]
-
Extractive and Azeotropic Distillation: These techniques are used to break azeotropes and effectively remove water.[1] Entrainers like hexane can be used in azeotropic distillation to facilitate water removal.[9]
-
Adsorptive Separation: Advanced methods using nonporous adaptive crystals, such as per-ethyl pillar[3]arene (EtP6), have shown high selectivity for separating this compound from THF, achieving purities up to 99.9% rapidly.[6][10]
Q4: What factors influence the yield when scaling up this compound synthesis?
A4: Several factors can impact the final yield on an industrial scale:
-
Catalyst Activity and Stability: The choice and condition of the catalyst are crucial. For example, in the THF/ammonia process, gamma alumina is preferred over alpha alumina to minimize the formation of by-products like butadiene, which lowers the yield.[5]
-
Reaction Conditions: Temperature, pressure, and reactant ratios must be tightly controlled. In the THF route, using a substantial excess of ammonia is beneficial for achieving higher yields.[5]
-
Reactor Design: For continuous processes, a fixed-bed catalyst in a tube reactor is often used.[1] The efficiency of the reactor design directly impacts conversion rates.
-
By-product Formation: Side reactions can significantly reduce the yield of the desired product.[5] Recycling high-boiling by-products can sometimes improve overall process efficiency.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Conversion of Starting Material (e.g., 1,4-Butanediol or THF)
-
Question: My conversion rate of 1,4-butanediol is lower than expected. What are the likely causes and how can I troubleshoot this?
-
Answer:
-
Potential Cause 1: Catalyst Deactivation. The catalyst (e.g., Co/Ni oxide) may have lost activity due to poisoning or coking.
-
Solution: Regenerate or replace the catalyst bed. Ensure the feedstock is free of potential catalyst poisons.
-
-
Potential Cause 2: Inadequate Reaction Temperature or Pressure. The reaction conditions may be below the optimal range for the specific catalyst and reactor setup.
-
Solution: Gradually increase the temperature and pressure within the safe operating limits of the reactor. The reaction of 1,4-butanediol with ammonia is typically performed at 165–200 °C and 17–21 MPa.[1]
-
-
Potential Cause 3: Incorrect Reactant Ratio. An insufficient amount of ammonia can limit the reaction rate.
-
Solution: Increase the molar ratio of ammonia to 1,4-butanediol. Molar ratios can range from 11- to 45-fold excess of ammonia.[4]
-
-
Issue 2: High Levels of Impurities in Crude this compound
-
Question: My crude product contains a high percentage of pyrrole and water. How can I minimize these impurities during synthesis and purification?
-
Answer:
-
Minimizing Pyrrole Formation:
-
Potential Cause: Dehydrogenation of this compound can occur at high temperatures or in the presence of certain catalytic sites.
-
Solution: Optimize the reaction temperature to favor amination over dehydrogenation. The presence of hydrogen in the feed can also suppress dehydrogenation.[4]
-
-
Effective Water Removal:
-
Potential Cause: Water is a stoichiometric by-product of the reaction.[1]
-
Solution 1 (Distillation): Implement a continuous distillation process under reduced pressure (less than 950 hPa) to separate water from this compound. This can achieve a water content below 0.3 wt.%.[9]
-
Solution 2 (Azeotropic Distillation): Use an entrainer such as hexane or cyclohexane to form a low-boiling azeotrope with water, which can then be removed via distillation.[9][12]
-
-
Issue 3: Difficulty Separating this compound from THF
-
Question: I am using the THF/ammonia route, and separating the final product from unreacted THF is inefficient and energy-intensive. Are there better methods?
-
Answer:
-
Potential Cause: this compound and THF have similar molecular weights and structures, making distillation-based separation challenging.[6][10]
-
Solution 1: Optimize Distillation. While difficult, fractional distillation can be optimized by using columns with higher theoretical plates and carefully controlling the reflux ratio.
-
Solution 2: Adsorptive Separation. Consider using nonporous adaptive crystals like EtP6. These materials show a high preference for adsorbing this compound over THF, allowing for rapid and energy-efficient separation. This method has been shown to increase this compound purity to 99.9% within 2 hours.[6][10]
-
Data Presentation
Table 1: Comparison of Industrial this compound Synthesis Routes
| Parameter | 1,4-Butanediol + Ammonia Route | Tetrahydrofuran (THF) + Ammonia Route | Putrescine Cyclization Route |
| Starting Materials | 1,4-Butanediol, Ammonia | Tetrahydrofuran, Ammonia | Putrescine (Tetramethylenediamine) |
| Catalyst | Cobalt- and Nickel Oxide on Alumina[1] | Gamma Alumina[5] | Supported Nickel Catalyst[7] |
| Temperature | 165–200 °C[1] | 275–375 °C[5] | 100–160 °C[7] |
| Pressure | 17–21 MPa[1] | Vapor Phase (Pressure not specified)[5] | Atmospheric Pressure[7] |
| Typical Yield | Not specified, but a primary industrial method | 70–78%[5] | High yield reported[7] |
| Key By-products | Water, High-boiling compounds[1][4] | Water, Butadiene, High-boiling compounds[5] | Pyrroline (dihydropyrrole)[7] |
| Phase | Liquid Phase[1] | Vapor Phase[5] | Liquid Phase[7] |
Experimental Protocols
Protocol 1: this compound Synthesis from 1,4-Butanediol and Ammonia (Continuous Process)
This protocol is based on established industrial methods.[1][4]
-
Catalyst Bed Preparation: The catalyst, consisting of cobalt and nickel oxides supported on alumina, is arranged as a fixed bed in a continuous tube reactor.[1]
-
Reactant Feed: Liquid 1,4-butanediol and ammonia are preheated to the reaction temperature (165–200 °C) and fed into the top of the reactor to flow downwards over the catalyst bed (downflow mode).[1] Hydrogen (1.2 to 4.5 wt.% based on BDO) is co-fed into the reactor.[4] The reaction is typically run in a cycle gas method.[1]
-
Reaction Execution: The reaction is maintained at a pressure of 17–21 MPa.[1] The catalyst hourly space velocity is controlled between 0.1 to 0.7 kg of BDO per liter of catalyst per hour.[4]
-
Initial Separation: The output stream from the reactor is cooled and depressurized. Unreacted ammonia is first separated by distillation and recycled.[4]
-
Product Isolation: The remaining mixture is subjected to distillation to separate the lower-boiling components (this compound, water) from the high-boiling by-products and unreacted 1,4-butanediol.[1][4]
-
Purification: The crude this compound-water mixture is then purified through a multi-stage process involving extractive and azeotropic distillation to remove water and achieve the desired purity (>99 wt.%).[1][9]
Protocol 2: this compound Synthesis from Tetrahydrofuran and Ammonia (Vapor-Phase Process)
This protocol is based on the process described in patent literature.[5]
-
Catalyst Loading: A gamma alumina dehydration catalyst is loaded into a vapor-phase reactor.
-
Reactant Vaporization: Tetrahydrofuran (THF) and ammonia are vaporized and preheated to the reaction temperature (275–375 °C). A molar ratio of 6-20 moles of ammonia per mole of THF is used.[5]
-
Reaction Execution: The vaporized reactants are passed over the gamma alumina catalyst.
-
Product Condensation: The product mixture exiting the reactor is cooled to condense the this compound, unreacted THF, water, and by-products.
-
Separation and Purification: The liquid product mixture is separated. This compound is isolated from unreacted THF, water, and high-boiling by-products through fractional distillation or advanced adsorptive methods.[5][6] High-boiling by-products may be recycled back into the reactor feed to improve overall yield.[5]
Visualizations
Caption: Workflow for industrial this compound synthesis from 1,4-butanediol.
Caption: Troubleshooting decision tree for this compound synthesis scale-up.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. US9315479B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US2525584A - Production of this compound - Google Patents [patents.google.com]
- 6. Separation of this compound from tetrahydrofuran by using pillar[6]arene-based nonporous adaptive crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2952688A - Synthesis of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. DE19957672A1 - Purification and drying of crude this compound, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. organicintermediate.com [organicintermediate.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Computational Modeling for Pyrrolidine Reaction Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational modeling to predict the outcomes of pyrrolidine synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Computational Modeling: Troubleshooting & Best Practices
Q1: My DFT calculation for a [3+2] cycloaddition is not converging. What are the common causes and solutions?
A1: Convergence failure in DFT calculations for this compound synthesis, particularly for cycloadditions, can stem from several sources. Here are common issues and troubleshooting steps:
-
Poor Initial Geometry: The starting geometry of your reactants or transition state might be too far from a stable conformation.
-
Solution: Pre-optimize your structures using a less computationally expensive method (like a semi-empirical method or a smaller basis set) before running the full DFT calculation. Ensure bond lengths and angles are reasonable.
-
-
Nearly Degenerate Orbitals: The HOMO-LUMO gap might be very small, causing the SCF procedure to oscillate between different electronic configurations.[1]
-
Solution: Try using a different SCF algorithm. Many quantum chemistry packages offer alternatives like quadratically convergent SCF (QC-SCF) or second-order SCF (SOSCF) which can help in difficult cases.[1] You can also introduce a small amount of "orbital smearing" to aid convergence.
-
-
Inappropriate Level of Theory: The chosen functional or basis set may not be suitable for the system.
-
Solvent Model Issues: Implicit solvent models can sometimes lead to convergence problems, especially with charged species.[6]
-
Solution: Ensure your molecule is properly centered in the solvent cavity. In some cases, running the initial cycles in the gas phase and then introducing the solvent model can help.
-
Q2: The predicted stereoselectivity of my this compound synthesis does not match the experimental results. How can I improve the accuracy of my model?
A2: Discrepancies between predicted and experimental stereoselectivity are common and can often be addressed by refining your computational model.
-
Functional and Basis Set Selection: The choice of functional is critical for accurately modeling non-covalent interactions that often govern stereoselectivity.
-
Recommendation: Use functionals designed to handle dispersion forces, such as the M06-2X or ωB97X-D.[7] For the basis set, ensure it includes polarization functions (e.g., 6-31G(d,p)) as these are crucial for describing the asymmetric environment of the transition state.[5] Moving to a triple-zeta basis set (e.g., cc-pVTZ) can also improve accuracy.
-
-
Conformational Searching: The experimentally observed product may arise from a higher-energy conformer of the transition state that your model did not identify.
-
Solution: Perform a thorough conformational search of the transition state structures. The conformation of the this compound ring itself (puckering) must be considered for accurate predictions.[4] The lowest energy transition state is not always the one that leads to the major product, so all accessible transition states should be located and their corresponding Boltzmann populations calculated.
-
-
Solvent Effects: Implicit solvent models might not capture specific solute-solvent interactions, such as hydrogen bonding, which can influence the transition state geometry.
-
Thermal and Entropic Effects: Predictions based solely on electronic energies can be misleading.
-
Solution: Calculate Gibbs free energies at the experimental reaction temperature. However, be aware that entropies calculated from low-frequency vibrations in transition states can have inaccuracies.[5]
-
Q3: My machine learning model for predicting reaction yields is performing poorly on new, unseen data. What are the likely reasons?
A3: Poor generalization in machine learning models for yield prediction is a known challenge.[10][11]
-
Limited Applicability Domain: The model may be making predictions for reactions that are too different from its training data.
-
Solution: Ensure that the reactants, catalysts, and solvents for your new reaction are well-represented in the training dataset. The model's performance is often hindered by the available data.[10]
-
-
Inadequate Feature Representation: The way you are describing the molecules and reaction conditions to the model may not be capturing the key factors influencing the yield.
-
Data Splitting: A simple random split of data for training and testing can be overly optimistic and not reflect real-world performance.[11]
-
Solution: When evaluating your model, use more challenging data splits, such as splitting by reaction type, catalyst, or the date the reaction was published, to get a more realistic measure of its generalization capabilities.
-
Experimental Validation: Common Issues
Q4: I am attempting a [3+2] cycloaddition to synthesize a substituted this compound, but the yield is very low. What experimental parameters should I investigate?
A4: Low yields in [3+2] cycloadditions for this compound synthesis can often be improved by systematically optimizing the reaction conditions.
-
Catalyst/Promoter: The choice and loading of the catalyst or promoter are critical. For example, in reactions involving azomethine ylides, Lewis acids can influence the outcome.
-
Troubleshooting: Screen a variety of catalysts (e.g., different silver or rhodium salts) and adjust the catalyst loading. In some cases, acid additives like benzoic acid (BzOH) can promote the reaction.[14]
-
-
Solvent: The solvent can affect the stability of the intermediates and the transition state.
-
Troubleshooting: Test a range of solvents with different polarities, such as toluene, THF, acetonitrile, and ethanol.[15]
-
-
Temperature: The reaction temperature can impact both the reaction rate and the stability of the reactants and intermediates.
-
Troubleshooting: While some cycloadditions proceed at room temperature, others may require heating.[16] If decomposition is an issue, try lowering the temperature.
-
-
Concentration: The concentration of the reactants can influence the rate of the desired reaction versus side reactions.
-
Troubleshooting: Adjust the concentration of your limiting reagent. For multi-component reactions, the stoichiometry of the reactants is also a key parameter to optimize.[14]
-
Q5: The diastereoselectivity of my tandem aza-Cope/Mannich reaction is poor. How can I improve it?
A5: The aza-Cope/Mannich reaction is known for its potential for high diastereoselectivity, which is often dependent on the reaction conditions and substrates.[17]
-
Reaction Conditions: The formation of the initial iminium ion is a key step.
-
Troubleshooting: The reaction is often initiated by acid-mediated condensation with an aldehyde (e.g., paraformaldehyde) or ionization of an oxazolidine.[18] The choice of acid and solvent can influence the stereochemical outcome. The reaction often takes place at elevated temperatures (e.g., in refluxing benzene or toluene).[17]
-
-
Substrate Control: The stereochemistry of the starting material can direct the outcome of the rearrangement.
-
Troubleshooting: The substituents on the allyl and amine groups can influence the facial selectivity of the Mannich cyclization. In some cases, incomplete chirality transfer can be a result of C-C bond rotations prior to the rate-determining aza-Cope rearrangement.[18] Modifying the steric bulk of the substituents may improve selectivity.
-
Quantitative Data Summary
Table 1: Comparison of Computational Methods for Predicting Reaction Barriers and Stereoselectivity
| Reaction Type | Computational Method | Basis Set | Predicted Property | Predicted Value (kcal/mol) | Experimental Outcome | Reference |
| This compound-2,3-dione formation | B3LYP | 6-311++G(2d,2p) | ΔG‡ (gas phase) | 0.5 | Transformation occurs readily | [15] |
| This compound-2,3-dione formation | B3LYP | 6-311++G(2d,2p) | ΔG‡ (ethanol) | 1.0 | Transformation occurs readily | [15] |
| Aldol Reaction (Proline catalyst) | B3LYP | 6-31G(d,p) | ΔΔE‡ (R vs. S) | -2.1 | 99% ee (S) | [5] |
| Cyclobutane formation from this compound | M06-2X-D3 | Def2SVP | ΔG‡ | 25.0 - 30.0 | Reaction proceeds | [2] |
| [3+2] Cycloaddition | M06-2X | 6-31g(d,p) | ΔG‡ | Varies by substrate | Reaction proceeds | [3] |
Table 2: Predicted vs. Experimental Yields for this compound Synthesis
| Reaction Type | Computational Model | Key Features | Predicted Yield (%) | Experimental Yield (%) | Reference |
| Pyrrole/Dipyrromethane Condensation | Random Forest | Extended Connectivity Fingerprints | Not specified, but MAE of 9.6% | >1200 reactions with varying yields | [12] |
| Buchwald-Hartwig C-N Coupling | ReaMVP (ML) | Multi-view pre-training | Not specified, but R² up to 0.833 | 3955 reactions with varying yields | [19][20] |
| Various Pharmaceutical Reactions | TCIT Program | Group Theory | Deviations within ±20% of experimental | Various | [21] |
| Various Pharmaceutical Reactions | CHETAH Program | Group Theory | Deviations within ±20% of experimental | Various | [21] |
Experimental Protocols
Protocol 1: General Procedure for Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidines
This protocol is adapted from a method for the diastereoselective synthesis of spirooxindole-pyrrolidines.[14]
-
Reactant Preparation: To a microwave vial, add the cyclic amine (e.g., 1,2,3,4-tetrahydroisoquinoline, 1.3 equiv), the aldehyde (e.g., 4-bromobenzaldehyde, 1.1 equiv), the olefinic oxindole (1.0 equiv), and the acid additive (e.g., benzoic acid, 0.5 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol) to the vial.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 125 °C for 30 minutes.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired spirooxindole-pyrrolidine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for Tandem Aza-Cope/Mannich Reaction
This protocol is a general representation of the tandem aza-Cope/Mannich reaction for the synthesis of acyl-substituted pyrrolidines.[17][18]
-
Reactant Preparation: In a suitable flask, dissolve the amino alcohol starting material in a solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Iminium Ion Formation: Add paraformaldehyde to the solution. The reaction can be initiated by heating the mixture. In some variations, a Lewis acid or protic acid is used to facilitate iminium ion formation from an oxazolidine precursor.[18]
-
Reaction: Heat the reaction mixture to reflux (typically around 80 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, perform an aqueous workup to remove any water-soluble components. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Analysis: Characterize the final acyl-substituted this compound by spectroscopic methods (NMR, IR, MS) and determine the stereochemistry of the product.
Visualizations
Caption: Computational workflow for predicting this compound reaction outcomes.
Caption: Logic diagram for troubleshooting poor computational predictions.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Convergence issues for DFT - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Modelling chemical processes in explicit solvents with machine learning potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Role of Solvent in Solution Phase Chemical Reactions using Deep Potential-Based Enhanced Sampling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenging reaction prediction models to generalize to novel chemistry [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted this compound-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 19. Prediction of chemical reaction yields with large-scale multi-view pre-training - PMC [pmc.ncbi.nlm.nih.gov]
- 20. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Solvent Effects on the Stereoselectivity of Pyrrolidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling stereoselectivity in pyrrolidine synthesis, with a specific focus on the influence of solvent choice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary experimental parameters I should investigate?
A1: Low diastereoselectivity is a common challenge and indicates that the energy difference between the transition states leading to the different diastereomers is small. The first parameters to investigate are typically temperature, solvent, and catalyst.
-
Temperature: Lowering the reaction temperature is often the most effective initial step. This can amplify the small energy differences between the diastereomeric transition states, favoring the one with the lower activation energy.[1]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry and stability of the transition state. It is highly recommended to screen a range of solvents with varying properties (e.g., nonpolar aprotic like toluene, polar aprotic like THF and acetonitrile, and polar protic like ethanol).[1]
-
Catalyst/Reagents: If applicable, the choice of catalyst (e.g., Lewis acids) or chiral auxiliaries is crucial. The steric and electronic properties of these components can override inherent substrate biases to favor a specific diastereomer.
Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the cause?
A2: The formation of an unexpected major diastereomer suggests that the presumed lowest-energy transition state is not being favored under your current conditions. This could be due to:
-
Reaction Mechanism: There may be an alternative reaction pathway you haven't considered. For instance, a reaction thought to be concerted might be proceeding through a stepwise mechanism, which would have different stereochemical directing factors.
-
Solvent-Transition State Interactions: The solvent may be selectively stabilizing the transition state leading to the unexpected diastereomer. For example, a polar solvent might better solvate a more polar transition state, lowering its energy relative to a less polar one. Theoretical studies have shown that solvent inclusion can alter the relative energies of transition states.
-
Stereoelectronic Effects: Subtle stereoelectronic effects, such as hyperconjugation or dipole-dipole interactions within the transition state, can play a decisive role and may be favored in specific solvents.
Q3: How exactly does the solvent influence the stereoselectivity of a 1,3-dipolar cycloaddition reaction for this compound synthesis?
A3: In 1,3-dipolar cycloadditions, the solvent can influence stereoselectivity (e.g., endo vs. exo selectivity) primarily by differentially stabilizing the diastereomeric transition states. Azomethine ylide cycloadditions are often polar reactions. The transition states leading to the different stereoisomers can have different dipole moments.
-
Polar Solvents: Polar solvents tend to stabilize the more polar transition state, lowering its activation energy and increasing the rate of formation of the corresponding diastereomer.
-
Nonpolar Solvents: In nonpolar solvents, other factors such as steric hindrance or secondary orbital interactions in the transition state may become the dominant directing factors for stereoselectivity.
-
Hydrogen Bonding: Protic solvents like alcohols can form hydrogen bonds with atoms (e.g., oxygen or nitrogen) in the reactants or transition states. This specific interaction can lock the transition state into a particular conformation, thereby enhancing the formation of one diastereomer over the other.
Q4: My reaction is not reproducible, and the diastereoselectivity varies between runs. What should I check?
A4: Lack of reproducibility is often traced back to subtle variations in reaction conditions. Key factors to verify include:
-
Reagent and Solvent Purity: Ensure all reagents are of high purity. Crucially, ensure your solvents are anhydrous if the reaction is moisture-sensitive. Trace amounts of water or other impurities can interfere with catalysts and alter the reaction pathway.
-
Precise Temperature Control: Verify that your reaction temperature is accurately controlled and consistent between experiments.
-
Atmosphere: Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) if any reagents or intermediates are sensitive to air or moisture.
Data Presentation: Solvent Effects on Diastereoselectivity
The following table summarizes the quantitative effect of different solvents on the diastereoselectivity of a representative 1,3-dipolar cycloaddition reaction to form a substituted this compound.
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) [endo:exo] |
| 1 | Toluene | 2.4 | 80:20 |
| 2 | Dichloromethane (DCM) | 9.1 | 85:15 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 90:10 |
| 4 | Acetonitrile (MeCN) | 37.5 | >95:5 |
| 5 | Ethanol (EtOH) | 24.6 | 70:30 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature. Actual results will vary based on specific substrates and conditions.
Experimental Protocols
General Experimental Protocol for a Diastereoselective 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of substituted pyrrolidines via the in-situ generation of an azomethine ylide from an α-amino acid ester and a carbonyl compound, followed by cycloaddition with a dipolarophile.
Materials:
-
Isatin (or other suitable aldehyde/ketone) (1.0 equiv)
-
Sarcosine (N-methylglycine) (1.0 equiv)
-
Dipolarophile (e.g., (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile) (1.0 equiv)[2]
-
Anhydrous solvent (e.g., Absolute Ethanol, Toluene, THF) (0.1 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatin (1.0 equiv), sarcosine (1.0 equiv), and the dipolarophile (1.0 equiv).
-
Place the flask under an inert atmosphere.
-
Add the chosen anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the specific substrates and solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound diastereomers.
-
Determine the diastereomeric ratio of the product mixture using ¹H NMR spectroscopy or chiral HPLC analysis.[2]
Mandatory Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
References
"strategies to overcome steric hindrance in substituted pyrrolidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with steric hindrance in substituted pyrrolidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sterically hindered pyrrolidines, offering potential solutions and optimization strategies.
Issue 1: Low or no yield in direct alkylation of N-substituted succinimides with bulky alkyl halides.
-
Question: I am attempting to synthesize a 3-alkyl-pyrrolidine-2,5-dione via direct alkylation of a succinimide enolate with a sterically demanding alkyl halide (e.g., tert-butyl bromide), but I am observing very low yields or only starting material. What is the likely cause and how can I resolve this?
-
Answer: The primary challenge in the direct alkylation with bulky alkyl halides is the significant steric hindrance, which disfavors the desired SN2 reaction pathway. The main competing side reaction is the E2 elimination, which leads to the formation of an alkene from your alkyl halide.[1] To address this, consider the following troubleshooting steps:
-
Optimize Reaction Conditions:
-
Base Selection: While strong, bulky bases like lithium diisopropylamide (LDA) are effective for enolate formation, they can increase steric clashes. Consider using a less hindered but still strong base such as sodium hydride (NaH) or potassium hydride (KH).[1]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the competing elimination reaction, which generally has a higher activation energy.[1]
-
Solvent Choice: Utilize a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction.[1]
-
Alternative Alkylating Agents: If you are using alkyl bromides or chlorides, switching to the corresponding alkyl iodide can be beneficial as iodide is a better leaving group, potentially improving the rate of the desired SN2 reaction.[1]
-
-
Alternative Synthetic Strategies: If direct alkylation continues to fail, alternative synthetic routes that circumvent the direct introduction of the bulky group in a sterically congested step are recommended.[1] (Refer to the "Alternative Synthetic Protocols" section for detailed methodologies).
-
Issue 2: Poor diastereoselectivity in the synthesis of polysubstituted pyrrolidines.
-
Question: My reaction to synthesize a highly substituted this compound is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in the synthesis of sterically crowded pyrrolidines is a common challenge. The stereochemical outcome is often influenced by the reaction mechanism and the nature of the reactants and catalysts. Here are some strategies to enhance diastereoselectivity:
-
Utilize Stereoselective Reactions:
-
Azomethine Ylide Cycloadditions: 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for this compound synthesis.[2][3] By carefully selecting the metal catalyst and reaction conditions, it's possible to tune the mechanistic pathway to favor a specific diastereomer.[2] For instance, a sequence involving the demetalation of tin- or silicon-substituted iminium ions followed by azomethine ylide cycloaddition and nucleophilic cyclization can lead to high diastereomeric purity in a one-pot reaction.[2]
-
Multicomponent Reactions (MCRs): Asymmetric MCRs can construct multiple stereogenic centers in a single step with high diastereoselectivity. For example, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly substituted pyrrolidines as a single diastereomer.[4]
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline or other chiral amines, can effectively control the stereochemical outcome of reactions like Michael additions, which are often precursors to this compound rings.[5][6][7]
-
-
Substrate Control: The inherent stereochemistry of the starting materials can be used to direct the formation of new stereocenters. The use of chiral auxiliaries on the reactants can also effectively bias the diastereoselectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to overcome steric hindrance in this compound synthesis.
-
Question 1: What are the most effective general strategies to introduce bulky substituents onto a this compound ring?
-
Answer: When direct alkylation fails due to steric hindrance, several alternative strategies can be employed:
-
1,3-Dipolar Cycloaddition: This is one of the most versatile methods for constructing the this compound ring.[2][3] By reacting an azomethine ylide with a substituted alkene (dipolarophile), highly functionalized pyrrolidines can be synthesized. The steric hindrance can be managed by choosing appropriate reaction partners and catalysts. For instance, using an unstabilized azomethine ylide can allow for cycloaddition with electron-rich and unpolarized olefins to create challenging 3,4-disubstituted pyrrolidines.[3]
-
Michael Addition followed by Cyclization: A Michael addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound can form a key intermediate that can then be cyclized to form the this compound ring. This two-step approach can be more amenable to sterically demanding substrates than a single-step cycloaddition. Chiral organocatalysts are often used to control the stereochemistry of the initial Michael addition.[1][5]
-
Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a single pot to form a complex product, often with high atom economy and efficiency.[4] These reactions can be designed to construct highly substituted pyrrolidines in a single operation, often with excellent diastereoselectivity, even with sterically hindered components.[4]
-
Reductive Amination: Diastereoselective reductive amination of suitably functionalized precursors, such as 4-oxofurans, can provide access to highly substituted this compound cores.[8]
-
-
Question 2: Are there any advanced techniques to promote reactions involving sterically hindered substrates?
-
Answer: Yes, several techniques can be used to enhance reaction rates and yields for sterically challenging transformations:
-
High-Pressure Synthesis: Applying high pressure can favor SN2 reactions over elimination by promoting a more compact transition state. While not universally applied, it is a variable to explore when other methods fail.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by providing efficient and uniform heating.[9][10][11][12] This can be particularly beneficial for sluggish reactions involving sterically hindered substrates.
-
Ultrasonic Irradiation: Sonication can enhance reaction rates by improving mass transport and providing localized energy, which can help overcome activation energy barriers in sterically hindered systems.[1]
-
-
Question 3: Which types of catalysts are recommended for synthesizing sterically hindered pyrrolidines with high enantioselectivity?
-
Answer: The choice of catalyst is crucial for achieving high enantioselectivity. Here are some recommended catalyst types:
-
Chiral Organocatalysts: Proline and its derivatives are widely used as organocatalysts for various asymmetric transformations leading to pyrrolidines.[5][6][7][13] Diarylprolinol silyl ethers are particularly effective for the asymmetric functionalization of aldehydes.[6][7] Chiral primary amine-thiourea catalysts have also shown promise in promoting asymmetric Michael additions.[1]
-
Metal Catalysts with Chiral Ligands:
-
Copper(I)/ClickFerrophos complexes have been used for asymmetric 1,3-dipolar cycloadditions to give exo-substituted pyrrolidines with high diastereo- and enantioselectivities.[3]
-
Silver(I)/AmidPhos complexes are also effective for similar transformations.[3]
-
Palladium catalysts with bulky pyox ligands can favor 5-exo diamination of unactivated alkenes to produce amino-substituted pyrrolidines.[3]
-
Rhodium(II) catalysts are effective for catalytic asymmetric C-H insertion reactions to form 2,5-disubstituted pyrrolidines.[14]
-
-
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Michael Addition of Ketones to Nitroalkenes (a related transformation).
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-N-tritylthis compound-2-carboxamide | 10 | -20 | Good | Moderate | Good |
| D-prolinamide 8c | 10 | Room Temp | Good | - | Good |
| trans-4-Hydroxy-(S)-prolinamide 6d | 10 | Solvent-free | - | - | - |
| (R,R)-1,2-diphenylethylenediamine (DPEN) derived thiourea | - | - | - | - | - |
Data compiled from references[5].
Table 2: Influence of Lewis Acid on a Diastereoselective Cycloaddition.
| Lewis Acid | Yield (%) | Diastereomeric Ratio |
| None | - | Mixture of diastereomers |
| TiCl4 | 90 | Single diastereomer |
Data extracted from reference[4].
Experimental Protocols
Protocol 1: Organocatalyzed Michael Addition of a Ketone to a Maleimide
This protocol is a general guideline for the Michael addition of a sterically hindered ketone to an N-substituted maleimide, a key step in the synthesis of certain substituted pyrrolidines.
-
Materials:
-
Sterically hindered ketone (e.g., diisopropyl ketone)
-
N-substituted maleimide
-
Chiral organocatalyst (e.g., a derivative of trans-cyclohexane-1,2-diamine)[1]
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Optional: weak acid co-catalyst
-
-
Procedure:
-
To a solution of the N-substituted maleimide (1.0 equiv) and the chiral organocatalyst (0.1-0.2 equiv) in the chosen anhydrous solvent, add the sterically hindered ketone (1.5-2.0 equiv).
-
If necessary, add a weak acid co-catalyst.
-
Stir the reaction mixture at the desired temperature. For sterically hindered substrates, gentle heating may be required. For highly reactive substrates, cooling may be necessary to prevent side reactions.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Ultrasound-Assisted Synthesis
This protocol describes the application of ultrasonic irradiation to enhance reaction rates.
-
Setup:
-
Set up the reaction as described in the corresponding non-ultrasound protocol in a vessel suitable for sonication.
-
Place the reaction vessel in an ultrasonic cleaning bath.
-
-
Procedure:
-
Apply ultrasonic irradiation at a specified frequency (e.g., 40 kHz) and power.[1]
-
Monitor the reaction temperature to prevent overheating, using a cooling bath if necessary.[1]
-
Follow the reaction progress by TLC or HPLC.
-
Upon completion, work up and purify the product as described in the corresponding non-ultrasound protocol.[1]
-
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Strategies to overcome steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pyrrolidine vs. Piperidine: A Comparative Analysis for Drug Design
In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Among the most frequently employed nitrogen-containing rings are the five-membered pyrrolidine and the six-membered piperidine. This guide provides a comprehensive, data-driven comparison of these two scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference of one carbon atom between this compound and piperidine imparts distinct physicochemical characteristics that have significant implications for a molecule's behavior in a biological system. Key parameters such as basicity (pKa) and lipophilicity (logP) are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Piperidine | Key Differences and Implications in Drug Design |
| pKa | ~11.27 | ~11.12 - 11.22 | This compound is slightly more basic than piperidine. This can influence the extent of ionization at physiological pH, affecting drug-receptor interactions, solubility, and cell membrane permeability. |
| logP | ~0.22 | ~0.84 | Piperidine is more lipophilic than this compound. A higher logP generally correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased metabolic susceptibility. The more hydrophilic nature of this compound may be advantageous for improving solubility. |
Metabolic Stability: A Head-to-Head Comparison
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall pharmacokinetic profile. A direct comparison of the in vivo decay of this compound and piperidine nitroxides has demonstrated that this compound-containing compounds are more resistant to cellular metabolism.[1] This suggests that the this compound scaffold may offer an advantage in designing drugs with longer half-lives. However, it is also noted that the this compound moiety can have a potential liability of being bio-activated to form reactive iminium ions and aminoaldehydes, which could have toxicological implications. The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern, particularly at positions adjacent to the nitrogen atom.[2]
Receptor Binding and Biological Activity: Case Studies
The choice between a this compound and a piperidine ring can significantly impact a compound's binding affinity for its biological target and, consequently, its therapeutic efficacy.
Pancreatic Lipase Inhibition: A study comparing a series of piperidine and this compound derivatives as pancreatic lipase inhibitors found that the this compound derivatives demonstrated stronger inhibition.[3] The smaller, more conformationally flexible this compound ring was suggested to facilitate a better fit into the enzyme's active site.[3] Specifically, the orientation of functional groups on the this compound ring appeared to enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity and lower IC50 values compared to their piperidine counterparts.[3]
Anticonvulsant Activity and Sodium Channel Blockade: In a comparative study of benzamide analogues, the pyrrolidinyl-containing compound (U-49524E) exhibited potent anticonvulsant activity, whereas the corresponding piperidinyl analogue (U-49132E) was inactive. Furthermore, the pyrrolidinyl derivative was a more potent and faster-acting blocker of voltage-gated sodium channels. The authors suggested that the less potent and slower action of the piperidinyl compound, which is more hydrophobic and bulkier, indicates that the drugs may approach the sodium channel through a narrow and hydrophilic pathway, a passage better suited for the smaller this compound-containing molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound in a suitable solvent mixture (e.g., methanol/water) is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid. The pH of the solution is monitored continuously using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
The test compound is incubated with liver microsomes (e.g., human or rat) in a buffered solution at 37°C.
-
The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The in vitro half-life (t½) is determined from the first-order decay plot of the compound concentration over time. The intrinsic clearance (Clint) can then be calculated.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for a specific receptor.
-
A preparation of the target receptor (e.g., cell membranes expressing the receptor) is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of radioactivity bound to the receptor preparation is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Concepts in Drug Discovery
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: General GPCR signaling pathway.
Caption: Physicochemical properties influencing ADME.
References
- 1. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Novel Pyrrolidine Derivatives: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel pyrrolidine derivatives is a critical step in establishing structure-activity relationships (SAR). This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the characterization of these promising heterocyclic compounds. Detailed experimental protocols and data presentation for a representative novel this compound-based chalcone are included to illustrate the practical application of these methods.
The this compound ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable component in the design of molecules targeting a wide range of biological targets.[1] Recent research has focused on the development of novel this compound derivatives with diverse therapeutic potential, from managing metabolic disorders to combating microbial resistance.[1]
Comparative Analysis of Characterization Techniques
NMR and mass spectrometry are indispensable tools in the structural elucidation of novel molecules. While NMR provides detailed information about the connectivity and spatial arrangement of atoms, mass spectrometry offers precise molecular weight determination and fragmentation patterns that aid in structure confirmation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Provides a detailed map of the proton framework of a molecule. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Complements ¹H NMR by providing information about the carbon skeleton. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). | Essential for unambiguously assigning complex structures and resolving signal overlap. | Requires more specialized instrumentation and expertise for interpretation. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. | Unambiguously confirms the molecular formula of a novel compound. | Does not provide detailed structural connectivity information on its own. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of a selected precursor ion. | Provides structural information by analyzing how a molecule breaks apart, which can be characteristic of specific functional groups and substructures.[2][3][4] | Fragmentation pathways can be complex and may require reference spectra or computational analysis for interpretation. |
Experimental Workflow for Characterization
The comprehensive characterization of a novel this compound derivative typically follows a systematic workflow, integrating both NMR and mass spectrometry techniques.
Case Study: this compound-Based Chalcones as α-Glucosidase Inhibitors
Recent studies have explored the synthesis of novel chalcones incorporating a this compound moiety, which have demonstrated promising activity as dual inhibitors of α-amylase and α-glucosidase, enzymes crucial in carbohydrate metabolism.[1] The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes.[1]
Synthesis of this compound-Chalcone Derivatives
The synthesis is a two-step process that begins with a Vilsmeier-Haack reaction to form an aldehyde, followed by a Claisen-Schmidt condensation to yield the final chalcone.[1]
Spectroscopic Data for a Representative Derivative
The following tables summarize the spectroscopic data for the novel this compound-chalcone derivative, (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one.[1]
Table 1: ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Data [1]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.15 (d, J = 8.8 Hz, 2H) | Ar-H | 187.5 | C=O |
| 8.05 (d, J = 8.2 Hz, 2H) | Ar-H | 152.1 | Ar-C |
| 7.85 (d, J = 8.2 Hz, 2H) | Ar-H | 144.2 | Ar-C |
| 7.78 (d, J = 15.6 Hz, 1H) | -CH= | 139.3 | Ar-C |
| 7.65 (d, J = 15.6 Hz, 1H) | =CH- | 131.2 | Ar-CH |
| 6.70 (d, J = 8.8 Hz, 2H) | Ar-H | 129.3 | Ar-CH |
| 3.35 (t, J = 6.4 Hz, 4H) | -CH₂- (this compound) | 126.0 (q, J = 3.8 Hz) | Ar-CH |
| 1.98 (quint, J = 6.4 Hz, 4H) | -CH₂- (this compound) | 125.2 | Ar-C |
| 124.0 (q, J = 272 Hz) | -CF₃ | ||
| 122.5 | -CH= | ||
| 111.2 | Ar-CH | ||
| 47.5 | -CH₂- (this compound) | ||
| 25.0 | -CH₂- (this compound) |
Table 2: Mass Spectrometry Data [1]
| Technique | Result |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₂₀H₁₉F₃NO: 346.1413; found: 346.1410 |
Experimental Protocols
General Procedure for the Synthesis of this compound-Based Chalcones
Equimolar amounts of 4-(pyrrolidin-1-yl)benzaldehyde and the respective substituted acetophenone are dissolved in ethanol.[1] An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 24 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure chalcone derivative.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆ with Tetramethylsilane (TMS) as the internal standard.[1] For more complex this compound derivatives, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often necessary for complete structural assignment.[5][6]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source for accurate mass determination.[1] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, which for α-pyrrolidinophenone derivatives often involves the loss of the this compound moiety.[2][4]
Mechanism of Action: α-Glucosidase Inhibition
The synthesized this compound-chalcone derivatives function by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine.[1] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.[1]
This guide provides a foundational understanding of the key spectroscopic techniques used to characterize novel this compound derivatives. The provided data and protocols for a representative example serve as a practical reference for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Synthetic Pyrrolidine Analogues
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the design of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various synthetic this compound analogues, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further development.
The five-membered nitrogen-containing heterocyclic ring of this compound provides a unique three-dimensional architecture that allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] These analogues have demonstrated significant potential as anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents.[3][4] This guide focuses on the comparative efficacy of these synthetic derivatives in key biological assays.
Comparative Analysis of Biological Activity: Quantitative Data
The following tables summarize the inhibitory activities of various synthetic this compound analogues against key biological targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
Antidiabetic Activity: α-Amylase and α-Glucosidase Inhibition
A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which reduces post-prandial hyperglycemia.[1][5][6] Several synthetic this compound derivatives have been evaluated for their inhibitory potential against these enzymes.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| 3a | α-Amylase | 36.32[5][6] | Acarbose | 5.50[6] |
| 3g (4-methoxy analogue) | α-Amylase | 26.24[5][6] | Acarbose | 5.50[6] |
| 3f | α-Glucosidase | 27.51[5][6] | Acarbose | 5.54[6] |
| 3g (4-methoxy analogue) | α-Glucosidase | 18.04[5][6] | Acarbose | 5.54[6] |
| 4a (N-benzyl) | α-Glucosidase | 0.52 mM[7] | Acarbose | - |
| 4b (N-tosyl) | α-Glucosidase | 1.64 mM[7] | Acarbose | - |
| 6b (para-methyl) | α-Amylase | 9.36 - 21.54[8] | - | - |
| 6b (para-methyl) | α-Glucosidase | 13.32 - 46.14[8] | - | - |
| 6c (para-chloro) | α-Amylase | 9.36 - 21.54[8] | - | - |
| 6c (para-chloro) | α-Glucosidase | 13.32 - 46.14[8] | - | - |
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
The antiproliferative activity of synthetic this compound analogues has been investigated against a range of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 37a (Copper(II) complex) | SW480 (Colon) | 0.99[9] | Cisplatin | 3.5[9] |
| 37b (Copper(II) complex) | SW480 (Colon) | 3.7[9] | Cisplatin | 3.5[9] |
| 43a (2,4-dichlorophenyl) | HepG2 (Liver) | 0.85[9] | Cisplatin | 9.00[9] |
| 43b (4-bromophenyl) | HepG2 (Liver) | 0.80[9] | Cisplatin | 9.00[9] |
| Hydrazone 15 | IGR39 (Melanoma) | 2.5 - 20.2[10] | - | - |
| Hydrazone 16 | IGR39 (Melanoma) | 2.5 - 20.2[10] | - | - |
| Hydrazone 17 | PPC-1 (Prostate) | 2.5 - 20.2[10] | - | - |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
α-Glucosidase Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (synthetic this compound analogues)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in phosphate buffer at various concentrations.
-
In a 96-well microplate, add 20 µL of the test compound solution or acarbose solution to each well.
-
Add 20 µL of α-glucosidase enzyme solution to each well and incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 1 M pNPG substrate to each well.
-
Incubate the plate for an additional 30 minutes at 37°C.[1]
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[1]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., SW480, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Test compounds (synthetic this compound analogues)
-
Cisplatin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds or cisplatin. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
Visualizing Biological Processes
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[11][12][13]
Experimental Workflow for Anticancer Drug Screening
The process of screening potential anticancer drugs involves a series of well-defined steps, from initial compound synthesis to in vitro and in vivo testing, to identify lead candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Structure activity relationship (SAR) and anticancer activity of this compound derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and inhibitory activity of N-acetylthis compound derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Recent insights about this compound core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine-Based Enzyme Inhibitors: An In Silico Docking Comparison
A deep dive into the computational evaluation of pyrrolidine derivatives as potent enzyme inhibitors, this guide offers a comparative analysis of their docking performance against various key enzyme targets. Supported by experimental data, we provide researchers, scientists, and drug development professionals with a comprehensive overview of the binding affinities and inhibitory potential of this versatile scaffold.
The this compound ring, a five-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, lauded for its unique three-dimensional structure that allows for efficient exploration of pharmacophore space.[1] Its versatility has led to the development of a wide array of enzyme inhibitors targeting a range of diseases, from type 2 diabetes to neurodegenerative disorders and cancer. In silico molecular docking has become an indispensable tool in the rational design and discovery of these inhibitors, providing critical insights into their binding modes and predicting their inhibitory potency.
This guide compares the in silico docking performance of various this compound-based inhibitors against several key enzymes, alongside their corresponding experimental validation data.
Comparative Docking and Inhibition Data
The following tables summarize the in silico docking scores and experimentally determined inhibitory activities (IC50 or Ki values) of selected this compound-based inhibitors against their respective enzyme targets. This data allows for a direct comparison of the predicted binding affinities with the actual biological activities.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a crucial enzyme in glucose metabolism, making it a prime target for the treatment of type 2 diabetes.[2] this compound-based compounds have been extensively studied as DPP-IV inhibitors.[3][4]
| Compound/Derivative | Docking Score (kcal/mol) | Experimental IC50/Ki | Reference |
| 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)this compound (2g) | Favorable Binding Affinity (Score not specified) | Potent Inhibitor | [3] |
| Prolyl-fluorothis compound derivative 9 | Not specified | IC50 = 0.83 μM | |
| Prolyl-fluorothis compound derivative 10 | Not specified | IC50 = 0.43 μM | |
| This compound derivative 9h | -8.1 | Not specified | [5] |
| This compound derivative 9k | -8.2 | Not specified | [5] |
| Nicotinic acid and proline derivatives (NA-13) | -38.1498 | Not specified | [2] |
α-Amylase and α-Glucosidase Inhibitors
Inhibitors of α-amylase and α-glucosidase are another class of antidiabetic agents that work by delaying carbohydrate digestion. This compound derivatives have shown promise in targeting these enzymes.[6][7]
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50 (μg/mL) | Reference |
| This compound derivative 3a | α-Amylase | -6.4 | 36.32 | [6] |
| This compound derivative 3g | α-Amylase | -7.2 | 26.24 | [6][7] |
| This compound derivative 3f | α-Glucosidase | -7.3 | 27.51 | [6][7] |
| This compound derivative 3g | α-Glucosidase | -8.1 | 18.04 | [6][7] |
| This compound derivative 9h | α-Amylase | -8.01 | Not specified | [5] |
| This compound derivative 9k | α-Amylase | -8.2 | Not specified | [5] |
| This compound derivative 9h | α-Glucosidase | -7.06 | Not specified | [5] |
| This compound derivative 9k | α-Glucosidase | -7.88 | Not specified | [5] |
Prolyl Oligopeptidase (POP) Inhibitors
Prolyl oligopeptidase is a serine protease implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. This compound-based inhibitors have been investigated for their potential to modulate POP activity.
| Compound/Derivative | Docking Score (kcal/mol) | Experimental pIC50 | Reference |
| Pyrrolidinyl pyridone and pyrazinone analogues | Favorable Interactions (Scores not specified) | Dataset of 39 molecules with varying pIC50 |
Other Enzyme Targets
The versatility of the this compound scaffold extends to other enzyme targets as well.
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Experimental IC50/Ki | Reference |
| This compound derivatives | Neuraminidase | Significant correlation between binding affinity and pIC50 | Dataset of 87 derivatives | [8] |
| This compound-based iminosugar (α-1-C-tridecyl-DAB) | β-Glucocerebrosidase | Favorable Interaction | IC50 = 0.77 μM | [9] |
| This compound-benzenesulfonamide 3b | Carbonic Anhydrase I | Not specified | Ki = 17.61 nM | [10] |
| This compound-benzenesulfonamide 3b | Carbonic Anhydrase II | Not specified | Ki = 5.14 nM | [10] |
| This compound-benzenesulfonamide 6a | Acetylcholinesterase | Not specified | Ki = 22.34 nM | [10] |
| This compound-benzenesulfonamide 6b | Acetylcholinesterase | Not specified | Ki = 27.21 nM | [10] |
Experimental Protocols
A generalized workflow for in silico docking studies of this compound-based enzyme inhibitors typically involves the following steps:
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and heteroatoms are removed, and hydrogen atoms are added to the protein structure.
-
The this compound-based ligands are sketched using chemical drawing software and their 3D structures are generated and optimized to the most stable conformation using computational chemistry tools.
2. Molecular Docking:
-
Docking software such as AutoDock, Glide, or GOLD is used to predict the binding conformation of the ligand within the active site of the enzyme.
-
A grid box is defined around the active site of the enzyme to guide the docking process.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
3. Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose of the ligand.
-
The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
The docking scores are used to rank the ligands based on their predicted binding affinity.
4. Experimental Validation:
-
The most promising compounds identified through in silico docking are synthesized and their inhibitory activity against the target enzyme is determined experimentally using biochemical assays.
-
The experimental results, such as IC50 or Ki values, are then compared with the in silico predictions to validate the docking protocol.
Visualizing the In Silico Workflow
The following diagram illustrates a typical workflow for in silico docking studies of enzyme inhibitors.
Caption: A generalized workflow for in silico docking studies of this compound-based enzyme inhibitors.
References
- 1. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and this compound-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico screening for identification of this compound derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docking and 3D-QSAR investigations of this compound derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docking study and biological evaluation of this compound-based iminosugars as pharmacological chaperones for Gaucher disease - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, biological evaluation and docking analysis of this compound-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparison of different catalytic systems for asymmetric pyrrolidine synthesis"
A Comparative Guide to Catalytic Systems for Asymmetric Pyrrolidine Synthesis
The asymmetric synthesis of pyrrolidines, a critical structural motif in numerous pharmaceuticals and natural products, has been a significant focus of chemical research.[1] The development of efficient catalytic systems is paramount for controlling stereochemistry and achieving high yields. This guide provides a comparative overview of three major catalytic approaches: organocatalysis, biocatalysis, and metal catalysis, with a focus on their performance, supported by experimental data.
Organocatalysis: Proline and its Derivatives
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with proline and its derivatives being particularly effective for this compound construction.[2][3] These catalysts operate through enamine or iminium ion intermediates, offering a metal-free and often milder alternative to traditional methods.[4][5][6]
Comparative Performance of Proline-Based Organocatalysts
The efficacy of various proline-derived organocatalysts can be compared across different asymmetric reactions. A common benchmark reaction is the Michael addition of aldehydes to nitroalkenes, which directly leads to functionalized this compound precursors.
| Catalyst System | Reaction Type | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Proline | Michael Addition | 20 | DMSO | 24 | RT | 92 | 95 | F. F. B. Najam et al., Catal. Sci. Technol., 2018, 8, 5695 |
| Diarylprolinol Silyl Ether | Michael Addition | 10 | Toluene | 48 | RT | 85 | >99 | N. Mase et al., J. Am. Chem. Soc., 2006, 128, 734 |
| (S)-Pyrrolidine-2-carboxamide | Aldol Reaction | 10 | Neat | 72 | RT | 98 | 94 | V. K. Singh et al., Org. Lett., 2007, 9, 3821 |
| Thiourea-based Prolinamide | Michael Addition | 10 | Toluene | 12 | -20 | 99 | 98 | Y. Wang et al., Angew. Chem. Int. Ed., 2005, 44, 4224 |
Key Observations:
-
L-Proline , the simplest catalyst, provides high yields and enantioselectivities in polar aprotic solvents.[7]
-
Diarylprolinol silyl ethers , developed by Jørgensen and Hayashi, often afford excellent enantioselectivities.[3][4]
-
Bifunctional catalysts , such as thiourea-based prolinamides, can activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.[7]
Experimental Protocol: L-Proline Catalyzed Michael Addition
Reaction: Michael addition of propanal to β-nitrostyrene.
Materials:
-
β-nitrostyrene (1.0 mmol)
-
Propanal (3.0 mmol)
-
L-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a solution of β-nitrostyrene in DMSO, L-proline is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
Propanal is then added, and the reaction mixture is stirred for 24 hours at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(1-nitro-2-phenylethyl)propanal. This adduct can then be reductively cyclized to the corresponding polysubstituted this compound.
Biocatalysis: Engineered Enzymes for C-H Amination
Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Recent advancements have led to the development of engineered enzymes capable of catalyzing intramolecular C(sp³)–H amination to construct chiral pyrrolidines.[8][9]
Performance of an Engineered Cytochrome P411
Directed evolution of a cytochrome P411 enzyme has yielded variants that can catalyze the insertion of alkyl nitrenes into C-H bonds to form this compound rings with high efficiency and enantioselectivity.[10]
| Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| P411-PYS-5149 | Intramolecular C(sp³)–H Amination | 5-phenylpentyl azide | 74 | 98 | Z. Wu et al., ACS Cent. Sci., 2023 |
Key Observations:
-
This biocatalytic system operates under mild, aqueous conditions.
-
The high selectivity is achieved through the specific binding pocket of the engineered enzyme.
-
This method provides direct access to chiral pyrrolidines from simple azide precursors.[9]
Experimental Protocol: Biocatalytic this compound Synthesis
Reaction: Intramolecular C-H amination of 5-phenylpentyl azide.
Materials:
-
Engineered P411-PYS-5149 variant (in whole E. coli cells)
-
5-phenylpentyl azide (1 mM)
-
Glucose (50 mM)
-
Phosphate buffer (pH 8.0)
-
Sodium dithionite (as a reducing agent)
Procedure:
-
A suspension of E. coli cells expressing the P411-PYS-5149 variant is prepared in a phosphate buffer.
-
Glucose is added as a carbon source for the cofactor regeneration system.
-
The substrate, 5-phenylpentyl azide, is added to the cell suspension.
-
The reaction is initiated by the addition of sodium dithionite.
-
The mixture is shaken at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).
-
After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried and concentrated.
-
The yield and enantiomeric excess of the resulting 2-phenylthis compound are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Metal Catalysis: Chiral Transition Metal Complexes
Transition metal catalysis is a well-established and versatile strategy for asymmetric synthesis, including the formation of pyrrolidines. Chiral metal complexes can effectively catalyze reactions such as 1,3-dipolar cycloadditions.[11]
Performance of a Chiral Copper(I) Catalyst
Chiral copper(I)/bis(oxazoline) complexes are widely used for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes to produce highly substituted pyrrolidines.
| Catalyst System | Reaction Type | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(I)-Ph-BOX | 1,3-Dipolar Cycloaddition | 5 | Dichloromethane | 12 | RT | 95 | >99 | S. Kanemasa et al., J. Am. Chem. Soc., 1998, 120, 3074 |
Key Observations:
-
This method allows for the construction of multiple stereocenters in a single step.
-
The high level of stereocontrol is dictated by the chiral ligand coordinated to the metal center.
-
A wide range of substrates can be employed, leading to a diverse library of this compound derivatives.
Experimental Protocol: Copper-Catalyzed 1,3-Dipolar Cycloaddition
Reaction: Cycloaddition of an azomethine ylide (from an imino ester) with dimethyl maleate.
Materials:
-
Imino ester (derived from glycine methyl ester and benzaldehyde) (1.0 mmol)
-
Dimethyl maleate (1.2 mmol)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ (0.025 mmol, 2.5 mol%)
-
(R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX) (0.03 mmol, 3 mol%)
-
Dichloromethane (DCM) (5.0 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), the copper(I) trifluoromethanesulfonate benzene complex and the chiral bis(oxazoline) ligand are dissolved in dry DCM.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst.
-
The imino ester is then added to the catalyst solution.
-
Dimethyl maleate is subsequently added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding highly functionalized this compound.
Workflow and Pathway Diagrams
To visualize the relationships and processes described, the following diagrams are provided.
Caption: General workflow for comparing catalytic systems.
Caption: Representative catalytic cycle for proline.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of this compound-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral metal catalyzed enantioselective synthesis of pyridinyl this compound derivatives [open.metu.edu.tr]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Bioactive Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its structural features, including its stereochemistry and ability to participate in various interactions, make it a versatile template for the design of novel therapeutics.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of bioactive this compound compounds, focusing on their anticancer, antiviral, antidiabetic, and neuroprotective properties. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Anticancer Activity of this compound Derivatives
This compound derivatives have demonstrated significant potential as anticancer agents, with research focusing on various structural modifications to enhance their potency and selectivity against cancer cell lines.[1][5] Key classes of this compound-based anticancer agents include spirooxindoles and N-substituted pyrrolidines.[1]
Comparative SAR Data of Anticancer this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.
Table 1: SAR of Spirooxindole-Pyrrolidine Derivatives Against Human Breast Cancer (MCF-7) and Cervical Cancer (HeLa) Cell Lines [6]
| Compound | R | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |
| 36e | 4-OCH3 (Phenyl) | 22 | 26 |
| 36f | 4-CH3 (Phenyl) | 24 | 28 |
| 37e | 4-OCH3 (Thiophen) | 17 | 19 |
| 37f | 4-CH3 (Thiophen) | 18 | 21 |
| Doxorubicin (Standard) | - | 16 | 18 |
SAR Analysis: The data suggests that the presence of a thiophene ring (compounds 37e, 37f ) generally leads to better anticancer activity compared to a phenyl ring (compounds 36e, 36f ).[6] Furthermore, electron-donating groups like methoxy (-OCH3) and methyl (-CH3) at the para position of the aromatic ring appear to enhance cytotoxicity.[6]
Table 2: SAR of Polysubstituted this compound Derivatives Against Human Colon Carcinoma (HCT116) and Promyelocytic Leukemia (HL60) Cell Lines [7]
| Compound | R1 | R2 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. HL60 |
| 3h | 4-F | H | 5.2 | 2.9 |
| 3k | 4-Cl | H | 6.8 | 4.1 |
| Doxorubicin (Standard) | - | - | 0.8 | 0.1 |
SAR Analysis: These findings indicate that substitutions on the aniline ring of polysubstituted pyrrolidines significantly influence their anticancer activity. Specifically, electron-withdrawing groups like fluorine and chlorine at the para position result in potent cytotoxic effects.[7] Compound 3k was also found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in a time- and dose-dependent manner in both HCT116 and HL60 cells.[7]
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of the this compound compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8][9][10]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes.[3][10] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8][10]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity: this compound-Based Neuraminidase Inhibitors
The this compound scaffold has been effectively utilized in the design of inhibitors targeting viral neuraminidase, an essential enzyme for the release of new viral particles from infected cells.[12][13]
Comparative SAR Data of this compound-Based Neuraminidase Inhibitors
The following table presents the inhibitory activity (IC50 values) of a series of this compound derivatives against influenza A virus (H3N2) neuraminidase.
Table 3: SAR of this compound Derivatives as Neuraminidase Inhibitors [12][14]
| Compound | R Group | IC50 (µM) |
| 6e | -CH(CH3)2 | 1.56 |
| 9c | -CH2CH2Ph | 2.40 |
| 9e | -CH2(4-Cl-Ph) | 1.88 |
| 9f | -CH2(4-F-Ph) | 2.03 |
| 10e | -CH2(4-NO2-Ph) | 2.71 |
| Oseltamivir (Standard) | - | 1.06 |
SAR Analysis: The data indicates that the nature of the substituent on the this compound ring plays a crucial role in the inhibitory activity. Compound 6e with an isopropyl group showed the highest potency among the tested derivatives. For compounds with a benzyl group at the R position, substitutions on the phenyl ring influenced the activity, with electron-withdrawing groups like chloro and fluoro (compounds 9e and 9f ) being more favorable than a nitro group (compound 10e ).[12][14]
Experimental Protocol: Neuraminidase Inhibition Assay
The inhibitory activity of this compound derivatives against neuraminidase is typically evaluated using a fluorometric assay.[15][16]
Principle: This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves this substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[15]
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds and a positive control (e.g., Oseltamivir) are prepared in an assay buffer.[17]
-
Enzyme and Inhibitor Incubation: The influenza virus solution (containing neuraminidase) is pre-incubated with the test compounds in a 96-well plate.[17]
-
Substrate Addition: The enzymatic reaction is initiated by adding the MUNANA substrate to each well.[16]
-
Incubation: The plate is incubated at 37°C for a specific duration (e.g., 60 minutes) in the dark.[17]
-
Reaction Termination: A stop solution is added to terminate the reaction.[17]
-
Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of around 355 nm and an emission wavelength of around 460 nm.[17]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of neuraminidase inhibition against the inhibitor concentration.
Antidiabetic Activity: this compound-Based DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for type 2 diabetes.[18] this compound derivatives, particularly cyanopyrrolidines, are a prominent class of DPP-IV inhibitors.[18]
Signaling Pathway of DPP-IV Inhibition
The following diagram illustrates the mechanism of action of DPP-IV inhibitors.
Comparative SAR Data of this compound-Based DPP-IV Inhibitors
The table below shows the DPP-IV inhibitory activity of a series of substituted this compound derivatives.
Table 4: SAR of this compound Sulfonamide Derivatives as DPP-IV Inhibitors [19]
| Compound | R Group | % Inhibition at 10 µM | IC50 (µM) |
| B-I | 4-Fluorophenyl | 85.2 | 15.21 ± 1.82 |
| B-V | 4-Chlorophenyl | 82.1 | 18.93 ± 2.15 |
| B-VI | 4-Bromophenyl | 79.5 | 22.47 ± 2.53 |
| B-XI | 4-Trifluoromethylphenyl | 92.8 | 11.32 ± 1.59 |
| B-XIII | 2,4-Dichlorophenyl | 88.6 | 13.78 ± 1.67 |
| Vildagliptin (Standard) | - | 100 | - |
SAR Analysis: The inhibitory activity is significantly influenced by the substituent on the phenyl ring. The presence of a strong electron-withdrawing group like trifluoromethyl (compound B-XI ) resulted in the most potent inhibition. Halogen substitutions also contributed to good activity, with the order of potency being F > Cl > Br.[19]
Experimental Protocol: DPP-IV Inhibition Assay
A common method to assess DPP-IV inhibitory activity is a fluorescence-based assay.[18][20][21]
Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV, which releases the fluorescent aminomethylcoumarin (AMC). A decrease in fluorescence in the presence of an inhibitor indicates its potency.[18]
Procedure:
-
Reagent Preparation: Prepare assay buffer, DPP-IV enzyme solution, and the fluorogenic substrate solution.
-
Inhibitor Preparation: Create serial dilutions of the test compounds and a positive control (e.g., Sitagliptin or Vildagliptin) in the assay buffer.[18]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test inhibitor or control. Include wells for 100% activity (no inhibitor) and a blank (no enzyme).[20]
-
Reaction Initiation and Incubation: Start the reaction by adding the substrate solution to all wells. Incubate the plate at 37°C for 30 minutes, protected from light.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[18]
-
IC50 Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Neuroprotective Activity of this compound Derivatives
This compound-2-one derivatives, a class of this compound compounds, have shown promise as neuroprotective agents, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[22][23]
Comparative SAR Data of this compound-2-one Derivatives as AChE Inhibitors
The following table summarizes the AChE inhibitory activity of a series of this compound-2-one derivatives.
Table 5: SAR of Pyrrolidin-2-one Derivatives as Acetylcholinesterase (AChE) Inhibitors [23]
| Compound | R1 | R2 | Docking Score | Predicted IC50 (µM) |
| 14a | 3,4-dimethoxybenzyl | benzyl(methyl)amino | -18.59 | < 10 |
| 14d | 3,4-dimethoxybenzyl | methyl(thiazol-2-ylmethyl)amino | -18.057 | < 10 |
| 20b | 4-methoxybenzyl | 2,6-difluorobenzyl | - | < 10 |
| Donepezil (Standard) | - | - | -17.257 | - |
SAR Analysis: While experimental IC50 values are not provided in this specific study, the in silico docking scores and predicted activities suggest that these pyrrolidin-2-one derivatives are potent AChE inhibitors.[23] The docking scores for compounds 14a and 14d were higher than that of the standard drug Donepezil, indicating strong binding to the enzyme's active site.[23] The presence of bulky and substituted benzyl groups appears to be a key feature for high activity.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity can be determined using a colorimetric method based on the Ellman's reaction.[24][25][26]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[24] The rate of color formation is proportional to the AChE activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, ATCh substrate solution, and DTNB solution.[24]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil or Neostigmine bromide).[26]
-
Assay Plate Setup: In a 96-well plate, add the buffer, AChE enzyme, and the test inhibitor or control. Include wells for 100% activity (no inhibitor) and a blank (no enzyme).[26]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a short period (e.g., 15 minutes) at a controlled temperature.[26]
-
Reaction Initiation: Start the reaction by adding a mixture of DTNB and ATCh to all wells.[26]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points to determine the reaction rate.[24]
-
IC50 Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of conducting SAR studies is a systematic approach in drug discovery. The following diagram outlines a typical workflow.
Conclusion
The this compound scaffold remains a highly valuable and versatile core in the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of the this compound ring and its substituents can lead to significant improvements in biological activity against a range of diseases. The provided data and experimental protocols offer a foundation for researchers to compare, design, and synthesize novel this compound-based compounds with enhanced potency and selectivity. Further exploration of this privileged structure is warranted to unlock its full therapeutic potential.
References
- 1. Structure activity relationship (SAR) and anticancer activity of this compound derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure activity relationship (SAR) and anticancer activity of this compound derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Design, synthesis, inhibitory activity, and SAR studies of this compound derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and preliminary evaluation of new this compound derivatives as neuraminidase inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. abcam.com [abcam.com]
- 22. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
"evaluating the efficacy of pyrrolidine catalysts against other organocatalysts"
In the landscape of asymmetric organocatalysis, the choice of catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of the efficacy of pyrrolidine-based catalysts against other prominent classes of organocatalysts, namely imidazolidinones, N-heterocyclic carbenes (NHCs), and thiazolium salts. The evaluation is based on quantitative performance in key asymmetric reactions, detailed experimental protocols, and an examination of their catalytic cycles. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate catalyst for their synthetic needs.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Both this compound and imidazolidinone catalysts are widely employed, typically activating the ketone component through enamine formation.
Table 1: Comparison of this compound and Imidazolidinone Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti/syn ratio | ee (%) (anti) |
| This compound | L-Proline | 20 | Brine | 7 | 99 | >99:1 | 96 |
| This compound | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 20 | DMF | 48 | 91 | 91:9 | 91 |
| Imidazolidinone | MacMillan Catalyst (1st Gen) | 20 | CH2Cl2 | - | High | - | 93 |
Key Observations:
-
L-proline, a readily available and inexpensive this compound catalyst, demonstrates excellent performance in brine, offering high yield and enantioselectivity.[1]
-
Modified this compound catalysts, such as the tetrazole derivative, also provide high enantioselectivity.[2]
-
MacMillan's first-generation imidazolidinone catalyst is a benchmark for high enantioselectivity in the Diels-Alder reaction and has been shown to be effective in other reactions as well.[3]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. This compound derivatives and N-heterocyclic carbenes (NHCs) are effective catalysts for this transformation, albeit through different activation modes. Pyrrolidines typically activate the aldehyde or ketone donor via enamine formation, while NHCs can activate the acceptor.
Table 2: Comparison of this compound and N-Heterocyclic Carbene (NHC) Catalysts in the Asymmetric Michael Addition
| Catalyst Type | Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| This compound | L-Proline | Cyclohexanone | β-nitrostyrene | 30 | DMSO | 96 | 95 | 95:5 | 20 |
| This compound | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | 20 | CH2Cl2 | 48 | 96 | >95:5 | 99 |
| NHC | Chiral Triazolium Salt | - | Intramolecular enal | 10 | Toluene | 10 | 91 | >20:1 | 99 |
Key Observations:
-
While L-proline itself can catalyze the Michael addition, its enantioselectivity can be modest.[4] However, derivatives like the pyrrolidinyl-tetrazole show exceptional enantiocontrol.[4]
-
Chiral NHCs are highly effective for intramolecular Michael additions, affording complex cyclic products with excellent stereocontrol.[5]
Performance in Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes. This reaction is traditionally catalyzed by cyanide, but thiazolium salts and N-heterocyclic carbenes have emerged as safer and highly effective organocatalysts. This compound catalysts are not typically used for this transformation.
Table 3: Comparison of Thiazolium Salt and N-Heterocyclic Carbene (NHC) Catalysts in the Benzoin Condensation of Benzaldehyde
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| Thiazolium Salt | Chiral Bicyclic Thiazolium Salt | 10 | Et3N | MeOH | 18 | 70 | 22 |
| Thiazolium Salt | Chiral Bicyclic Triazolium Salt | 10 | Et3N | MeOH | 18 | 71 | 80 |
| NHC | Chiral Triazolium Precatalyst | 10 | DBU | Toluene | - | High | >99 |
Key Observations:
-
Chiral triazolium salts have been shown to provide significantly higher enantioselectivity in the benzoin condensation compared to their thiazolium counterparts.[6]
-
N-heterocyclic carbenes are highly efficient catalysts for the asymmetric benzoin condensation, often providing near-perfect enantioselectivity.
Experimental Protocols
General Procedure for this compound-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., brine, 2.0 mL), the this compound catalyst (e.g., L-proline, 0.2 mmol, 20 mol%) is added. The mixture is stirred at the desired temperature (e.g., room temperature) before the ketone (e.g., cyclohexanone, 5.0 mmol) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for NHC-Catalyzed Asymmetric Michael Addition
To a solution of the α,β-unsaturated compound (1.0 mmol) in an anhydrous solvent (e.g., toluene, 2.0 mL) under an inert atmosphere, the chiral N-heterocyclic carbene precatalyst (e.g., a triazolium salt, 0.1 mmol, 10 mol%) and a base (e.g., DBU, 0.1 mmol, 10 mol%) are added. The reaction mixture is stirred at the specified temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.[5]
General Procedure for Thiazolium Salt-Catalyzed Benzoin Condensation
To a solution of the thiazolium salt catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., methanol, 2.0 mL), a base (e.g., triethylamine, 0.2 mmol, 20 mol%) is added, and the mixture is stirred for a short period at room temperature. The aldehyde (e.g., benzaldehyde, 1.0 mmol) is then added, and the reaction is stirred at room temperature for the specified time. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the benzoin product.[6]
Catalytic Cycles and Mechanisms
The differing efficacy of these organocatalysts can be attributed to their distinct modes of activation and catalytic cycles.
Caption: Catalytic cycle of a this compound-catalyzed aldol reaction.
In the this compound-catalyzed aldol reaction, the secondary amine of the catalyst condenses with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of an imidazolidinone-catalyzed Diels-Alder reaction.
Imidazolidinone catalysts activate α,β-unsaturated aldehydes by forming a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the Diels-Alder reaction with a diene. Hydrolysis of the resulting cycloadduct furnishes the product and regenerates the catalyst.[3]
Caption: General catalytic cycle for an NHC-catalyzed Michael addition.
N-heterocyclic carbenes are versatile catalysts that can generate a variety of reactive intermediates. In the context of a Michael addition, the NHC can add to an aldehyde to form a Breslow intermediate, which acts as an acyl anion equivalent. This nucleophilic species then adds to the Michael acceptor. Subsequent protonation and elimination of the NHC regenerates the catalyst and provides the Michael adduct.
Caption: Catalytic cycle for a thiazolium salt-catalyzed benzoin condensation.
In the benzoin condensation, a thiazolium salt is deprotonated by a base to form a nucleophilic ylide (a carbene). This ylide adds to an aldehyde, and after a proton transfer, forms the key Breslow intermediate. This intermediate then attacks a second molecule of aldehyde. A final proton transfer and elimination of the thiazolium salt yields the benzoin product and regenerates the catalyst.[7]
Conclusion
The selection of an organocatalyst is a critical decision in the design of an asymmetric synthesis. This compound-based catalysts, particularly simple derivatives like L-proline, offer a cost-effective and highly efficient option for reactions such as the aldol addition, especially in environmentally benign solvents like brine. Imidazolidinones, pioneered by MacMillan, are exemplary for their ability to activate α,β-unsaturated aldehydes via iminium ion formation, leading to high enantioselectivities in cycloadditions. For transformations requiring umpolung reactivity, such as the benzoin condensation and certain Michael additions, N-heterocyclic carbenes and thiazolium salts are the catalysts of choice, with NHCs often providing superior enantiocontrol. This guide provides a foundational understanding to aid in the rational selection of an organocatalyst based on the specific requirements of the desired transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Benzoin condensation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Determining the Absolute Configuration of Chiral Pyrrolidines: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Vibrational Circular Dichroism
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The pyrrolidine scaffold, a ubiquitous feature in many natural products and synthetic drugs, often presents unique stereochemical challenges. This guide provides an objective comparison of three powerful techniques for determining the absolute configuration of chiral pyrrolidines: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD).
This document details the experimental protocols for each method, presents quantitative data for comparison, and utilizes visualizations to clarify complex workflows and relationships, empowering researchers to select the most appropriate technique for their specific needs.
At a Glance: Comparing the Methods
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Diastereomeric differentiation of NMR signals | Differential absorption of left and right circularly polarized infrared light |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Data Analysis | Refinement of the Flack parameter | Analysis of chemical shift differences (Δδ) | Comparison of experimental and calculated spectra |
| Key Advantage | Provides an unambiguous 3D structure | No crystallization required; relatively fast | No crystallization or derivatization required |
| Key Limitation | Requires a high-quality single crystal | Requires derivatization with a chiral reagent | Requires computational modeling for interpretation |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When an atom in the crystal absorbs X-rays, it re-emits them with a slight phase shift. This effect, which is more pronounced for heavier atoms, leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), known as Bijvoet differences. Analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry.[1]
A key parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis.[2][3] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate racemic twinning or other issues with the crystal.[3]
Experimental Protocol: X-ray Crystallography of a Chiral this compound
-
Crystallization: The first and often most challenging step is to grow a single crystal of the chiral this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions. For this compound derivatives, which can be oils or difficult to crystallize, co-crystallization with an achiral host molecule can sometimes be employed.[4]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. To accurately determine the absolute configuration, it is crucial to collect a highly redundant dataset, measuring the intensities of Friedel pairs.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A value close to 0 with a low standard uncertainty (e.g., <0.1) provides high confidence in the assigned stereochemistry.[2]
NMR Spectroscopy: The Mosher's Method for Chiral Amines
For compounds that are difficult to crystallize, NMR spectroscopy offers a powerful alternative for determining absolute configuration. The Mosher's method, originally developed for chiral alcohols, has been successfully extended to chiral amines, including pyrrolidines.[5][6][7] The method involves the derivatization of the chiral this compound with an enantiomerically pure chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides.
These diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration of the original this compound can be deduced. The underlying principle is that the phenyl group of the MTPA moiety creates an anisotropic magnetic field, leading to predictable shielding or deshielding of nearby protons in the two diastereomers.[8]
Experimental Protocol: Mosher's Method for a Chiral this compound
-
Derivatization: The chiral this compound (containing a secondary amine) is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding (R)- and (S)-MTPA amides.
-
NMR Analysis: High-resolution ¹H NMR spectra of both diastereomeric amides are recorded. It is crucial to ensure accurate and consistent referencing of the spectra.
-
Data Analysis: The chemical shifts of protons on both sides of the stereocenter are assigned for both diastereomers. The chemical shift differences (Δδ = δS - δR) are then calculated for each corresponding proton.
-
Configuration Assignment: According to the established model for Mosher's amides, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating this pattern with the known absolute configuration of the MTPA reagent, the absolute configuration of the this compound can be determined.[6]
Hypothetical Data for Mosher's Amide of a 2-Arylthis compound
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| H-2 | 5.10 | 5.25 | -0.15 |
| H-3α | 2.15 | 2.05 | +0.10 |
| H-3β | 1.90 | 2.00 | -0.10 |
| H-4α | 2.30 | 2.20 | +0.10 |
| H-4β | 2.05 | 2.15 | -0.10 |
| H-5α | 3.50 | 3.40 | +0.10 |
| H-5β | 3.30 | 3.40 | -0.10 |
| Aryl-H (ortho) | 7.35 | 7.45 | -0.10 |
| Aryl-H (meta) | 7.20 | 7.10 | +0.10 |
Vibrational Circular Dichroism (VCD): A Powerful Spectroscopic Tool
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. This property makes VCD a powerful tool for determining absolute configuration in solution, without the need for crystallization or chemical derivatization.[10][11]
The assignment of absolute configuration using VCD involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[12] The theoretical spectrum is typically obtained using density functional theory (DFT) calculations. If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.
Experimental Protocol: VCD Spectroscopy of a Chiral this compound
-
Sample Preparation: A solution of the chiral this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration typically in the range of 0.05-0.1 M.
-
VCD Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio, as VCD signals are generally weak.
-
Computational Modeling: The 3D structure of one enantiomer of the this compound is built, and a conformational search is performed to identify the low-energy conformers.
-
Spectrum Calculation: For each low-energy conformer, the IR and VCD spectra are calculated using DFT. The final calculated spectrum is obtained by Boltzmann-averaging the spectra of the individual conformers based on their relative energies.
-
Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. A good visual agreement, often quantified by a similarity index, allows for the confident assignment of the absolute configuration.
Case Study: Disubstituted this compound Acid
A study on a novel disubstituted this compound acid successfully determined its absolute configuration using VCD.[13] The experimental VCD spectrum was in good agreement with the DFT-calculated spectrum for the corresponding enantiomer, and this assignment was further confirmed by X-ray crystallographic analysis. This case highlights the reliability of VCD as a complementary or alternative method to X-ray crystallography.
Conclusion
The determination of the absolute configuration of chiral pyrrolidines is a critical task that can be addressed by several powerful analytical techniques. X-ray crystallography remains the gold standard, providing unambiguous structural information, but is contingent on the ability to grow high-quality single crystals. NMR spectroscopy, particularly Mosher's method, offers a robust solution-state alternative that relies on chemical derivatization. Vibrational Circular Dichroism has emerged as a valuable non-destructive technique that provides absolute configuration information in solution without the need for derivatization, with its accuracy depending on the quality of computational modeling.
The choice of method will ultimately depend on the specific properties of the this compound derivative, the available instrumentation, and the expertise of the research team. For challenging cases, employing two of these techniques can provide orthogonal validation and increase the confidence in the assigned absolute configuration.
References
- 1. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Howard Flack and the Flack Parameter [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification, crystallization and preliminary X-ray crystallographic analysis of 3-ketosteroid Δ1-dehydrogenase from Rhodococcus erythropolis SQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylthis compound case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of Chiral this compound Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Green Synthesis Routes for Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital scaffold in a vast array of pharmaceuticals and natural products. As the chemical industry pivots towards more sustainable practices, the development of green synthetic routes to these valuable heterocycles has become a paramount objective. This guide provides a comparative analysis of prominent green synthesis methodologies for this compound derivatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate and sustainable synthetic strategy.
Comparative Analysis of Green Synthesis Routes
The following table summarizes the performance of various green synthesis routes for this compound derivatives, focusing on key metrics such as reaction time, yield, and the green credentials of the methodology.
| Synthesis Route | Energy Source | Catalyst/Promoter | Solvent System | Typical Reaction Time | Typical Yield (%) | Green Aspects |
| Microwave-Assisted Synthesis | Microwaves | p-TsOH[1], Ionic Liquids[2], Catalyst-free | Water[1], Ethanol, DMF | 5 - 40 minutes[2][3][4] | 41 - 93%[3][4][5] | Reduced reaction times, energy efficiency, often compatible with green solvents.[3][6] |
| Ultrasound-Assisted Synthesis | Ultrasound | Citric Acid[7], Catalyst-free | Water[8], Ethanol[7] | 15 - 60 minutes[7][9] | 80 - 96%[7][8] | Energy efficient, shorter reaction times, can often be performed at room temperature.[8] |
| Catalyst-Free Synthesis in Green Solvents | Conventional Heating | None | EtOH/H₂O | 2 - 12 hours | 85 - 95% | Avoids the use of potentially toxic and expensive catalysts, utilizes environmentally benign solvents. |
| Heterogeneous Catalysis | Conventional Heating | L-proline functionalized manganese ferrite nanorods | Ethanol | 6 - 10 hours | 88 - 96%[5] | Recyclable and reusable catalyst, reducing waste and cost.[5] |
Experimental Protocols
Detailed methodologies for key green synthetic routes are provided below.
Microwave-Assisted Synthesis of Pyrrolidinone Derivatives
This protocol is adapted from a one-pot, three-component reaction for the synthesis of substituted pyrrolidinones.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Dialkylbut-2-ynedioate (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Water (5 mL)
-
Microwave reactor vial (10 mL)
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dialkylbut-2-ynedioate (1 mmol), and p-TsOH (10 mol%).
-
Add 5 mL of water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature of 100°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The solid product is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Ultrasound-Assisted Synthesis of Substituted 3-Pyrrolin-2-ones
This procedure is based on an ultrasound-promoted, one-pot multicomponent synthesis.[7]
Materials:
-
Aniline (1 mmol)
-
Aldehyde (1 mmol)
-
Diethyl acetylenedicarboxylate (1 mmol)
-
Citric acid (20 mol%)
-
Ethanol (5 mL)
-
Ultrasonic bath
-
Round-bottom flask (25 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve aniline (1 mmol), aldehyde (1 mmol), and diethyl acetylenedicarboxylate (1 mmol) in 5 mL of ethanol.
-
Add citric acid (20 mol%) to the mixture.
-
Place the flask in an ultrasonic bath containing water at room temperature.
-
Irradiate the mixture with ultrasound for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Catalyst-Free Synthesis of this compound-Fused Spirooxindoles in EtOH/H₂O
This protocol describes a green, catalyst-free, three-component domino reaction.
Materials:
-
(E)-3-(2-nitrovinyl)-indole (0.5 mmol)
-
Isatin (0.5 mmol)
-
Chiral polycyclic α-amino acid (0.5 mmol)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask, add (E)-3-(2-nitrovinyl)-indole (0.5 mmol), isatin (0.5 mmol), and the chiral polycyclic α-amino acid (0.5 mmol).
-
Add a 1:1 mixture of ethanol and water (4 mL total).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, the precipitated solid product is collected by filtration.
-
The collected solid is washed with a cold ethanol/water mixture and dried under vacuum to afford the pure product.
Visualizing Green Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and relationships of the discussed green synthesis routes.
Caption: General workflow for the green synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Microwave-Assisted Synthesis and Spectral Properties of this compound-Fused Chlorin Derivatives | MDPI [mdpi.com]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Synthesis and in silico studies of some new this compound derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green synthesis of new this compound-fused spirooxindoles via three-component domino reaction in EtOH/H2O - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Metabolic Stability of Pyrrolidine-Containing Drug Candidates
For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common motif in many successful drugs. However, its metabolic fate can be complex and varied. This guide provides a comparative overview of the metabolic stability of this compound-containing compounds against other common heterocyclic scaffolds, supported by experimental data and detailed protocols to aid in your research.
The Importance of Metabolic Stability in Drug Design
Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and lead to toxicity. Early assessment of metabolic stability allows for the strategic modification of drug candidates to optimize their properties.
The this compound ring, while offering desirable physicochemical properties, can be susceptible to metabolic modification.[1] Common metabolic pathways include oxidation of the ring, which can lead to the formation of lactams, and N-dealkylation if the nitrogen atom is substituted.[2] In some instances, the this compound moiety can be bioactivated to form reactive iminium ions, which may have toxicological implications.[1]
Comparative Metabolic Stability: this compound vs. Other Heterocycles
The metabolic stability of a drug candidate is highly dependent on its overall structure, including the nature and position of substituents. However, the core heterocyclic scaffold plays a significant role. Here, we compare the metabolic stability of this compound-containing compounds with their azetidine and piperidine analogs, two other commonly employed saturated nitrogen heterocycles.
Generally, the metabolic stability of these rings can be influenced by ring strain and the accessibility of the carbons adjacent to the nitrogen atom to metabolic enzymes, primarily cytochrome P450s (CYPs).[3] While specific data can vary greatly between individual compounds, some general trends have been observed.
Table 1: Comparative Physicochemical and Metabolic Properties of Azetidine, this compound, and Piperidine Scaffolds
| Property | Azetidine (4-membered) | This compound (5-membered) | Piperidine (6-membered) | Key Considerations & References |
| Ring Strain | High | Moderate | Low | Higher ring strain in azetidine may increase susceptibility to metabolic ring-opening.[4] |
| Basicity (pKa) | Lower | Higher than Azetidine | Highest | Basicity influences ionization at physiological pH, affecting permeability and binding.[4] |
| Lipophilicity (logP) | Lower | Moderate | Higher | Increased lipophilicity can enhance permeability but may also increase metabolic liability.[5] |
| Metabolic Stability | Variable, can be susceptible to ring cleavage. | Generally considered to have moderate stability, often a balance between azetidine and piperidine. | Can be more stable than smaller rings, but susceptible to α-carbon oxidation.[6] |
Table 2: Comparative in vitro Metabolic Stability of Heterocyclic Drug Candidates
| Compound Class | Heterocycle | Test System | Half-life (t¹/²) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |
| M5 Antagonists | Piperidine amide | Human Liver Microsomes | - | High (Predicted CLhep = 48 (h) mL/min/kg) | [6] |
| This compound amide | Human Liver Microsomes | - | Low (Predicted CLhep = 4 (h) mL/min/kg) | [6] | |
| Nitroxides | Tetramethyl piperidine | Rat Liver Microsomes | - | More Rapidly Reduced | [3][7] |
| Tetraethyl this compound | Rat Liver Microsomes | - | More Stable | [3][7] | |
| α-Pyrrolidinophenones | α-PVP | Human Liver Microsomes | 79.7 | 8.7 | [8] |
| PV8 | Human Liver Microsomes | 28.8 | 24.2 | [8] |
Note: This table presents representative data from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Assessing Metabolic Stability
Accurate and reproducible assessment of metabolic stability is crucial. The following are detailed protocols for the most common in vitro assays.
Microsomal Stability Assay
This assay is a widely used, high-throughput method to evaluate the phase I metabolic stability of compounds.[9]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive and negative control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the wells containing the test compound and control compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.[10]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t¹/²) using the equation: t¹/² = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t¹/²) / (mg of microsomal protein/mL).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes, as well as transporters.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound stock solution
-
Positive and negative control compounds
-
Ice-cold acetonitrile or methanol with internal standard
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 2-4 hours).
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed medium containing the test and control compounds at the desired concentration (e.g., 1 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the collected aliquots.
-
Process and analyze the samples by LC-MS/MS as described in the microsomal stability assay.
-
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the cell density.
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the potential metabolic fate of this compound-containing compounds, the following diagrams are provided.
Caption: Workflow for a typical microsomal metabolic stability assay.
Caption: Common metabolic pathways for this compound-containing drugs.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For this compound-containing drug candidates, a thorough understanding of their metabolic fate is essential for successful development. By employing robust in vitro assays and considering the comparative stability of different heterocyclic scaffolds, researchers can make more informed decisions to optimize the pharmacokinetic properties of their compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working to advance novel therapeutics.
References
- 1. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of pyrrole and this compound analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Proper Disposal of Pyrrolidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of pyrrolidine, a flammable and corrosive liquid commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled environment. Before initiating any disposal-related activities, ensure the following personal protective equipment (PPE) is in use:
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood | To avoid inhalation of harmful vapors. |
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit appropriate for flammable and corrosive materials are readily accessible.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2][3] this compound must be managed as hazardous waste.
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-proof container.[3] A high-density polyethylene (HDPE) or glass container is recommended. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][3]
-
Solid Waste: All consumables contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, sealable, and puncture-resistant container.[2][3] This container must also be clearly labeled as "Hazardous Waste" with the chemical name.[3]
-
-
Container Management:
-
Storage of Hazardous Waste:
-
Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][5]
-
The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][6]
-
Ensure the storage area has secondary containment to manage potential leaks.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5]
-
Chemical waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Experimental Protocol: Spill Neutralization and Cleanup
This protocol is for the emergency management of small spills and is not a method for routine waste disposal.
Objective: To safely neutralize and contain a small spill of this compound.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, dry lime, or soda ash)[1]
-
5% acetic acid solution (for neutralization)
-
Sodium bicarbonate solution (for final neutralization)
-
pH indicator paper
-
Designated hazardous waste container for solid waste
-
Appropriate PPE (see table above)
Procedure:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime to contain it.[1]
-
Neutralize (Use with Caution):
-
This step should only be performed by trained personnel.
-
Cautiously add a 5% acetic acid solution to the absorbed material to neutralize the basicity of the this compound.
-
After the initial neutralization, add a sodium bicarbonate solution to neutralize the excess acid.
-
Monitor the pH of the mixture with pH paper to ensure it is near neutral.
-
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3]
-
Dispose of Cleanup Materials: Collect all cleaning materials, including contaminated wipes and gloves, as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department.[3]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pyrrolidine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling pyrrolidine. The following procedures and data are designed to ensure the safe use, storage, and disposal of this chemical in a laboratory setting.
This compound is a flammable, corrosive, and toxic substance that requires careful handling to prevent exposure and ensure a safe laboratory environment.[1][2][3] It can cause severe skin and eye burns, and is harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines, operational protocols, and disposal plans is critical.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound. It is crucial to select equipment based on the specific tasks and potential for exposure.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times when handling this compound. A face shield provides additional protection against splashes.[1][4] |
| Skin | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Examples include PVC gloves.[4][5] The selection of suitable gloves depends on the material and the manufacturer's specifications. It is recommended to consult the glove manufacturer for specific breakthrough times and degradation data. |
| Body | Protective clothing and a synthetic or rubber apron | Wear appropriate protective clothing to prevent skin exposure.[1][6] When handling corrosive liquids, trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when ventilation is inadequate.[1][4][6] For situations with a potential for overexposure, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[7] A self-contained breathing apparatus is recommended for firefighting.[4][6] |
| Feet | Safety footwear or safety gumboots | Rubber boots are a suitable option.[4][5] |
Operational Plan: Safe Handling Protocol
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] An eyewash station and a safety shower must be readily accessible.[1][2][6][7]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is in good condition and worn correctly.
-
Verify that a chemical spill kit appropriate for flammable and corrosive materials is nearby.[8]
-
Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[8]
-
Work within a properly functioning chemical fume hood.[4][8]
-
-
Handling and Use:
-
Storage:
Spill and Emergency Plan
In Case of a Spill:
-
Evacuate all personnel not wearing appropriate protective equipment from the spill area.[7]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, dry lime, or soda ash.[1][5][7][8]
-
Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][4][9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Inhalation: Remove the person from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[7][8] Do not dispose of down the drain or in regular trash.[8][9]
-
Waste Segregation and Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[8]
-
Collect all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a separate, sealable, and puncture-resistant container.[8][9]
-
-
Labeling:
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9] Consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[1]
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. manavchem.com [manavchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
